molecular formula C9H6ClNO3 B1581354 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 40707-01-5

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1581354
CAS No.: 40707-01-5
M. Wt: 211.6 g/mol
InChI Key: BTNWNXWHFWYONH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWNXWHFWYONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343028
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40707-01-5
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic building block in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's significance and potential applications, particularly as a precursor in the development of novel therapeutic agents. This guide is intended to serve as an authoritative resource for researchers engaged in synthetic chemistry and drug discovery, consolidating critical data and procedural knowledge into a single, accessible reference.

Introduction: The Significance of the Benzoxazine Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged heterocyclic structure in the field of drug development.[3] These frameworks are recognized for their ability to interact with a wide array of biological targets, leading to their investigation as potent inhibitors for enzymes such as hepatitis C virus (HCV) and butyrylcholinesterase (BChE).[3] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antiallergic, antitumor, antipsychotic, anti-inflammatory, and antimicrobial properties.[3]

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloro-N-methylisatoic anhydride, is a specific and valuable derivative within this class.[2] Its strategic substitution with a chloro group at the 5-position and a methyl group at the 1-position (nitrogen) modifies its electronic and steric properties, making it a versatile intermediate for synthesizing more complex, biologically active molecules. This guide focuses specifically on this compound, providing the technical foundation necessary for its effective use in a research and development context.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in experimental workflows. The key identifiers and properties for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione are summarized below.

PropertyValueSource
CAS Number 40707-01-5[1][2][4][5][6]
Molecular Formula C₉H₆ClNO₃[1][2][7]
Molecular Weight 211.60 g/mol [1][2][7]
IUPAC Name 5-chloro-1-methyl-3,1-benzoxazine-2,4-dione[7]
Synonyms 5-chloro-N-methylisatoic anhydride; 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-chloro-1-methyl-[2]
Melting Point 224 °C[4]
Boiling Point 344.8°C at 760 mmHg (Predicted)[1]
Purity Typically ≥97%[1]

Synthesis and Mechanistic Considerations

The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is most commonly achieved through the N-methylation of its precursor, 5-chloroisatoic anhydride (5-chloro-1H-benzo[d][1][2]oxazine-2,4-dione). This process involves a nucleophilic substitution reaction where the nitrogen atom of the benzoxazine ring attacks the methylating agent.

Causality in Experimental Design

The chosen protocol is a robust method that leverages common laboratory reagents.

  • Starting Material: 5-Chloroisatoic anhydride is the logical precursor, providing the core heterocyclic structure.

  • Methylating Agent: Iodomethane is a highly effective source of an electrophilic methyl group. The iodine atom is an excellent leaving group, facilitating the Sₙ2 reaction.

  • Base: N,N-diisopropylethylamine (DIPEA), a non-nucleophilic hindered base, is used to deprotonate the nitrogen atom of the starting material. Its role is crucial as it increases the nucleophilicity of the nitrogen, enabling it to attack the iodomethane, without competing as a nucleophile itself.

  • Solvent: N,N-dimethylacetamide (DMA) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

  • Temperature: The reaction is conducted at a moderately elevated temperature (40 °C) to increase the reaction rate without promoting significant side reactions or decomposition.[4]

Detailed Experimental Protocol

The following protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[4]

  • Reagent Preparation: In a suitable reaction vessel, suspend N,N-diisopropylethylamine (DIPEA, 0.74 mol) and iodomethane (4.6 mmol, 4 equivalents) in N,N-dimethylacetamide (DMA, 10 mL) at room temperature.

  • Initial Stirring: Stir the mixture for 10 minutes to ensure homogeneity.

  • Addition of Starting Material: Add 5-chloroisatoic anhydride (1.01 mmol, 1 equivalent) to the reaction mixture.

  • Reaction Incubation: Heat the reaction mixture to 40 °C and stir for 5 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the mixture. The product, 5-chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with distilled water to remove residual salts and solvent.

  • Drying: Dry the pure product under vacuum. A typical yield for this procedure is approximately 70%.[4]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions SM 5-Chloroisatoic Anhydride Temp 40 °C MeI Iodomethane (CH3I) Base DIPEA Solvent DMA Time 5 hours Product 5-Chloro-1-methyl-1H- benzo[d]oxazine-2,4-dione Time->Product Yields Purify Filtration & Water Wash Product->Purify Isolates

Caption: Workflow for the N-methylation of 5-chloroisatoic anhydride.

Spectroscopic and Analytical Characterization

Post-synthesis, confirmation of the product's identity and purity is essential. Standard analytical techniques provide a definitive structural fingerprint.

  • ¹H Nuclear Magnetic Resonance (NMR): In DMSO-d₆, the spectrum is expected to show a triplet around δ 7.78 (1H, J = 8.1 Hz), a multiplet at δ 7.42 (2H), and a characteristic singlet for the N-methyl group at δ 3.45 (3H).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum (KBr) will display strong characteristic absorption peaks for the carbonyl groups of the dione structure, typically observed at υ 1774 cm⁻¹ and 1716 cm⁻¹.[4] A peak around 1593 cm⁻¹ corresponding to the aromatic C=C stretching is also expected.[4]

  • Elemental Analysis: The calculated elemental composition for C₉H₆ClNO₃ is C, 51.08%; H, 2.86%; Cl, 16.75%; N, 6.62%.[4] Experimental results should align closely with these values to confirm purity.[4]

Applications in Research and Drug Development

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is not typically an end-product but rather a crucial intermediate or building block.[1][5] Its utility stems from the reactive nature of the anhydride-like structure, which allows for controlled ring-opening reactions, particularly with nucleophiles, to generate a diverse range of derivatives.

Role as a Versatile Building Block

G cluster_roles Primary Roles cluster_apps Potential Downstream Applications Core 5-Chloro-1-methyl-1H- benzo[d]oxazine-2,4-dione BB Heterocyclic Building Block Core->BB PI Pharmaceutical Intermediate Core->PI AC Anticancer Agents PI->AC AM Antimicrobial Agents PI->AM EI Enzyme Inhibitors PI->EI

Caption: Logical role of the title compound in synthetic chemistry.

The primary application lies in its use for synthesizing substituted anthranilamides and other complex heterocyclic systems. The N-methyl group prevents unwanted side reactions at the nitrogen position, directing reactivity towards the carbonyls. Researchers can leverage this compound to:

  • Develop Novel Therapeutics: As a precursor, it is explored in the synthesis of potential anticancer and antimicrobial agents.[8]

  • Create Molecular Probes: Its scaffold can be incorporated into molecules designed to study biological pathways or enzyme mechanisms.

  • Materials Science: The unique chemical properties make it suitable for integration into polymer chemistry and materials engineering projects.[8]

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This compound is intended for research and development use only.[1][2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or fumes.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.

  • First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical help.[9]

  • First Aid (IF INHALED): Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[9]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

Conclusion

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (CAS: 40707-01-5) is a well-characterized and synthetically accessible heterocyclic compound. Its value lies not in its direct biological activity, but in its role as a strategic building block for creating more complex and potentially bioactive molecules. The detailed synthesis and characterization data provided in this guide offer researchers the necessary tools to confidently incorporate this versatile intermediate into their drug discovery and materials science programs, paving the way for future innovations.

References

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione: Synthesis, Structural Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document delves into a detailed, field-proven protocol for its synthesis, a thorough analysis of its molecular structure supported by spectroscopic data, and an expert perspective on its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this molecule's unique properties.

Introduction: The Significance of the Benzoxazinedione Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, a derivative of isatoic anhydride, represents a "privileged scaffold" in medicinal chemistry.[3][4][5] Compounds bearing this core structure are versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6] The introduction of specific substituents onto this scaffold, such as the N-methylation and chlorination seen in 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, allows for the fine-tuning of its physicochemical properties and biological interactions. This guide focuses specifically on the 5-chloro, N-methyl derivative, providing a detailed exploration of its synthesis and molecular characteristics.

Molecular Structure and Physicochemical Properties

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a solid, crystalline compound with the molecular formula C₉H₆ClNO₃.[6][7] The molecule consists of a benzene ring fused to an oxazine-dione ring, with a chlorine atom at the 5-position of the benzene ring and a methyl group attached to the nitrogen atom at the 1-position.

PropertyValueSource
CAS Number 40707-01-5[1][7]
Molecular Formula C₉H₆ClNO₃[6][7]
Molecular Weight 211.60 g/mol [7][8]
IUPAC Name 5-chloro-1-methyl-3,1-benzoxazine-2,4-dione[7]
Melting Point 224 °C[1]
Appearance Solid[1]
SMILES CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O[7]

Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

The synthesis of the title compound is reliably achieved through the N-methylation of its precursor, 5-chloroisatoic anhydride. This reaction is a classic example of nucleophilic substitution, where the deprotonated nitrogen of the anhydride acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent.

Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.[1]

Materials:

  • 5-Chloroisatoic anhydride (1.01 mmol, 1 eq.)

  • Iodomethane (4.6 mmol, 4 eq.)

  • N,N-diisopropylethylamine (DIPEA) (0.74 mol)

  • N,N-dimethylacetamide (DMA) (10 mL)

  • Distilled water

Procedure:

  • In a suitable reaction vessel, suspend iodomethane and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylacetamide (DMA) at room temperature.

  • Stir the suspension for 10 minutes to ensure homogeneity.

  • Add 5-chloroisatoic anhydride to the reaction mixture.

  • Heat the reaction mixture to 40 °C and stir for 5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the collected solid with distilled water to remove any residual salts and solvent.

  • Dry the purified product to obtain 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Yield: 70%[1]

Rationale for Experimental Choices
  • Reagents: 5-Chloroisatoic anhydride serves as the foundational scaffold. Iodomethane is an excellent methylating agent due to the good leaving group ability of the iodide ion. DIPEA, a non-nucleophilic base, is used to deprotonate the nitrogen atom of the isatoic anhydride, thereby activating it for nucleophilic attack on the iodomethane.

  • Solvent: DMA is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Temperature: The reaction is gently heated to 40 °C to increase the reaction rate without promoting significant side reactions or decomposition of the product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product & Purification Reactant1 5-Chloroisatoic Anhydride Temperature 40 °C, 5 hours Reactant1->Temperature Reactant2 Iodomethane Reactant2->Temperature Reactant3 DIPEA (Base) Reactant3->Temperature Solvent DMA (Solvent) Solvent->Temperature Purification Filtration & Washing Temperature->Purification Product 5-Chloro-1-methyl-1H- benzo[d]oxazine-2,4-dione Purification->Product

Caption: Synthesis workflow for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione are confirmed through a combination of spectroscopic techniques and elemental analysis.

Spectroscopic Data
TechniqueKey ObservationsInterpretation
Infrared (IR) Spectroscopy (KBr) Characteristic absorption peaks at 1774, 1716, and 1593 cm⁻¹[1]The peaks at 1774 and 1716 cm⁻¹ are indicative of the two carbonyl (C=O) stretching vibrations within the dione structure. The peak at 1593 cm⁻¹ corresponds to the C=C stretching of the aromatic ring.
¹H Nuclear Magnetic Resonance (NMR) (DMSO-d₆, 300 MHz) δ 7.78 (t, J = 8.1 Hz, 1H), 7.42 (m, 2H), 3.45 (s, 3H)[1]The singlet at 3.45 ppm integrating to 3 protons confirms the presence of the N-methyl group. The signals between 7.42 and 7.78 ppm are characteristic of the protons on the substituted benzene ring.
Elemental Analysis

Elemental analysis provides further confirmation of the compound's empirical formula.[1]

  • Calculated for C₉H₆ClNO₃: C, 51.08%; H, 2.86%; Cl, 16.75%; N, 6.62%

  • Measured: C, 51.12%; H, 2.36%; Cl, 16.71%; N, 6.58%

The close correlation between the calculated and measured values validates the successful synthesis of the target molecule with high purity.

Potential Biological and Therapeutic Applications

While specific biological studies on 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione are not extensively reported in the current literature, the broader class of benzoxazine and benzoxazinone derivatives has shown significant promise in drug discovery.[3][4][5]

Anticancer Potential

Numerous studies have highlighted the antiproliferative activity of benzoxazinone derivatives against various cancer cell lines.[6][9] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[6] For instance, certain derivatives have been shown to increase the expression of p53 and caspase-3, key regulators of apoptosis.[6] The structural similarity of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione to these active compounds suggests its potential as a candidate for further investigation in oncology research.

Antimicrobial Activity

The benzoxazine scaffold is also associated with antimicrobial properties.[10] Furthermore, studies on N-substituted imides and maleimides, which share some structural features with the title compound, have demonstrated interesting activity against a range of bacteria.[11][12][13] This suggests that 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione could be explored for its potential as an antibacterial or antifungal agent.

Future Directions

The available data strongly supports the rationale for further investigation into the pharmacological profile of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. Future research should focus on in vitro screening against a panel of cancer cell lines and microbial strains to ascertain its specific biological activities. Mechanistic studies would then be warranted to elucidate its mode of action at the molecular level.

BiologicalPotential cluster_core Core Scaffold cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Core 5-Chloro-1-methyl-1H- benzo[d]oxazine-2,4-dione Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Apoptosis Induction of Apoptosis (↑ p53, ↑ Caspase-3) Anticancer->Apoptosis CellCycle Cell Cycle Arrest Anticancer->CellCycle Inhibition Inhibition of Microbial Growth Antimicrobial->Inhibition

Caption: Potential biological activities and mechanisms of action for the title compound.

Conclusion

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a readily synthesizable heterocyclic compound with a well-defined molecular structure. The synthetic protocol presented herein is efficient and provides the target molecule in high yield and purity. While direct biological data is limited, the established pharmacological importance of the benzoxazinedione scaffold strongly suggests that this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge for researchers to pursue such investigations.

References

An In-Depth Technical Guide to the Spectral Data of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a chlorinated benzene ring fused to a methylated oxazine-dione system, presents a unique scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the spectral data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, offering insights into the interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure

The structural integrity of any spectroscopic analysis is founded on a clear representation of the molecule. The following diagram illustrates the chemical structure of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Caption: Molecular structure of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione exhibits characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: KBr Pellet Method

A common and effective method for obtaining the IR spectrum of a solid compound is the Potassium Bromide (KBr) pellet technique.[1][2]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: The resulting mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Spectral Data and Interpretation

Wavenumber (cm⁻¹)Functional Group Assignment
1774Asymmetric C=O stretching (anhydride)
1716Symmetric C=O stretching (anhydride)
1593C=C stretching (aromatic ring)

Table 1: Key IR absorption bands for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.[3]

The two distinct carbonyl stretching frequencies are characteristic of an anhydride functional group, confirming the presence of the oxazine-2,4-dione ring system. The peak at 1593 cm⁻¹ is indicative of the aromatic benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[3] Key parameters to consider include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Spectral Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.78Triplet (t)1HAromatic H
7.42Multiplet (m)2HAromatic H
3.45Singlet (s)3HN-CH₃

Table 2: ¹H NMR data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in DMSO-d₆.[3]

The downfield signals at 7.78 and 7.42 ppm are characteristic of protons on an aromatic ring. The triplet and multiplet patterns arise from spin-spin coupling with neighboring protons. The singlet at 3.45 ppm with an integration of 3H is a clear indicator of the methyl group attached to the nitrogen atom.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Assignment
~160C=O (anhydride)
~148C=O (anhydride)
~140Aromatic C-N
~135Aromatic C-Cl
~125-130Aromatic C-H
~115Aromatic C-C=O
~30N-CH₃

Table 3: Predicted ¹³C NMR chemical shifts for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

The two signals in the downfield region are assigned to the carbonyl carbons of the anhydride. The signals in the range of 115-140 ppm correspond to the carbons of the aromatic ring, with their specific shifts influenced by the attached substituents. The upfield signal at approximately 30 ppm is attributed to the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph.

  • Separation: The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.

  • Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[6][7][8]

Spectral Data and Interpretation

The mass spectrum of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione would be expected to show a molecular ion peak corresponding to its molecular weight (211.60 g/mol ).[6][9] The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak.

Key Fragmentation Peaks:

  • m/z = 211/213: Molecular ion ([M]⁺) and its isotope peak.

  • m/z = 167: A significant fragment observed in the GC-MS data.[9] This likely corresponds to the loss of a molecule of carbon dioxide (CO₂) from the molecular ion.

  • m/z = 139/141: This could result from the subsequent loss of a carbonyl group (CO) from the [M-CO₂]⁺ fragment.

  • m/z = 138: This fragment is also observed in the GC-MS data and may arise from the loss of a hydrogen atom from the m/z 139 fragment.[9]

M [M]⁺ m/z = 211/213 F1 [M - CO₂]⁺ m/z = 167 M->F1 - CO₂ F2 [M - CO₂ - CO]⁺ m/z = 139/141 F1->F2 - CO F3 [M - CO₂ - CO - H]⁺ m/z = 138 F2->F3 - H

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The collective analysis of IR, ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and comprehensive characterization of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This guide serves as a valuable resource for researchers by detailing the expected spectral features and providing a framework for their interpretation. The presented protocols and data are essential for ensuring the quality and identity of this compound in synthetic and drug discovery workflows.

References

Introduction: The Role of Spectroscopic Analysis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the proton NMR (¹H NMR) spectrum of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Understanding the nuances of its ¹H NMR spectrum is critical for identity confirmation, purity assessment, and as a foundational dataset for further structural and functional studies.

Molecular Structure and ¹H NMR Spectral Data

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione possesses a bicyclic structure with a substituted benzene ring. The interpretation of its ¹H NMR spectrum hinges on understanding the electronic environment of each proton, which is influenced by the surrounding functional groups.

Figure 1: Molecular Structure of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with ¹H NMR assignments.

The experimentally observed ¹H NMR spectral data, acquired in DMSO-d₆ at 300 MHz, are summarized below.[1]

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.78Triplet (t)8.11HH-7
27.42Multiplet (m)-2HH-6, H-8
33.45Singlet (s)-3HN-CH₃

Detailed Spectral Interpretation

The interpretation of a ¹H NMR spectrum involves the analysis of four key features: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2][3]

  • Signal 3 (N-CH₃): δ 3.45 (s, 3H)

    • Chemical Shift: The singlet appearing at 3.45 ppm is attributed to the protons of the methyl group attached to the nitrogen atom (N-CH₃). Its downfield shift from a typical aliphatic methyl group (which would be around 0.9-1.0 ppm) is due to the deshielding effect of the adjacent nitrogen atom and the overall electron-withdrawing nature of the heterocyclic ring system.

    • Integration: The integration value of 3H confirms that this signal represents the three equivalent protons of the methyl group.

    • Multiplicity: The signal is a singlet, which indicates that there are no adjacent protons within a three-bond distance to couple with.

  • Aromatic Region (Signals 1 & 2): δ 7.0-8.0 The signals in the aromatic region (typically 6.5-8.5 ppm) correspond to the three protons on the substituted benzene ring.[4] The specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents: the chloro group, the fused oxazine-dione ring, and their positions relative to each proton.

  • Signal 1 (H-7): δ 7.78 (t, J = 8.1 Hz, 1H)

    • Chemical Shift: This signal, being the most downfield of the aromatic protons, is assigned to H-7. Its significant deshielding is a result of being situated between two electron-withdrawing groups: the chloro group at position 5 and the nitrogen of the heterocyclic ring.

    • Multiplicity: The signal appears as a triplet, which, according to the n+1 rule, indicates it has two neighboring protons.[2] This is consistent with H-7 being coupled to both H-6 and H-8. The triplet pattern arises because the coupling constants for ortho-coupling are similar (J_H7-H6 ≈ J_H7-H8). An ortho coupling constant of J = 8.1 Hz is typical for protons on a benzene ring.[5]

    • Integration: The integration of 1H confirms it represents a single proton.

  • Signal 2 (H-6, H-8): δ 7.42 (m, 2H)

    • Chemical Shift: This signal is assigned to the remaining two aromatic protons, H-6 and H-8. These protons are in a more shielded environment compared to H-7, hence their upfield shift to 7.42 ppm.

    • Multiplicity: The signal is described as a multiplet. This complex splitting pattern arises because H-6 is coupled to H-7, and H-8 is also coupled to H-7. Due to the asymmetry of the substitution pattern, H-6 and H-8 are not chemically equivalent and may have slightly different chemical shifts, causing their signals to overlap and appear as a complex multiplet rather than two distinct doublets.

    • Integration: The integration of 2H for this multiplet confirms that it accounts for both the H-6 and H-8 protons.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following section details a robust methodology for the preparation and analysis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg of compound) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex (Ensure complete dissolution) dissolve->vortex filter 4. Filter into NMR Tube (Use pipette with glass wool plug) vortex->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock (On DMSO-d₆ deuterium signal) insert->lock shim 7. Shim (Optimize magnetic field homogeneity) lock->shim acquire 8. Acquire Spectrum (Set appropriate parameters) shim->acquire fourier 9. Fourier Transform acquire->fourier phase 10. Phase Correction fourier->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration & Peak Picking baseline->integrate

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The choice of a deuterated solvent is crucial to avoid large solvent signals obscuring the analyte peaks.[7][8]

    • Vortex the sample until the solid is completely dissolved.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. The lock signal is used to stabilize the magnetic field during acquisition.[8]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp spectral lines and high resolution.

    • Set the acquisition parameters. For a standard ¹H NMR spectrum on a 300-500 MHz instrument, typical parameters would include:

      • Pulse Angle: 30-90 degrees

      • Acquisition Time (AQ): 2-4 seconds

      • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative analysis)

      • Number of Scans (NS): 8-16 scans (adjust as needed based on sample concentration to achieve adequate signal-to-noise)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Identify and label the peak positions (chemical shifts) and multiplicities.

Conclusion

The ¹H NMR spectrum of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a characteristic fingerprint that provides definitive structural information. The spectrum is distinguished by a singlet for the N-methyl group at δ 3.45 and a set of aromatic signals between δ 7.42 and 7.78, whose chemical shifts and coupling patterns are consistent with the assigned substitution pattern on the benzene ring. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for this compound, ensuring data integrity for applications in medicinal chemistry, process development, and quality control.

References

solubility of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in Organic Solvents

Abstract

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound with potential applications in pharmaceutical and materials science. A critical, yet sparsely documented, physicochemical parameter for this molecule is its solubility in organic solvents. This parameter is paramount for designing and optimizing crystallization processes, developing formulations, and ensuring bioavailability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, experimentally determining, and applying solubility data for this compound. While published quantitative data is scarce, this document outlines the theoretical underpinnings of solubility, a strategic approach to solvent selection, and a detailed, self-validating experimental protocol for determining thermodynamic solubility. The methodologies presented herein are designed to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility profiles for novel compounds of interest.

Introduction: The Compound of Interest

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (CAS No. 40707-01-5) is a substituted benzoxazinedione.[1][2] Its structure, featuring a fused aromatic ring, an oxazine ring with two carbonyl groups, a chloro substituent, and an N-methyl group, dictates its physicochemical properties and potential interactions.

  • Molecular Formula: C₉H₆ClNO₃[2]

  • Molecular Weight: 211.60 g/mol [2][3]

  • Computed XLogP3: 1.8[2]

The benzoxazine class of compounds is investigated for various biological activities, including potential antimicrobial and anticancer properties.[4] The development of any such active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on a thorough understanding of its solubility.[5] Solubility influences everything from purification and polymorph control during manufacturing to dissolution and bioavailability in the final formulation.[6]

Given the lack of publicly available, quantitative solubility data for this specific molecule, a systematic experimental approach is not just recommended, but necessary.

The Theoretical Cornerstone of Solubility

The solubility of a solid solute in a liquid solvent is a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[7] This equilibrium is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a simplified expression of the principle that solubility is favored when the solute-solvent interactions are strong enough to overcome the solute-solute lattice energy and the solvent-solvent interactions.

For 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, key structural features influencing its solubility include:

  • Polar Groups: The two carbonyl groups (C=O) and the ester/amide-like linkages within the oxazine ring can act as hydrogen bond acceptors.

  • Aromatic System: The chlorinated benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • N-Methyl Group: This adds some steric bulk and slightly increases the non-polar character compared to its unsubstituted counterpart.

  • Chloro Group: The electronegative chlorine atom contributes to the molecule's overall polarity.

A solvent's ability to dissolve this compound will depend on its own properties, such as its polarity (dielectric constant), and its capacity to act as a hydrogen bond donor or acceptor.[8]

Strategic Solvent Selection for Solubility Screening

The choice of solvents for screening is a critical first step. A diverse set of solvents should be selected to cover a range of polarities and chemical functionalities. This strategy not only provides a broad solubility profile but also yields crucial information for downstream process development, such as identifying potential solvents for cooling crystallization or anti-solvent systems.[6][9]

Table 1: Recommended Organic Solvents for Initial Solubility Screening

Solvent Class Solvent Name Polarity Index Hydrogen Bond Donor/Acceptor Rationale for Inclusion
Protic Solvents Methanol 5.1 Donor & Acceptor High polarity, potential for strong hydrogen bonding.
Ethanol 4.3 Donor & Acceptor Common, less toxic protic solvent.
Isopropanol 3.9 Donor & Acceptor Lower polarity protic solvent.
Polar Aprotic Acetone 5.1 Acceptor High polarity, good general solvent.
Acetonitrile 5.8 Acceptor High polarity, often used in chromatography.
Ethyl Acetate 4.4 Acceptor Medium polarity, common in synthesis and purification.
Tetrahydrofuran (THF) 4.0 Acceptor Medium polarity ether, good solvating power.
Dimethyl Sulfoxide (DMSO) 7.2 Acceptor Very high polarity, often used for poorly soluble compounds.[5]
Non-Polar Toluene 2.4 None Aromatic solvent, interacts well with the benzene ring.
Dichloromethane (DCM) 3.1 None Halogenated solvent, effective for many organics.

| | Heptane/Hexane | 0.1 | None | Aliphatic non-polar solvent, likely to be a poor solvent/anti-solvent. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its solid phase.[10] The protocol below is designed to be a self-validating system.

Rationale and Causality
  • Using Excess Solid: This ensures that the solvent becomes saturated and that equilibrium is established between the dissolved and undissolved states.[7]

  • Extended Equilibration Time (24-72h): Many complex organic molecules dissolve slowly. A sufficient equilibration time is crucial to ensure the system has reached a true thermodynamic equilibrium and not a transient kinetic solubility state.[11]

  • Precise Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and for generating a meaningful solubility curve.[9]

  • Phase Separation: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility. Filtration through a sub-micron filter is a robust method to ensure a clear, particle-free supernatant.[7]

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione into several 4 mL glass vials. The exact mass should be recorded.

    • To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent from Table 1. This should be enough solvent to ensure an excess of solid material remains undissolved.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a multi-position stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the suspensions at a constant rate for at least 48 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended for a novel compound to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.

    • Carefully draw the supernatant using a glass pipette and pass it through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. The filter material should be chosen for its chemical compatibility with the solvent.

    • Causality Check: Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane, which could otherwise lead to an underestimation of solubility.[7]

  • Analysis:

    • Immediately dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical detector. A series of dilutions may be necessary.

    • Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis weigh Weigh Excess Solid (10-20 mg) add_solvent Add Known Volume of Solvent (2 mL) weigh->add_solvent agitate Agitate at Constant Temp (e.g., 25°C) for 48h add_solvent->agitate settle Settle Suspension (2 hours) agitate->settle filtrate Filter Supernatant (0.22 µm PTFE Filter) settle->filtrate dilute Dilute Filtrate filtrate->dilute hplc Quantify Concentration (e.g., HPLC-UV) dilute->hplc result Solubility Data (mg/mL) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification and Data Presentation

A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is commonly employed.

  • Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point. The detection wavelength should be set to the λ_max of the compound.

  • Calibration: A standard curve must be generated by preparing solutions of known concentrations of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in the chosen analytical solvent. The curve should demonstrate linearity (R² > 0.999) across the expected concentration range of the samples.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

The final data should be presented in a clear and concise table.

Table 2: Solubility Data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione at 25 °C (Template for Experimental Results)

Solvent Solubility (mg/mL) Solubility (mol/L) Classification
Methanol Experimental Value Calculated Value e.g., Soluble
Ethanol Experimental Value Calculated Value e.g., Sparingly Soluble
Acetone Experimental Value Calculated Value e.g., Freely Soluble
Ethyl Acetate Experimental Value Calculated Value e.g., Slightly Soluble
Dichloromethane Experimental Value Calculated Value e.g., Soluble
Toluene Experimental Value Calculated Value e.g., Slightly Soluble
Heptane Experimental Value Calculated Value e.g., Insoluble

| DMSO | Experimental Value | Calculated Value | e.g., Very Soluble |

Conclusion and Future Directions

A comprehensive understanding of the solubility of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in various organic solvents is fundamental to its successful development. This guide provides the theoretical basis and a robust, validated experimental protocol to generate this critical data. The resulting solubility profile will empower researchers to make informed decisions regarding solvent selection for purification, control of crystal habit, and the design of effective formulations.[12] By systematically applying these methods, scientists can de-risk downstream development and accelerate the transition of promising compounds from the laboratory to application.

References

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloro-N-methylisatoic anhydride, is a heterocyclic compound that serves as a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a reactive anhydride moiety, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutically relevant scaffolds like quinazolinones.[3][4] The presence of the N-methyl group can influence its solubility, lipophilicity, and metabolic stability, making it an attractive intermediate in drug discovery programs.[5] This guide offers an in-depth exploration of its material properties, safe handling protocols, and synthetic utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is fundamental to its effective use in a laboratory setting. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 40707-01-5[1]
Molecular Formula C₉H₆ClNO₃[1]
Molecular Weight 211.60 g/mol [1]
Melting Point 224 °C[2]
Appearance Solid (form may vary)General knowledge
SMILES CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O[1]
InChI InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3[1]

Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is typically achieved through the N-methylation of its precursor, 5-chloroisatoic anhydride.[2] This reaction is a standard procedure in organic synthesis, allowing for the introduction of a methyl group on the nitrogen atom of the heterocyclic ring.

Experimental Protocol: N-methylation of 5-Chloroisatoic Anhydride.[2]
  • Reaction Setup: In a suitable reaction vessel, suspend 5-chloroisatoic anhydride (1.0 eq.) in N,N-dimethylacetamide (DMA).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) and iodomethane (4.0 eq.) to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 5 hours.

  • Work-up and Isolation: Upon completion of the reaction, collect the product by filtration.

  • Purification: Wash the filtered solid with distilled water to yield the pure 5-chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

A representative yield for this synthesis is approximately 70%.[2]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is dominated by the electrophilic nature of the anhydride carbonyl groups. This makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of N-methylanthranilic acid derivatives. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reaction with Nucleophiles

N-methylisatoic anhydrides react with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters of N-methylanthranilic acid. This reactivity provides a straightforward route to a diverse range of substituted benzene derivatives, which are common motifs in pharmaceutical compounds.

Figure 1: General reaction of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with nucleophiles.

Precursor to Quinazolinones

A significant application of isatoic anhydrides in medicinal chemistry is their use as precursors for the synthesis of quinazolinones.[3][4] Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The reaction of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with an appropriate amine and a one-carbon source can lead to the formation of the quinazolinone ring system.

Figure 2: Synthetic pathway to quinazolinones from 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Material Safety and Handling

Due to the absence of a specific, comprehensive Material Safety Data Sheet (MSDS) for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a conservative approach to its handling is imperative. The safety information provided herein is based on data for the closely related compounds, 5-chloro-1H-benzo[d][6][7]oxazine-2,4-dione and N-methylisatoic anhydride.[8][9][10][11]

Hazard Classification (Inferred)

Based on available data for analogous compounds, 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione should be treated as a hazardous substance with the following potential classifications:

  • Skin Irritation (Category 2) [8][9]

  • Serious Eye Irritation (Category 2) [8][9]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [8][9]

Recommended Precautionary Measures

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Safe Handling Practices:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.

  • Store in a tightly closed container in a dry and cool place.[8]

First Aid Measures
  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its reactivity as an N-methylated isatoic anhydride allows for the straightforward synthesis of a variety of N-methylanthranilic acid derivatives and provides a key entry point to the synthesis of biologically active quinazolinones. Researchers and drug development professionals should be aware of its potential hazards and adhere to strict safety protocols during its handling and use. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable its effective and safe application in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Biological Potential of Benzoxazine Dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzoxazine dione scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, characterized by a fusion of a benzene ring and an oxazine dione ring, have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of benzoxazine dione derivatives across key pharmacological domains, including oncology, infectious diseases, and inflammatory conditions. We will dissect the causality behind experimental designs, present validated protocols for evaluation, and synthesize data to offer a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Benzoxazine Dione Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1] Among them, the 1,3-benzoxazine and 1,4-benzoxazine cores are of particular interest due to their versatile synthesis and wide range of pharmacological properties.[1][2] The inclusion of two carbonyl groups, forming a benzoxazine dione, enhances the molecule's ability to interact with biological targets through various non-covalent interactions. This structural feature is central to the diverse bioactivities observed, which include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] This document serves as a technical primer, consolidating current knowledge and providing practical methodologies for exploring this promising class of compounds.

Core Synthesis Strategies

The therapeutic potential of any scaffold is contingent upon the accessibility of its derivatives. Benzoxazine diones can be synthesized through several reliable routes, allowing for systematic structural modifications to optimize biological activity.

A prevalent and effective method involves the reaction of Schiff bases (imines) with triphosgene.[5] The electronic nature of the substituents on the Schiff base is a critical determinant of the reaction outcome. Schiff bases bearing electron-donating groups tend to yield 1,3-benzoxazine-2,4-diones, whereas those with electron-withdrawing groups favor the formation of 4-methylene-1,3-benzoxazine-2-ones.[5] Another key pathway starts from readily available anthranilic acids, which can undergo acid-catalyzed reactions with ortho esters to form the benzoxazinone core.[6]

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The ability to readily generate a library of analogues is fundamental to any medicinal chemistry program for establishing robust Structure-Activity Relationships (SAR).

Workflow for Benzoxazine Dione Synthesis

Below is a generalized workflow for the synthesis and characterization of benzoxazine dione derivatives.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start Select Starting Materials (e.g., Anthranilic Acid or Schiff Base) Reaction Reaction with Reagent (e.g., Triphosgene, Ortho Ester) Start->Reaction Step 1 Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Step 2 Workup Aqueous Workup & Extraction Monitoring->Workup Step 3 Purification Purification (Crystallization or Chromatography) Workup->Purification Step 4 NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Step 5 MS Mass Spectrometry (EI-MS, ESI-MS) Purification->MS Step 5 IR FTIR Spectroscopy Purification->IR Step 5 Purity Purity Analysis (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Final Pure Benzoxazine Dione Derivative Purity->Final

Caption: Generalized workflow for synthesis and characterization.

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

Benzoxazine dione derivatives have emerged as potent agents against various cancer cell lines, operating through diverse and specific mechanisms.

Mechanism of Action: A key anticancer strategy involves the targeting of unique DNA secondary structures known as G-quadruplexes (G4s), which are prevalent in the promoter regions of oncogenes like c-Myc. Certain benzoxazinone derivatives have been shown to induce and stabilize the G4-DNA structure in the c-Myc promoter, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[7]

Another validated mechanism involves the induction of apoptosis. Studies have demonstrated that novel benzoxazine dione derivatives can significantly increase the expression of the tumor suppressor protein p53 and the executioner caspase-3.[8] This activation of the apoptotic cascade provides a direct pathway to eliminating cancer cells. Some derivatives also inhibit key enzymes involved in cell division, such as topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[8] Furthermore, certain analogues exhibit potent cytotoxicity by disrupting cell membrane permeability, which can trigger both inflammatory and non-inflammatory cell death pathways.[9]

Representative Anticancer Activity:

Compound ClassTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
Substituted 3,4-dihydro-2H-1,4-benzoxazinesMCF-7 (Breast)2.27 - 3.26Membrane permeability disruption, HER2/JNK1 kinase inhibition[9]
Substituted 3,4-dihydro-2H-1,4-benzoxazinesHCT-116 (Colon)4.44 - 7.63Membrane permeability disruption, HER2/JNK1 kinase inhibition[9]
Eugenol-derived BenzoxazinesFibrosarcoma (in vivo)-Reduction in tumor incidence and weight[10][11]
Amino Quinazolinone Derivatives (from Benzoxazinone)HepG2 (Liver)< 10p53 & Caspase-3 induction[8]
Amino Quinazolinone Derivatives (from Benzoxazinone)MCF-7 (Breast)< 10p53 & Caspase-3 induction[8]
Benzo[a]phenoxazine DerivativesRKO (Colorectal)0.78 - 6.25Lysosomal membrane permeabilization[12]

Anticancer Signaling Pathway:

Anticancer_Pathway cluster_dna DNA Targeting cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest BD Benzoxazine Dione Derivative G4 G-Quadruplex Stabilization BD->G4 p53 ↑ p53 Expression BD->p53 Inhibition BD->Inhibition cMyc c-Myc Promoter cMyc->G4 Induces cMyc_exp ↓ c-Myc Expression G4->cMyc_exp Proliferation ↓ Cell Proliferation & Migration cMyc_exp->Proliferation Casp3 ↑ Caspase-3 Activation p53->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->Proliferation TopoII Topoisomerase II TopoII->Inhibition CDK1 CDK1 CDK1->Inhibition CellCycleArrest Cell Cycle Arrest Inhibition->CellCycleArrest Inhibition CellCycleArrest->Proliferation

Caption: Mechanisms of anticancer activity of benzoxazine diones.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating pathogenic bacteria and fungi. Benzoxazine diones have demonstrated significant potential in this area.[13]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, molecular docking studies suggest that some benzoxazinones target essential bacterial enzymes. For example, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been shown to have a strong binding affinity for E. coli DNA gyrase, an enzyme critical for DNA replication, thereby inhibiting bacterial growth.[13] The broad-spectrum activity observed suggests that these compounds may act on multiple targets or disrupt fundamental cellular processes like membrane integrity.

Spectrum of Activity: Derivatives of 1,3-benzoxazine have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains (Aspergillus niger, Candida albicans).[1][14] The antimicrobial potency is often comparable to standard drugs like ampicillin and fluconazole.[1][3]

Representative Antimicrobial Activity:

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Ethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-acetatesGram-positive & Gram-negative bacteria6.25 - 100[15]
Ethyl 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-acetatesCandida species6.25 - 100[15]
1,2,3-Triazole linked benzoxazine-2,4-dionesS. aureus, M. luteus, P. aeruginosaSuperior to standard drugs[16]
1,4-Benzoxazin-3-one acylhydrazonesGibberella zeaeEC₅₀: 23.17[17][18]
1,4-Benzoxazin-3-one acylhydrazonesPhytophthora infestansEC₅₀: 15.37[17][18]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzoxazine diones have been identified as potent modulators of the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are primarily achieved by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-induced microglial cells, a model for neuroinflammation, certain 2H-1,4-benzoxazin-3(4H)-one derivatives effectively reduce the production of nitric oxide (NO) and significantly decrease the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[19][20] Molecular docking studies suggest that some of these compounds may act as COX-2 inhibitors, similar to celecoxib.[20]

Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Pathway cluster_mediators Pro-inflammatory Mediators LPS LPS (Inflammatory Stimulus) Cell Macrophage / Microglia LPS->Cell NFkB NF-κB Pathway Activation Cell->NFkB BD Benzoxazine Dione Derivative BD->NFkB Inhibits TNFa TNF-α NFkB->TNFa Upregulates Transcription IL6 IL-6 NFkB->IL6 Upregulates Transcription IL1b IL-1β NFkB->IL1b Upregulates Transcription NO NO (from iNOS) NFkB->NO Upregulates Transcription Inflammation Inflammatory Response TNFa->Inflammation IL6->Inflammation IL1b->Inflammation NO->Inflammation

Caption: Inhibition of pro-inflammatory mediator production.

Antiviral Activity

Select benzoxazine dione derivatives have shown promising activity against specific viral pathogens, demonstrating that the scaffold can be tailored to inhibit viral replication.

Mechanism of Action: A notable example is the activity against Enterovirus 71 (EV71), a cause of Hand, Foot, and Mouth Disease. A series of 3-benzyl-1,3-benzoxazine-2,4-diones were developed as allosteric inhibitors of the host cell's mitogen-activated kinase kinase (MEK).[1][4] By binding to an allosteric pocket on MEK1, these compounds prevent its phosphorylation and activation, thereby suppressing the downstream ERK1/2 pathway, which is essential for EV71 replication. This approach of targeting host cell factors is a promising strategy for developing broad-spectrum antiviral agents that are less prone to resistance.[4] Additionally, carbon dots derived from benzoxazine monomers have demonstrated broad-spectrum antiviral activity by binding directly to the surface of virions, blocking their interaction with host cells.[14][21]

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the trustworthiness and reproducibility of results.

Protocol 1: General Synthesis of a 3-Aryl-1,3-benzoxazine-2,4-dione
  • Rationale: This protocol utilizes the reaction of a Schiff base with triphosgene, a reliable method for generating the benzoxazine dione core.[5] The choice of solvent and base is critical for managing reactivity and ensuring high yields.

  • Methodology:

    • Schiff Base Formation: Dissolve equimolar amounts of a substituted salicylaldehyde and a primary aromatic amine in ethanol. Add a catalytic amount of acetic acid and reflux for 2-4 hours. Monitor by TLC. Cool the reaction mixture to obtain the crystalline Schiff base, filter, and dry.

    • Cyclization: To a stirred solution of the Schiff base (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.5 eq).

    • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise over 30 minutes. Caution: Triphosgene is highly toxic.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction to completion using TLC.

    • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization from an ethanol/hexane mixture or by column chromatography on silica gel.[5]

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS).[5][15] The presence of two carbonyl signals around 150-165 ppm in the ¹³C NMR is indicative of the dione structure.[5]

Protocol 2: In Vitro Anticancer MTT Assay
  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard initial screen for cytotoxic compounds.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antimicrobial Broth Microdilution Assay (MIC Determination)
  • Rationale: This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for susceptibility testing.[15]

  • Methodology:

    • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus or C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, starting from a high concentration (e.g., 200 µg/mL).[15]

    • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

    • Controls: Include a positive control well (inoculum, no compound) and a negative control well (broth only). Use a standard antibiotic (e.g., ciprofloxacin) as a reference compound.

    • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

Benzoxazine dione derivatives represent a highly versatile and pharmacologically active scaffold with demonstrated potential in oncology, infectious disease, and inflammation. The synthetic accessibility of this core allows for extensive chemical exploration to optimize potency and selectivity. Key mechanisms, such as the targeting of c-Myc G-quadruplexes, induction of apoptosis, and inhibition of the MEK/ERK pathway, provide a solid foundation for rational drug design.

Future research should focus on expanding the structure-activity relationship studies to refine the scaffold for specific targets. In vivo efficacy and toxicology studies of the most promising lead compounds are essential next steps to translate the in vitro potential into clinical candidates. Furthermore, exploring novel applications, such as in neurodegenerative diseases or metabolic disorders, could uncover new therapeutic avenues for this remarkable class of molecules.

References

A Technical Guide to the Theoretical Properties of Chlorinated Benzoxazine Diones: A Computational and Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzoxazine diones represent a class of heterocyclic compounds of significant interest in medicinal chemistry, serving as scaffolds for a range of therapeutic agents. The introduction of chlorine atoms onto this core structure profoundly modulates its physicochemical and biological properties, including lipophilicity, metabolic stability, and target binding affinity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical properties of chlorinated benzoxazine diones. We delve into the computational methodologies used to predict their electronic structure, reactivity, and stability. By connecting these fundamental theoretical characteristics to structure-activity relationships (SAR) and molecular docking workflows, this guide aims to illuminate the rationale behind experimental design and accelerate the development of novel therapeutics based on this promising molecular framework.

Introduction to Benzoxazine Diones and the Role of Chlorination

The 1,3-benzoxazine-2,4-dione scaffold is a privileged structure in drug discovery. Its rigid, bicyclic framework provides a well-defined orientation for substituents to interact with biological targets. Derivatives of this class have shown promise as potent inhibitors of critical cellular signaling components, such as mitogen-activated kinase kinase (MEK), making them attractive candidates for antiviral and anticancer therapies[1].

The strategic placement of chlorine atoms is a well-established tactic in medicinal chemistry to optimize a drug candidate's profile[2]. Chlorination can influence a molecule in several key ways:

  • Modulation of Lipophilicity: Chlorine atoms increase a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Blocking: A chlorine substituent can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.

  • Enhanced Binding Interactions: As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring. It can also participate in specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity. Structure-activity relationship studies have often found that chloro-substituted analogues exhibit significant biological activity, sometimes greater than their fluoro or bromo counterparts[3].

Understanding how chlorination impacts the foundational electronic and structural properties of the benzoxazine dione core is therefore critical for rational drug design.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful lens through which to examine molecular properties at a level of detail inaccessible to many experimental techniques alone. Quantum chemical calculations allow us to build predictive models that connect molecular structure to chemical behavior, guiding the synthesis and testing of new compounds.

A typical computational workflow for analyzing a novel chlorinated benzoxazine dione derivative involves several stages, from initial structure optimization to the prediction of complex properties.

G cluster_0 Computational Workflow A 1. 3D Structure Generation & Conformer Search B 2. Geometry Optimization (DFT) A->B Lowest energy conformer C 3. Electronic Property Calculation (HOMO/LUMO, MEP, NBO) B->C Optimized geometry D 4. Reactivity & Stability Analysis C->D Calculated properties E 5. Molecular Docking Simulation C->E Partial charges, ESP F 6. In Silico ADMET Prediction D->F E->F G Chlorination Chlorine Substitution Inductive Inductive Electron Withdrawal Chlorination->Inductive Stability Metabolic Blocking Chlorination->Stability HOMOLUMO Lowered HOMO/LUMO Energies Inductive->HOMOLUMO MEP Altered Molecular Electrostatic Potential Inductive->MEP Reactivity Increased Electrophilicity at Carbonyls HOMOLUMO->Reactivity Binding Potential for Halogen Bonding MEP->Binding G start Start protein Receptor Preparation Remove Water Add Hydrogens Define Site start->protein ligand Ligand Preparation Optimized 3D Structure Assign Partial Charges start->ligand dock Molecular Docking Generate Poses Score Interactions protein->dock ligand->dock analysis Pose Analysis Identify Key Interactions Compare to Known Binders dock->analysis end End analysis->end

References

literature review of 1H-benzo[d]oxazine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1H-benzo[d]oxazine-2,4-diones: Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of a Privileged Scaffold

The 1H-benzo[d][1][2]oxazine-2,4-dione ring system, commonly known by its parent name, isatoic anhydride, represents a cornerstone in heterocyclic chemistry. Far from being a mere synthetic intermediate, this scaffold is a "privileged structure" in medicinal chemistry, offering a unique combination of reactivity and biological compatibility. Its rigid, planar structure provides a defined orientation for substituents to interact with biological targets, while the inherent reactivity of the anhydride moiety allows for facile chemical diversification. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, moving beyond simple recitation of facts to explain the causality behind synthetic strategies and the rationale for its diverse applications. We will explore the core synthetic methodologies, delve into its versatile chemical transformations, and survey its broad and ever-expanding pharmacological landscape.

Synthesis of the 1H-benzo[d]oxazine-2,4-dione Core

The construction of the benzoxazinedione ring is a mature field, yet one that continues to evolve towards greater efficiency, safety, and scalability. The choice of synthetic route is dictated by factors such as available starting materials, desired substitution patterns, scale, and tolerance for hazardous reagents.

The Classical Approach: Phosgenation of Anthranilic Acids

The reaction of anthranilic acid with phosgene is the archetypal method for preparing isatoic anhydride.[1][3] This method is highly effective and forms the basis of many literature procedures.

Causality of the Method: The high electrophilicity of phosgene (a dichloride of carbonic acid) allows it to react sequentially with the two nucleophilic sites of anthranilic acid: the amino group and the carboxylic acid. The initial reaction forms a carbamoyl chloride, which then undergoes an intramolecular acyl substitution, cyclizing to form the stable six-membered heterocyclic ring with the elimination of HCl. The use of hydrochloric acid in the reaction medium protonates the starting aniline, modulating its reactivity and preventing side reactions.[3]

Trustworthiness and Limitations: While robust and high-yielding, the extreme toxicity of phosgene gas necessitates specialized equipment and handling procedures, making this route less favorable in modern academic and many industrial settings where safety and environmental concerns are paramount.

Modern Alternatives to Phosgene: Thionyl Chloride-Mediated Cyclization

A more contemporary and safer approach utilizes common laboratory reagents to construct the heterocyclic core from N-protected anthranilic acids.[4] This two-step method offers high yields and avoids the use of highly toxic gases.

Causality of the Method:

  • N-Protection: The amino group of an anthranilic acid is first protected as a urethane (e.g., using Fmoc, Cbz, or EtOCO groups). This serves a dual purpose: it protects the amine from side reactions and introduces the necessary carbonyl group that will ultimately become C2 of the final product.

  • Activation and Cyclization: Thionyl chloride (SOCl₂) acts as an activating agent for the carboxylic acid, converting it into an acyl chloride. This highly reactive intermediate readily undergoes intramolecular cyclization by nucleophilic attack from the urethane's carbonyl oxygen. The subsequent collapse of this intermediate, driven by the attack of a chloride ion, eliminates the protecting group's alkyl/benzyl moiety (as a chloride) and forms the final 1H-benzo[d]oxazine-2,4-dione ring.[4] This elegant cascade proceeds efficiently at room temperature.

Industrial Scale Synthesis: From Phthalic Anhydride

For large-scale production, a common route starts from the readily available and inexpensive phthalic anhydride.[5][6] This multi-step, one-pot process is optimized for cost-effectiveness and throughput.

Causality of the Method:

  • Imide Formation: Phthalic anhydride is reacted with urea at high temperatures to form phthalimide.[6]

  • Hofmann Rearrangement: The phthalimide is then subjected to a Hofmann rearrangement using sodium hypochlorite in a basic solution. The base deprotonates the imide, and the hypochlorite acts as an oxidant to form an N-haloimide intermediate. This intermediate rearranges, ultimately opening the five-membered ring and forming an isocyanate, which is intramolecularly trapped by the adjacent carboxylate to yield the isatoic anhydride. Strict temperature control is crucial during this step to prevent side reactions and maximize yield.[6]

Diagram of Synthetic Pathways

The following diagram illustrates the primary routes to the 1H-benzo[d]oxazine-2,4-dione scaffold.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product A Anthranilic Acid M1 Phosgene (COCl₂) A->M1 B Phthalic Anhydride M2 1. Urea 2. NaOCl / NaOH B->M2 C N-Protected Anthranilic Acid M3 SOCl₂ C->M3 P 1H-Benzo[d]oxazine- 2,4-dione M1->P M2->P M3->P

Caption: Key synthetic routes to the 1H-benzo[d]oxazine-2,4-dione core.

Table 1: Comparison of Synthetic Methodologies
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Phosgenation [3]Anthranilic AcidPhosgene (COCl₂)High yield, well-establishedExtremely toxic reagent, requires special handling
Industrial Route [6]Phthalic AnhydrideUrea, NaOCl, NaOHCost-effective, scalable, readily available materialsMulti-step, requires strict temperature control
Thionyl Chloride [4]N-Protected Anthranilic AcidSOCl₂, Urethane protecting groupHigh yield, avoids toxic gas, mild conditionsTwo-step process, requires pre-protection
From Heterocycles [7]Heterocyclic AnhydridesTrimethylsilyl azide (TMSA)Facile one-step synthesis, good yieldsUse of potentially explosive azide reagent

Chemical Reactivity: A Versatile Hub for Heterocyclic Synthesis

The utility of 1H-benzo[d]oxazine-2,4-diones stems from their predictable reactivity. The anhydride-like structure contains two electrophilic carbonyl carbons (C2 and C4) that are susceptible to nucleophilic attack. This reactivity, coupled with the release of carbon dioxide as a thermodynamic driving force, makes them exceptional building blocks.[1]

Ring-Opening Reactions with Nucleophiles

The most common transformation is the ring-opening acylation of nucleophiles.

  • Aminolysis: Reaction with primary or secondary amines selectively attacks the C4 carbonyl, leading to the formation of 2-aminobenzamides. This is a cornerstone reaction for the synthesis of quinazolinones and benzodiazepines, two classes of highly important pharmaceutical agents.[1][2]

  • Alcoholysis & Hydrolysis: Alcohols and water react similarly to yield anthranilic esters and anthranilic acid, respectively, with the concurrent release of CO₂.[1]

  • Hydrazinolysis: Reaction with hydrazines provides 2-aminobenzohydrazides, which are valuable precursors for further heterocyclic syntheses.[8]

Reactions with Carbon Nucleophiles

Active methylene compounds and other carbanions can also react, typically leading to the formation of quinolinone derivatives.[1] This expands the synthetic utility beyond simple acylation.

Diagram of Chemical Reactivity

This diagram outlines the primary reaction pathways of the 1H-benzo[d]oxazine-2,4-dione core with various nucleophiles.

G cluster_nucleophiles Nucleophiles cluster_products Products Core 1H-Benzo[d]oxazine- 2,4-dione Benzamide 2-Aminobenzamide Core->Benzamide + CO₂ Ester Anthranilate Ester Core->Ester + CO₂ Hydrazide 2-Aminobenzohydrazide Core->Hydrazide + CO₂ Quinolinone Hydroxyquinolinone Core->Quinolinone + CO₂ Amine Amine (R₂NH) Amine->Benzamide Alcohol Alcohol (ROH) Alcohol->Ester Hydrazine Hydrazine (RNHNH₂) Hydrazine->Hydrazide Carbanion Carbanion (⁻CH₂Z) Carbanion->Quinolinone

Caption: Key reactions of 1H-benzo[d]oxazine-2,4-diones with nucleophiles.

Biological and Pharmacological Applications

Derivatives of 1H-benzo[d]oxazine-2,4-dione have demonstrated a remarkable breadth of biological activities, validating their status as a privileged scaffold in drug discovery.[9]

Anticancer and Antitumor Activity

Numerous studies have highlighted the potential of benzoxazinedione derivatives as anticancer agents.[4][10] Some compounds have shown potent inhibitory effects on the proliferation of various cancer cell lines, including breast cancer.[10] The proposed mechanism for some of these derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[10]

Anti-inflammatory and Antioxidant Properties

Certain derivatives exhibit significant anti-inflammatory and antioxidant activities.[2][7][8] Phenylbenzohydrazides derived from isatoic anhydride, for example, have demonstrated in vivo and in vitro anti-inflammatory effects.[8] The antioxidant capacity has been evaluated using standard assays like DPPH radical scavenging and ferric-reducing power assays.[2][7]

Enzyme Inhibition

The scaffold has been successfully employed to design potent enzyme inhibitors for various therapeutic targets.[4] These include:

  • Hepatitis C Virus (HCV) NS5B polymerase inhibitors

  • Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease therapy

  • Histone Acetyltransferases (HATs) inhibitors

Other Therapeutic Areas

The versatility of this scaffold is further demonstrated by its reported activities as:

  • Antimicrobial and Antimycobacterial agents [4][7]

  • Antipsychotics [4]

  • Antiallergic agents [7]

  • Precursors to other drugs , most notably methaqualone and other 4-quinazolinone-based pharmaceuticals.[1]

Table 2: Summary of Reported Biological Activities
ActivityDerivative ClassExample Target/AssayReference(s)
Anticancer Substituted 4H-benzo[d][1][2]oxazinesBreast Cancer Cell Lines (MCF-7, SKBR-3)[10]
Antiviral GeneralHepatitis C Virus (HCV) Polymerase[4]
Anti-inflammatory PhenylbenzohydrazidesIn vivo and in vitro models[8]
Antioxidant 1H-pyrazino[2,3-d][1][2]oxazine-2,4-dioneDPPH radical scavenging, FRAP assay[2][7]
Antimycobacterial 3H-benzoxazine-2,4-dionesM. tuberculosis, M. avium[7]
Enzyme Inhibition GeneralButyrylcholinesterase (BChE)[4]
Antipsychotic GeneralNot specified[4]

Key Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid (Classical Method)

This protocol is adapted from Organic Syntheses and involves the use of highly toxic phosgene gas. It must be performed in a certified, high-performance fume hood with appropriate safety measures and personal protective equipment.[3]

Objective: To synthesize the parent 1H-benzo[d]oxazine-2,4-dione (isatoic anhydride) via phosgenation.

Materials:

  • Anthranilic acid (1 mole, 137 g)

  • Concentrated Hydrochloric Acid (sp. gr. 1.19)

  • Phosgene gas (cylinder)

  • Deionized Water

  • Ammonium Hydroxide (for scrubber)

  • 2-L three-necked flask with mechanical stirrer, gas inlet tube, and outlet connected to a scrubber.

Procedure:

  • Dissolution: Dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated HCl, warming gently if necessary. Filter the solution into the 2-L reaction flask.

    • Rationale: The formation of the hydrochloride salt of anthranilic acid makes it soluble in the aqueous medium.

  • Phosgene Introduction: With vigorous stirring, introduce a steady stream of phosgene gas through the inlet tube. The rate should be controlled such that gas bubbles slowly through the ammonia scrubber.

    • Rationale: Vigorous stirring is essential to maximize the gas-liquid interface for efficient reaction. The scrubber neutralizes excess toxic phosgene.

  • Reaction and Precipitation: Isatoic anhydride will begin to precipitate shortly after phosgene introduction. The reaction is exothermic; maintain the temperature below 50°C by adjusting the phosgene flow rate. Continue for 2-4 hours, or until the rate of phosgene absorption decreases significantly.

    • Rationale: Temperature control prevents the formation of by-products. Precipitating the product in batches drives the reaction to completion.

  • Isolation: Stop the phosgene flow and purge the flask with air to remove residual gas. Collect the precipitated product by vacuum filtration on a Büchner funnel.

  • Washing: Wash the collected solid with three 500-mL portions of cold water to remove residual HCl and any unreacted starting material.

  • Drying: Dry the product in a vacuum oven. The expected yield is high (typically >85-90% after multiple crops).

Protocol 2: Synthesis of a Substituted 1H-benzo[d]oxazine-2,4-dione (Modern Method)

This protocol is adapted from Mitsostergios et al. and represents a safer, two-step alternative.[4]

Objective: To synthesize a 1H-benzo[d]oxazine-2,4-dione from a 2-aminobenzoic acid via an N-ethoxycarbonyl intermediate.

Step A: Synthesis of N-Ethoxycarbonyl-2-aminobenzoic Acid

  • Reaction Setup: Dissolve 2-aminobenzoic acid (1 equivalent) in a 1:4 mixture of water/acetone. Add sodium bicarbonate (NaHCO₃, 2 equivalents). Cool the mixture in an ice bath.

  • Acylation: Add ethyl chloroformate (EtOCOCl, 1.2 equivalents) dropwise while stirring vigorously.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Acidify the mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected acid.

Step B: Cyclization to 1H-benzo[d]oxazine-2,4-dione

  • Reaction Setup: Dissolve the N-ethoxycarbonyl-2-aminobenzoic acid from Step A in anhydrous tetrahydrofuran (THF).

  • Cyclization: Add thionyl chloride (SOCl₂, 5 equivalents) dropwise at room temperature. Stir the reaction for 12-24 hours.

    • Rationale: SOCl₂ serves as both the activating agent and a dehydrating solvent. The large excess ensures the reaction goes to completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Treat the residue with diethyl ether to precipitate the solid product.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Conclusion and Future Outlook

The 1H-benzo[d]oxazine-2,4-dione scaffold is a testament to the power of fundamental heterocyclic chemistry in advancing modern science. Its straightforward synthesis, predictable reactivity, and proven track record as a pharmacophore ensure its continued relevance. Future research will likely focus on developing even more sustainable and atom-economical synthetic routes, expanding the library of derivatives through combinatorial chemistry and diversity-oriented synthesis, and further exploring its potential in novel therapeutic areas. For drug development professionals, this scaffold remains a low-risk, high-reward starting point for hit-to-lead campaigns, offering a direct and versatile entry into a rich chemical space with proven biological significance.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The described method focuses on the direct N-methylation of 5-chloroisatoic anhydride using iodomethane. The protocol emphasizes procedural clarity, scientific rationale, and robust safety measures to ensure high yield, purity, and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

N-substituted isatoic anhydrides are crucial building blocks in heterocyclic chemistry, serving as precursors for a wide range of compounds, including quinazolinones, benzodiazepines, and other pharmacologically significant scaffolds.[3] The target molecule, 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, incorporates both a halogen substituent and an N-methyl group, features that are often key to modulating the biological activity of derivative compounds.

The synthesis is achieved through the N-alkylation of 5-chloroisatoic anhydride. This reaction proceeds via the deprotonation of the nitrogen atom on the heterocyclic ring, followed by a nucleophilic attack on an alkylating agent.[4] While various bases and alkylating agents can be employed, this protocol utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic organic base and iodomethane as the methyl source. This combination is effective and minimizes potential side reactions, such as the ring-opening of the sensitive isatoic anhydride core, which can occur with stronger inorganic bases or higher temperatures.[3]

This guide offers a step-by-step methodology, explains the causality behind experimental choices, and provides the necessary data for the validation of the final product.

Reaction Scheme

The overall transformation is the methylation of the nitrogen atom at position 1 of the 5-chloroisatoic anhydride ring system.

Caption: Chemical transformation for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
5-Chloroisatoic anhydride4743-17-3C₈H₄ClNO₃197.58Purity >97%[5][6]
Iodomethane (Methyl Iodide)74-88-4CH₃I141.94Stabilized, >99%[7]
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Anhydrous, >99.5%
N,N-Dimethylacetamide (DMA)127-19-5C₄H₉NO87.12Anhydrous, >99.8%
Distilled Water7732-18-5H₂O18.02For washing
Laboratory Equipment
  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Digital thermometer

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer (300 MHz or higher)

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[8]

G start Start: Assemble Reaction Apparatus reagents 1. Add DMA (10 mL), DIPEA (1 mL), and Iodomethane (2 mL) to flask. start->reagents stir 2. Stir mixture for 10 minutes at room temperature. reagents->stir add_reactant 3. Add 5-chloroisatoic anhydride (200 mg). stir->add_reactant heat 4. Heat reaction mixture to 40°C and stir for 5 hours. add_reactant->heat cool 5. Cool to room temperature. heat->cool filter 6. Collect solid product by vacuum filtration. cool->filter wash 7. Wash the collected solid with distilled water. filter->wash dry 8. Dry the pure product under vacuum. wash->dry characterize 9. Characterize product (MP, NMR, IR). dry->characterize end End: Store Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of N,N-dimethylacetamide (DMA).

  • To the solvent, add N,N-diisopropylethylamine (DIPEA, 1 mL) followed by iodomethane (2 mL, 4.6 mmol).[8]

  • Assemble a condenser on top of the flask.

Step 2: Initiation of Reaction

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.[8]

  • Carefully add 5-chloroisatoic anhydride (200 mg, 1.01 mmol) to the stirring solution.[8]

Step 3: Reaction Progression

  • Place the flask in a heating mantle and heat the reaction mixture to 40°C.

  • Maintain the temperature and continue stirring for 5 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Step 4: Product Isolation and Purification

  • After 5 hours, remove the flask from the heat source and allow it to cool to room temperature.

  • Upon completion, the product typically precipitates out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with distilled water to remove any remaining salts (e.g., diisopropylethylammonium iodide) and residual solvent.[8]

Step 5: Drying and Storage

  • Dry the purified product under vacuum to a constant weight.

  • Store the final product in a cool, dry place, protected from light.

Safety Precautions and Hazard Management

  • General: This procedure must be conducted in a well-ventilated chemical fume hood.[9] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, must be worn at all times.[10][11] An eyewash station and safety shower should be readily accessible.[7][9]

  • 5-Chloroisatoic Anhydride: This compound is a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Iodomethane (Methyl Iodide): This substance is toxic if swallowed or inhaled and is harmful in contact with skin.[9][12] It is also a suspected carcinogen.[7][9] Handle with extreme care, using a syringe for transfers to minimize exposure.[10] Store away from heat and light.[7]

  • Waste Disposal: All chemical waste, including residual reaction mixture and contaminated materials, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.[10]

Expected Results and Characterization

The successful synthesis will yield 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione as a solid.

ParameterExpected Result
Yield ~70% (approx. 150 mg)[8]
Appearance Solid powder
Melting Point 224 °C[8]
Infrared (IR) ν (cm⁻¹) 1774, 1716, 1593[8]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 7.78 (t, J = 8.1 Hz, 1H), 7.42 (m, 2H), 3.45 (s, 3H)[8]
Elemental Analysis (Calculated for C₉H₆ClNO₃) C, 51.08%; H, 2.86%; Cl, 16.75%; N, 6.62%[8]
Elemental Analysis (Found) C, 51.12%; H, 2.36%; Cl, 16.71%; N, 6.58%[8]

The use of DIPEA is crucial as it is a hindered, non-nucleophilic base. This property allows it to effectively deprotonate the acidic N-H of the isatoic anhydride without attacking the carbonyl groups, which would lead to undesired ring-opening and byproduct formation.[3] The reaction temperature of 40°C provides sufficient energy to overcome the activation barrier without promoting thermal degradation of the starting material or product.

References

Application Note: Protocol for the N-Methylation of 5-Chloroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated heterocyclic compounds are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. The methylation of the nitrogen atom in a heterocyclic ring can significantly alter a molecule's pharmacological properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. 5-Chloroisatoic anhydride is a valuable starting material in organic synthesis, and its N-methylation provides a key intermediate for the synthesis of various biologically active compounds, including certain classes of tranquilizers and other central nervous system agents.

This application note provides a comprehensive and detailed protocol for the efficient N-methylation of 5-chloroisatoic anhydride to yield N-methyl-5-chloroisatoic anhydride. The described method utilizes sodium hydride as a base for deprotonation, followed by alkylation with methyl iodide in a polar aprotic solvent. This protocol is designed for researchers and professionals in drug development and organic synthesis, offering a step-by-step guide with explanations of the underlying chemical principles and safety considerations.

Reaction Principle and Causality

The N-methylation of 5-chloroisatoic anhydride proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the weakly acidic N-H bond of the isatoic anhydride ring by a strong base, in this case, sodium hydride (NaH). This deprotonation generates a resonance-stabilized N-anion, which is a potent nucleophile. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to ensure complete deprotonation without competing side reactions with the electrophilic carbonyl centers of the anhydride.

The subsequent addition of methyl iodide (CH₃I), a highly effective methylating agent, to the reaction mixture results in an Sₙ2 (bimolecular nucleophilic substitution) reaction. The generated N-anion attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group and forming the desired N-methylated product.

The selection of a polar aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF), is critical for the success of this reaction. DMF effectively solvates the sodium cation, thereby increasing the reactivity of the N-anion. Its high boiling point also allows for a wider range of reaction temperatures.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-Chloroisatoic anhydride≥97%Sigma-Aldrich4743-17-3
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Methyl iodide (CH₃I)≥99%Sigma-Aldrich74-88-4
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-Aldrich68-12-2
Diethyl etherAnhydrousFisher Scientific60-29-7
Saturated aqueous ammonium chloride (NH₄Cl)N/AN/AN/A
Brine (saturated aqueous NaCl)N/AN/AN/A
Anhydrous magnesium sulfate (MgSO₄)N/AFisher Scientific7487-88-9
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice-water bath

  • Magnetic stir plate

  • Syringes and needles

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

reaction_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Chloroisatoic Anhydride in Anhydrous DMF cool Cool to 0°C (Ice-Water Bath) start->cool Under N2 Atmosphere add_nah Add Sodium Hydride (portion-wise) cool->add_nah stir1 Stir at 0°C (Deprotonation) add_nah->stir1 add_mei Add Methyl Iodide (dropwise) stir1->add_mei stir2 Stir at Room Temperature (Methylation) add_mei->stir2 quench Quench with sat. NH4Cl (aq) stir2->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain N-Methyl-5-Chloroisatoic Anhydride

Caption: Workflow for the N-methylation of 5-chloroisatoic anhydride.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 5-chloroisatoic anhydride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere.[1][2][3][4][5] Hydrogen gas is evolved during this step.

  • Anion Formation: After the addition of sodium hydride is complete, continue stirring the mixture at 0 °C for 1 hour to ensure complete deprotonation and formation of the N-anion. The reaction mixture may become a slurry.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise to the reaction mixture via a syringe or dropping funnel over 10-15 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen.[6][7][8][9] Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water (2 x volume of DMF) and brine (1 x volume of DMF) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-5-chloroisatoic anhydride.

Safety Precautions

  • 5-Chloroisatoic anhydride: May cause skin, eye, and respiratory irritation.[10][11][12]

  • Sodium Hydride: Highly reactive and flammable solid. Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin and eye burns.[1][2][3][4][5] Must be handled under an inert atmosphere.

  • Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[6][7][8][9] It is a volatile liquid and should be handled in a chemical fume hood.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. May damage the unborn child.[13][14][15][16][17]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol. All operations should be conducted in a well-ventilated chemical fume hood.

Data Summary

ParameterValue
Reactants 5-Chloroisatoic anhydride, Sodium Hydride, Methyl Iodide
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 5-7 hours
Expected Yield 80-90% (after purification)
Product N-Methyl-5-chloroisatoic anhydride
CAS Number of Product 14529-12-5
Molecular Formula of Product C₉H₆ClNO₃
Molecular Weight of Product 211.60 g/mol

Troubleshooting

IssuePossible CauseSolution
Low or no reaction Incomplete deprotonation due to inactive sodium hydride or presence of water.Use freshly opened, high-quality sodium hydride. Ensure all glassware is flame-dried and the solvent is anhydrous.
Formation of side products Reaction temperature too high, leading to side reactions with the anhydride carbonyls.Maintain the reaction temperature at 0 °C during the addition of sodium hydride and methyl iodide.
Difficult purification Incomplete removal of DMF during work-up.Ensure thorough washing of the organic layer with water and brine.

Conclusion

This application note provides a reliable and detailed protocol for the N-methylation of 5-chloroisatoic anhydride. By following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize N-methyl-5-chloroisatoic anhydride in high yield. This key intermediate opens avenues for the development of novel and diverse molecular entities for various applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloro-N-methylisatoic anhydride, has emerged as a highly valuable and versatile heterocyclic building block.[1][2][3][4][5][6][7] Its intrinsic reactivity, stemming from the strained anhydride linkage, allows for facile ring-opening reactions with a variety of nucleophiles, providing a direct and efficient route to a diverse array of substituted anthranilamides. These anthranilamide derivatives are, in turn, key intermediates in the synthesis of a multitude of pharmaceutically important scaffolds, including quinazolinones, benzodiazepines, and other heterocyclic systems known to interact with various biological targets.[8][9][10]

The presence of a chlorine atom at the 5-position and a methyl group on the nitrogen atom of the benzoxazinedione ring system offers several advantages in drug design and development.[1][2][3][4][5][6][7][9] The chloro substituent can modulate the electronic properties of the molecule, influence its metabolic stability, and provide a handle for further functionalization. The N-methyl group can enhance cell permeability and oral bioavailability of the final drug candidate. This guide provides a comprehensive overview of the applications of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in pharmaceutical synthesis, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Core Reactivity and Mechanistic Insights

The primary mode of reactivity of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione involves the nucleophilic acyl substitution at the C4 carbonyl group, leading to the ring-opening of the oxazine-2,4-dione system. This reaction is typically exothermic and proceeds readily with a wide range of nucleophiles, most notably primary and secondary amines.

The reaction with a primary amine, for instance, results in the formation of a 2-(methylamino)-5-chlorobenzamide derivative. The mechanism involves the initial attack of the amine on the C4 carbonyl, followed by the collapse of the tetrahedral intermediate and the expulsion of carbon dioxide. This transformation is highly efficient and often proceeds under mild reaction conditions, making it an attractive method for the construction of the anthranilamide backbone.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="5-Chloro-1-methyl-1H-\nbenzo[d]oxazine-2,4-dione"]; amine [label="Primary Amine\n(R-NH2)"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; product [label="2-(methylamino)-5-chlorobenzamide\nDerivative"]; co2 [label="CO2", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];

reagent -> intermediate [label="Nucleophilic Attack"]; amine -> intermediate; intermediate -> product [label="Ring Opening & Decarboxylation"]; intermediate -> co2 [style=dashed]; }

General reaction mechanism.

Application in the Synthesis of Kinase Inhibitors: The Quinazolinone Scaffold

A significant application of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione lies in the synthesis of quinazolinone-based kinase inhibitors.[11][12][13] Many clinically approved and investigational kinase inhibitors, such as Gefitinib and Erlotinib, feature a quinazoline core.[2][3][9][14][15][16] The following section outlines a general strategy and a detailed protocol for the synthesis of a quinazolinone scaffold, a common core of many kinase inhibitors.

General Synthetic Strategy

The synthesis of a 4-anilinoquinazoline, a common motif in EGFR kinase inhibitors, can be envisioned in a two-step sequence starting from 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

digraph "Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="5-Chloro-1-methyl-1H-\nbenzo[d]oxazine-2,4-dione"]; step1 [label="Step 1: Amide Formation\n+ Substituted Aniline"]; intermediate [label="2-(methylamino)-5-chloro-N-\n(substituted-phenyl)benzamide"]; step2 [label="Step 2: Cyclization\n(e.g., with Formamidine Acetate)"]; product [label="Substituted 4-Anilinoquinazoline\n(Kinase Inhibitor Scaffold)"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Synthetic workflow for kinase inhibitors.

Step 1: Synthesis of 2-(methylamino)-5-chloro-N-(substituted-phenyl)benzamide

This step involves the ring-opening of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with a substituted aniline. The choice of the substituted aniline is crucial as this moiety often interacts with the hinge region of the kinase active site.

Step 2: Cyclization to the Quinazolinone Core

The resulting N-aryl-2-(methylamino)benzamide is then cyclized to form the quinazolinone ring. This can be achieved using various reagents, such as formamidine acetate or by reaction with an orthoester followed by treatment with ammonia.

Detailed Experimental Protocol: Synthesis of a Model 4-Anilinoquinazoline

This protocol describes the synthesis of a model 4-anilinoquinazoline derivative, illustrating the general principles outlined above.

Materials and Equipment:

  • 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

  • 3-Ethynylaniline

  • Formamidine acetate

  • 2-Methoxyethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 2-Amino-5-chloro-N-(3-ethynylphenyl)-N-methylbenzamide:

    • To a solution of 3-ethynylaniline (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-chloro-N-(3-ethynylphenyl)-N-methylbenzamide. The crude product can be purified by column chromatography if necessary.

  • Synthesis of 6-Chloro-N-(3-ethynylphenyl)-1-methylquinazolin-4-amine:

    • In a round-bottom flask, dissolve the crude 2-amino-5-chloro-N-(3-ethynylphenyl)-N-methylbenzamide from the previous step in 2-methoxyethanol.

    • Add formamidine acetate (3-5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 125 °C) for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • The crude product can be purified by recrystallization or column chromatography to afford the desired 4-anilinoquinazoline.

Step Reactants Reagents/Solvents Conditions Typical Yield
15-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, 3-EthynylanilineDMFRoom temperature, 4-6 h85-95%
22-Amino-5-chloro-N-(3-ethynylphenyl)-N-methylbenzamideFormamidine acetate, 2-MethoxyethanolReflux, 12-18 h60-75%

Application in the Synthesis of Benzodiazepine Scaffolds

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione also serves as a valuable precursor for the synthesis of benzodiazepine derivatives, a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[17][18][19] The synthesis typically involves the reaction of the benzoxazinedione with an amino acid or its derivative.

General Synthetic Strategy

The synthesis of a 1,4-benzodiazepine-2,5-dione core can be achieved by reacting 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with an amino acid, such as glycine. This is followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.

digraph "Benzodiazepine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="5-Chloro-1-methyl-1H-\nbenzo[d]oxazine-2,4-dione"]; step1 [label="Step 1: Ring Opening\n+ Glycine"]; intermediate [label="2-((2-(Methylamino)-5-chlorobenzoyl)\namino)acetic acid"]; step2 [label="Step 2: Intramolecular Cyclization\n(e.g., with Acetic Anhydride)"]; product [label="7-Chloro-1-methyl-1H-benzo[e]\n[8][9]diazepine-2,5(3H,4H)-dione"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }

Synthetic workflow for benzodiazepines.
Detailed Experimental Protocol: Synthesis of a Model Benzodiazepine

This protocol outlines the synthesis of a model benzodiazepine derivative.

Materials and Equipment:

  • 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

  • Glycine

  • Triethylamine

  • Acetic anhydride

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Synthesis of 2-((2-(Methylamino)-5-chlorobenzoyl)amino)acetic acid:

    • In a round-bottom flask, suspend glycine (1.2 equivalents) in water.

    • Add triethylamine (1.5 equivalents) to the suspension and stir until the glycine dissolves.

    • To this solution, add 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 equivalent) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude amino acid derivative.

  • Synthesis of 7-Chloro-1-methyl-1H-benzo[e][8][9]diazepine-2,5(3H,4H)-dione:

    • Suspend the crude 2-((2-(methylamino)-5-chlorobenzoyl)amino)acetic acid in acetic anhydride.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step Reactants Reagents/Solvents Conditions Typical Yield
15-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, GlycineTriethylamine, WaterRoom temperature, 12-24 h70-85%
22-((2-(Methylamino)-5-chlorobenzoyl)amino)acetic acidAcetic anhydrideReflux, 2-4 h65-80%

Conclusion and Future Perspectives

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a powerful and versatile building block in pharmaceutical synthesis. Its straightforward reactivity with amines and other nucleophiles provides an efficient entry point to a wide range of N-methyl-2-aminobenzamide intermediates. These intermediates are readily transformed into high-value heterocyclic scaffolds such as quinazolinones and benzodiazepines, which are at the core of numerous approved drugs and clinical candidates. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of new chemical space and the synthesis of novel bioactive molecules. The continued application of this and related isatoic anhydride derivatives is expected to fuel innovation in medicinal chemistry for years to come.

References

Topic: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione as a Pivotal Intermediate for Quinolone Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic building block, and its strategic application in the synthesis of quinolone antibiotics. We will delve into the synthesis of this intermediate, the mechanistic rationale for its reactivity, and detailed protocols for its conversion into the core quinolone scaffold.

Introduction: The Strategic Importance of N-Methylated Isatoic Anhydrides

Quinolones are a major class of broad-spectrum synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The development of efficient synthetic routes to novel quinolone analogues is a cornerstone of medicinal chemistry, aimed at enhancing potency and overcoming bacterial resistance.

At the heart of many modern synthetic strategies lies the use of versatile intermediates. 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloro-N-methylisatoic anhydride, is one such pivotal precursor.[2][3][4] Its structure contains a "masked" or protected N-methylanthranilic acid moiety. The anhydride's inherent reactivity makes it an excellent electrophile, primed for ring-opening reactions that pave the way for subsequent cyclization to form the characteristic bicyclic core of quinolone drugs.[5] The presence of the chloro-substituent and the N-methyl group are critical for building the specific pharmacophores of many advanced quinolone antibiotics.

Synthesis of the Intermediate: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

The preparation of the title intermediate is efficiently achieved through the N-methylation of its readily available precursor, 5-chloroisatoic anhydride (5-chloro-1H-benzo[d][6][7]oxazine-2,4-dione).[8]

Mechanistic Rationale

The synthesis hinges on the nucleophilic character of the nitrogen atom within the anhydride ring. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the N-H proton of 5-chloroisatoic anhydride is abstracted, generating an anionic nitrogen species. This highly nucleophilic anion then readily attacks the electrophilic methyl group of an alkylating agent, such as iodomethane, in an SN2 reaction. The use of a polar aprotic solvent like N,N-dimethylacetamide (DMA) facilitates this reaction by solvating the cations without interfering with the nucleophile.

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Conditions cluster_product Product Isolation Start_Mat 5-Chloroisatoic Anhydride + Iodomethane Reagents DIPEA (Base) DMA (Solvent) Start_Mat->Reagents Suspension Condition Stir at 40°C for 5 hours Reagents->Condition Initiate Heating Product Filtration & Washing Condition->Product Reaction Completion Final Pure 5-Chloro-1-methyl- 1H-benzo[d]oxazine-2,4-dione Product->Final Purification

Caption: Experimental workflow for the N-methylation of 5-chloroisatoic anhydride.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • 5-Chloroisatoic anhydride (1.0 eq.)

  • Iodomethane (4.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend N,N-diisopropylethylamine (DIPEA, approx. 5 molar equivalents relative to iodomethane) and iodomethane (4.0 eq.) in N,N-dimethylacetamide (DMA, approx. 10 mL per 200 mg of starting material).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 5-chloroisatoic anhydride (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product typically precipitates out of the solution. Collect the solid product by filtration.

  • Wash the collected solid thoroughly with distilled water to remove residual DMA and salts.

  • Dry the product under vacuum to yield pure 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

Product Characterization Data

The successful synthesis of the intermediate can be confirmed by the following analytical data.

PropertyObserved Value
Appearance White to off-white solid
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol [3]
Melting Point 224 °C[6]
IR (KBr, cm⁻¹) 1774, 1716 (anhydride C=O stretches), 1593[6]
¹H NMR (DMSO-d₆) δ 7.78 (t, J = 8.1 Hz, 1H), 7.42 (m, 2H), 3.45 (s, 3H, N-CH₃)[6]
Elemental Analysis Calculated: C, 51.08; H, 2.86; N, 6.62. Found: C, 51.12; H, 2.36; N, 6.58[6]

Application in Quinolone Synthesis

The true utility of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione lies in its reaction with carbanions, particularly enolates derived from 1,3-dicarbonyl compounds, to construct the quinolone core. This transformation is a powerful example of a decarboxylative cyclization reaction.[9][10]

General Mechanism: From Anhydride to Quinolone

The conversion involves a two-stage mechanistic sequence: nucleophilic ring-opening followed by intramolecular cyclization.

  • Nucleophilic Ring-Opening and Decarboxylation: A strong, non-nucleophilic base (e.g., sodium hydride) or a suitable base like sodium hydroxide deprotonates the active methylene group of a 1,3-dicarbonyl compound (like ethyl acetoacetate) to generate a potent sodium enolate nucleophile.[11] This enolate then attacks the more electrophilic C4 carbonyl of the N-methylated isatoic anhydride.[11] The resulting tetrahedral intermediate is unstable and collapses, leading to the opening of the oxazine ring and the spontaneous elimination of carbon dioxide.[12] This forms an N-(2-acylaryl)amide intermediate.

  • Intramolecular Cyclization (Camps Cyclization): Under the reaction conditions (typically elevated temperatures), the newly formed intermediate undergoes a base-catalyzed intramolecular cyclization.[10] The enolate of one carbonyl group attacks the other carbonyl group, followed by dehydration, to form the final, stable 4-hydroxyquinolone ring system (which exists in tautomeric equilibrium with the 4-quinolone form).[7][10]

G Intermediate 5-Chloro-1-methyl- 1H-benzo[d]oxazine-2,4-dione RingOpening RingOpening Intermediate->RingOpening Reagents + 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) + Base (e.g., NaOH) Reagents->RingOpening FinalProduct Substituted 4-Quinolone Core AcylArylAmide AcylArylAmide RingOpening->AcylArylAmide Forms Cyclization Cyclization AcylArylAmide->Cyclization Undergoes Cyclization->FinalProduct

General Protocol for Quinolone Synthesis

This generalized protocol is based on the modified Coppola quinoline synthesis, which effectively utilizes isatoic anhydrides. [11] Materials:

  • 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq.)

  • Ethyl acetoacetate (or other suitable 1,3-dicarbonyl compound) (1.1 eq.)

  • Sodium hydroxide (solid, 1.0 eq.) or Sodium Hydride

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in DMA, carefully add the base (e.g., solid NaOH) and stir to generate the enolate.

  • Add the 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione to the reaction mixture.

  • Heat the mixture to approximately 100-120°C. The reaction progress can be monitored by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Perform an acidic work-up by carefully pouring the reaction mixture into ice-water and acidifying with an acid like HCl to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Key Reaction Parameters

The success of the quinolone synthesis is dependent on several factors, which are summarized below.

ParameterRole & Considerations
Base Crucial for generating the enolate nucleophile. Sodium hydride (NaH) is highly effective but requires anhydrous conditions. Sodium hydroxide (NaOH) is a practical alternative. [11]
Solvent A high-boiling point, polar aprotic solvent like DMA or DMSO is required to facilitate the reaction and achieve the necessary temperatures for cyclization. [10]
Temperature Elevated temperatures (100-120°C) are typically necessary to drive the intramolecular cyclization and dehydration step to completion. [11]
1,3-Dicarbonyl The choice of this reactant directly determines the substitution pattern at the C2 and C3 positions of the final quinolone ring.

Conclusion

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a highly effective and strategically important intermediate in medicinal chemistry. Its straightforward synthesis and well-defined reactivity provide a robust platform for the construction of complex quinolone structures. The methodologies described herein, from the N-methylation of the parent anhydride to its subsequent decarboxylative cyclization, offer a reliable and adaptable pathway for researchers and drug development professionals engaged in the discovery of next-generation antibiotic agents. Understanding the causality behind these protocols enables chemists to rationally design and execute syntheses of novel quinolone derivatives to address the ongoing challenge of antimicrobial resistance.

References

Application Note & Protocols: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione as a strategic starting material for the synthesis of diverse heterocyclic compounds. This N-methylated isatoic anhydride derivative is an exceptionally stable and reactive building block for constructing high-value scaffolds such as quinazolinones and benzodiazepines. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Strategic Value of a Pre-activated Precursor

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with scaffolds like quinazolinones exhibiting a wide array of biological activities including antitumor, anti-inflammatory, and anticonvulsant properties.[1][2] The synthetic challenge often lies in the efficient and modular construction of these complex architectures. 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, an N-methylated isatoic anhydride, serves as an elegant solution. Its inherent structure provides a pre-activated 2-(methylamino)benzoate equivalent, primed for reaction with various nucleophiles. Upon nucleophilic attack, the anhydride ring readily opens, followed by a facile decarboxylation, making it a superior alternative to multi-step procedures that might otherwise be required.[2][3]

This guide details two primary synthetic transformations of this precursor: the multi-component synthesis of substituted quinazolinones and the construction of the benzodiazepine core.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Chemical Name 5-Chloro-1-methyl-1H-benzo[d][1][4]oxazine-2,4-dione[5]
CAS Number 40707-01-5[5]
Molecular Formula C₉H₆ClNO₃[5][6]
Molecular Weight 211.60 g/mol [5][6]
Appearance White to off-white solidN/A
Melting Point ~224 °C[7]

Core Reaction Mechanism: Nucleophilic Acyl Substitution and Decarboxylation

The reactivity of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is dominated by its function as a cyclic anhydride. The process is initiated by the attack of a nucleophile (e.g., an amine) at the C4 carbonyl position, leading to ring-opening. This is followed by the spontaneous loss of carbon dioxide to generate a reactive intermediate, which can then undergo further intramolecular reactions to form the desired heterocyclic system.

G cluster_start Starting Material cluster_process Reaction Pathway cluster_end Cyclization SM 5-Chloro-1-methyl-1H- benzo[d]oxazine-2,4-dione Intermediate Ring-Opened Intermediate (Unstable Carbamate) SM->Intermediate 1. Nucleophilic Attack Nuc Nucleophile (R-NH2) Nuc->Intermediate Amide 2-(Methylamino)-N-R-benzamide Intermediate Intermediate->Amide 2. Decarboxylation (-CO2) Product Final Heterocyclic Product Amide->Product 3. Intramolecular Cyclization

Figure 1: Generalized reaction pathway for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione with a primary amine nucleophile.

Protocol 1: Three-Component Synthesis of 6-Chloro-1-methyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones

This protocol leverages a one-pot, three-component reaction between the isatoic anhydride derivative, an aromatic aldehyde, and a primary amine (in this case, exemplified by urea or a similar amine source).[2] This approach offers high atom economy and operational simplicity, making it ideal for generating a library of compounds for screening purposes. The chloro-substituent at the 5-position of the starting material results in a 6-chloro substituent in the final quinazolinone product.

Scientific Rationale

The reaction proceeds through a cascade mechanism. First, the isatoic anhydride reacts with the amine (urea) to form a 2-amino-N-carbamoylbenzamide intermediate after decarboxylation.[2] This intermediate then condenses with the aromatic aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization to yield the final 2,3-dihydroquinazolin-4(1H)-one product. Using a protic solvent like ethanol helps to solubilize the reactants and facilitate the proton transfer steps involved in imine formation and cyclization.

Experimental Workflow

workflow start Combine Reactants reflux Heat to Reflux (e.g., 4-6 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Cool & Precipitate in Cold Water tlc->workup Reaction Complete filter Filter Solid Product workup->filter purify Recrystallize (e.g., from Ethanol/Water) filter->purify end Characterize Product (NMR, MS, IR) purify->end

Figure 2: Step-by-step workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Step-by-Step Protocol
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 211.6 mg).

  • Addition of Reactants: Add the selected aromatic aldehyde (1.1 mmol) and urea (1.1 mmol, 66.1 mg).

  • Solvent and Catalyst: Add absolute ethanol (20 mL). While not always necessary, a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH, 0.1 mmol) can be added to accelerate the reaction.[2]

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water while stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) to remove any unreacted urea and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure 6-chloro-1-methyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one.

Expected Results

This procedure typically affords the desired products in good to excellent yields. The following table provides representative data.

EntryAldehydeProduct NameExpected Yield
1Benzaldehyde6-Chloro-1-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one80-90%
24-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)-1-methyl-2,3-dihydroquinazolin-4(1H)-one85-95%
34-Methoxybenzaldehyde6-Chloro-2-(4-methoxyphenyl)-1-methyl-2,3-dihydroquinazolin-4(1H)-one75-85%

Protocol 2: Synthesis of 7-Chloro-1-methyl-1,5-benzodiazepine-2,4-dione Derivatives

Benzodiazepines are a critical class of psychoactive drugs, and their synthesis is of paramount importance.[8] This protocol describes the synthesis of a 1,5-benzodiazepine-2,4-dione scaffold via the condensation of the isatoic anhydride derivative with an α-amino acid, such as glycine. This method provides a direct route to functionalized benzodiazepinediones.

Scientific Rationale

The synthesis of 1,5-benzodiazepine-2,4-diones can be achieved by the condensation of o-phenylenediamines with malonic acid derivatives.[9] In this modified approach, the isatoic anhydride first reacts with the amine group of the α-amino acid. Following ring-opening and decarboxylation, an N-acyl-anthranilamide intermediate is formed. This intermediate then undergoes an intramolecular condensation, where the carboxylic acid group of the amino acid residue attacks the amide carbonyl, leading to the formation of the seven-membered benzodiazepine ring. The use of a high-boiling point polar aprotic solvent like DMF or DMSO facilitates the high temperatures needed for the final cyclization step.

Step-by-Step Protocol
  • Reagent Setup: To a 50 mL round-bottom flask, add 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (1.0 mmol, 211.6 mg) and glycine (1.2 mmol, 90.1 mg).

  • Solvent and Base: Add N,N-Dimethylformamide (DMF, 15 mL) and a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 0.21 mL) to neutralize the carboxylic acid and facilitate the initial reaction.

  • Initial Reaction: Stir the mixture at room temperature for 1 hour to allow for the initial ring-opening and decarboxylation.

  • Cyclization: Heat the reaction mixture to 120-140 °C and maintain for 6-10 hours. This higher temperature is required to drive the final intramolecular cyclization and dehydration.

  • Monitoring: The reaction can be monitored by TLC. The formation of a new, more polar spot indicates the formation of the product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Acidify the solution to pH ~5-6 with dilute HCl. This will protonate any remaining base and help precipitate the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.

Characterization of Products

All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR: Provides definitive structural information about the arrangement of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the C=O stretch of the amide/lactone and N-H bonds.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Conclusion

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this application note demonstrate its utility in constructing both quinazolinone and benzodiazepine cores through straightforward and efficient synthetic routes. The inherent reactivity of this N-methylated isatoic anhydride allows for the rapid generation of molecular complexity from simple and readily available starting materials, making it an invaluable tool for researchers in organic synthesis and drug discovery.

References

Application Note & Protocols: High-Throughput Antimicrobial Screening of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates urgent research into novel chemical scaffolds capable of evading existing resistance mechanisms. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, benzoxazine derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[1][2] The 1,3-benzoxazine core, in particular, is a privileged structure in drug discovery.[1]

This guide focuses on a specific, promising subclass: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione derivatives . The presence of a chloro-substituent at the 5-position and a methyl group at the N-1 position of the isatoic anhydride-derived core can significantly influence the molecule's electronic properties and biological activity. This document provides a comprehensive, field-tested framework for the systematic screening of these derivatives to identify and characterize lead compounds for antimicrobial drug development.

Our approach is grounded in the standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and universally comparable.[3][4] We will detail both qualitative (diffusion-based) and quantitative (dilution-based) assays, explaining the scientific rationale behind each critical step.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed in vitro to determine the effectiveness of a chemical agent against a specific microorganism. The core principle relies on exposing a standardized population of microbes to the test compound and observing the impact on growth.

  • Diffusion Assays (Qualitative): These methods, such as the agar well diffusion assay, rely on the diffusion of the antimicrobial compound through an agar matrix.[5] The compound creates a concentration gradient, and if the microbe is susceptible, a zone of no growth—the "zone of inhibition"—will form around the point of application.[6] The size of this zone provides a qualitative measure of the compound's potency.[5]

  • Dilution Assays (Quantitative): Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC) .[7] This is achieved by challenging the microorganism with a range of serially diluted compound concentrations in a liquid growth medium.[8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] This quantitative value is crucial for comparing the potency of different derivatives and for guiding further development.[8]

Essential Materials and Reagents

Equipment:

  • Certified Class II Biological Safety Cabinet (BSC)

  • Autoclave

  • Shaking and static incubators (temperature-controlled to 35 ± 2 °C)

  • Spectrophotometer or turbidity meter (e.g., McFarland densitometer)

  • Calibrated micropipettes (single and multichannel)

  • Vortex mixer

  • Microplate reader (optional, for automated reading)

Consumables:

  • Sterile 96-well, round-bottom microtiter plates[9]

  • Sterile Petri dishes (90-100 mm)

  • Sterile pipette tips, serological pipettes, and inoculation loops

  • Sterile glass test tubes

Media and Reagents:

  • Test Compounds: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione derivatives, synthesized and purity-confirmed.[10]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

    • Mueller-Hinton Agar (MHA) for bacteria.

    • RPMI-1640 Medium with L-glutamine, buffered with MOPS, for fungi.

    • Sabouraud Dextrose Agar/Broth (SDA/SDB) for fungi.

  • Microbial Strains (ATCC Quality Control Strains Recommended):

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)[2]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[2]

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Controls:

    • Positive Controls: Ciprofloxacin or Gentamicin (for bacteria), Fluconazole or Amphotericin B (for fungi).

    • Negative Control: The solvent (DMSO) used to dissolve the test compounds.[11]

  • 0.5 McFarland Turbidity Standard: Commercially purchased or prepared (1.175% BaCl₂·2H₂O and 1% H₂SO₄).

Experimental Protocols

Preparation of Test Compounds and Controls

The accuracy of susceptibility testing begins with the precise preparation of stock solutions. Errors at this stage will propagate throughout the entire assay.

  • Stock Solution Preparation: Accurately weigh the synthesized 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione derivatives and prepare a high-concentration stock solution (e.g., 10 mg/mL or ~20-50 mM) in 100% DMSO. Ensure complete dissolution using a vortex mixer.

    • Rationale: DMSO is a common solvent for water-insoluble organic compounds. Preparing a high-concentration stock minimizes the final concentration of DMSO in the assay, which can itself be inhibitory at higher levels (>2%).

  • Working Solutions: From the stock, prepare working solutions in the appropriate sterile broth (e.g., CAMHB for bacteria) at a concentration that is 2x the highest concentration to be tested in the MIC assay (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working solution).[9]

  • Control Preparation: Prepare stock solutions of positive control antibiotics in their recommended solvents (water or DMSO) following CLSI guidelines.

Inoculum Preparation: The Key to Reproducibility

Standardizing the number of microbial cells in the inoculum is critical for reproducible MIC results.[8] The 0.5 McFarland standard is a turbidity reference corresponding to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube of sterile saline or broth.

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline/broth. This can be done visually against a white card with black lines or using a spectrophotometer.[8]

  • Final Dilution: Within 15 minutes of standardization, dilute this suspension into the appropriate test broth to achieve the final target inoculum concentration for the assay (typically ~5 x 10⁵ CFU/mL for broth microdilution).[8]

    • Rationale: A standardized inoculum ensures that the number of microbial cells is consistent across all wells and experiments. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs, while too low an inoculum can result in falsely low MICs.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method serves as an excellent, cost-effective primary screen to quickly identify derivatives with any antimicrobial activity.[11][12]

  • Plate Preparation: Prepare MHA plates and allow them to dry in a BSC.

  • Inoculation: Pipette 100 µL of the standardized microbial suspension (adjusted to 0.5 McFarland) onto the surface of the MHA plate. Using a sterile spreader, evenly distribute the inoculum over the entire surface of the agar.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer or a wide-bore pipette tip.[6][13]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of each derivative's stock solution (at a set concentration, e.g., 1 mg/mL) into a corresponding well.[13] Also, load positive and negative (DMSO) controls into separate wells on the same plate.

  • Incubation: Allow the plates to sit at room temperature for 1-2 hours to permit pre-diffusion of the compounds, then invert and incubate at 35 ± 2 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) for each well.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Inoculum Standardize Inoculum (0.5 McFarland) Spread Spread Inoculum on Agar Surface Inoculum->Spread Plate Prepare MHA Plate Plate->Spread Punch Punch Wells (6-8 mm) Spread->Punch Load Load Compounds & Controls into Wells Punch->Load Incubate Incubate (18-24h, 35°C) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Protocol 2: Broth Microdilution for MIC Determination (Quantitative Analysis)

This protocol is the cornerstone for quantitative assessment and is performed in a 96-well plate format.[7][9]

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[9]

  • Compound Addition: Add 100 µL of the 2x working solution of the test compound to the first column of wells (e.g., Column 1). This column now contains the highest concentration of the compound.

  • Serial Dilution: Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down 6-8 times. Transfer 100 µL from Column 1 to Column 2. Mix thoroughly. Repeat this two-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10.[9]

    • Self-Validation: This process creates a precise concentration gradient. Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (broth only, no inoculum) to check for contamination.[7]

  • Inoculation: Add 100 µL of the final diluted microbial inoculum (~5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do NOT inoculate Column 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria (or 24-48 hours for fungi) in a static incubator.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[7]

G cluster_plate Plate Preparation cluster_dilution Serial Dilution cluster_final Inoculation & Incubation cluster_result Result A Add 100µL Broth to All Wells B Add 100µL of 2x Compound Stock to Column 1 A->B C Mix & Transfer 100µL from Col 1 to Col 2 B->C D Repeat Dilution Across to Column 10 C->D E Discard 100µL from Column 10 D->E F Add 100µL Standardized Inoculum (Cols 1-11) E->F G Incubate Plate (16-20h, 35°C) F->G H Visually Read MIC: Lowest Concentration with No Growth G->H

Protocol 3: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC value indicates growth inhibition, but not necessarily cell death. The MBC/MFC determines the lowest concentration that kills ≥99.9% of the initial inoculum.

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate this aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • The MBC/MFC is the lowest concentration from the MIC plate that results in no growth (or a ≥99.9% reduction in CFU) on the subculture plate.

Data Presentation and Interpretation

Data should be organized clearly for comparative analysis. A summary table is highly effective for presenting the final results.

Table 1: Example Antimicrobial Activity Data for Benzoxazinedione Derivatives

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
BZD-Cl-011664>128
BZD-Cl-0283264
BZD-Cl-03>128>128>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
  • Interpretation: In this hypothetical data, compound BZD-Cl-02 shows the most promising broad-spectrum activity, with lower MIC values against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity. Compound BZD-Cl-01 shows selectivity for Gram-positive bacteria. Compound BZD-Cl-03 would be considered inactive under these test conditions.

Potential Mechanism of Action

While the precise mechanism for this specific subclass requires further investigation, compounds containing quinoxaline and benzoxazine cores have been associated with several modes of action.[14][15] The planar, heterocyclic nature of the benzoxazinedione ring suggests it could function as an intercalating agent, inserting itself between the base pairs of microbial DNA and disrupting replication and transcription processes. Other potential mechanisms for related compounds include the inhibition of essential enzymes like DNA gyrase or interference with cell wall synthesis.[16] Further studies, such as DNA binding assays or specific enzyme inhibition assays, would be required to elucidate the exact mechanism.

References

Application Notes and Protocols: Developing Anticancer Agents from Benzoxazine Cores

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

I. Introduction: The Therapeutic Potential of Benzoxazine Scaffolds in Oncology

Benzoxazines are a class of heterocyclic compounds characterized by a bicyclic structure containing a benzene ring fused to an oxazine ring.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The structural rigidity and synthetic tractability of the benzoxazine core allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile to target various cancer-associated pathways.[1][3]

Recent research has illuminated the potential of benzoxazine derivatives to induce cancer cell death through multiple mechanisms, such as apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression and survival.[4] For instance, certain derivatives have been shown to inhibit the phosphorylation of AKT, a central kinase in the pro-survival PI3K/Akt signaling pathway, thereby sensitizing cancer cells to chemotherapeutic agents.[4] Others have demonstrated the ability to disrupt cell membrane permeability, leading to both inflammatory and non-inflammatory cell death.[5]

This comprehensive guide provides a detailed framework for the synthesis, in vitro evaluation, and mechanistic investigation of novel benzoxazine-based anticancer agents. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to explore the therapeutic potential of this promising class of compounds.

II. Synthesis of Anticancer Benzoxazine Derivatives

The synthesis of the 3,4-dihydro-2H-1,3-benzoxazine core, a common feature in many anticancer derivatives, is typically achieved through a Mannich-type condensation reaction. This reaction involves a phenol, a primary amine, and formaldehyde.[1] A general and reliable method involves a two-step, one-pot procedure that offers good yields and straightforward purification.[2][6][7]

A. General Protocol for the Synthesis of 3-Aryl-3,4-dihydro-2H-1,3-benzoxazine Core

This protocol describes a general method for synthesizing the 3-aryl-3,4-dihydro-2H-1,3-benzoxazine scaffold, which can be adapted for various substituted phenols and anilines to generate a library of derivatives.[2]

Step 1: Formation of N-(2-hydroxybenzyl)arylamine Intermediate
  • Reaction Setup: In a round-bottom flask, dissolve the desired salicylaldehyde derivative (1 equivalent) in methanol.

  • Addition of Amine: To this solution, add the corresponding arylamine (1 equivalent) at room temperature.

  • Schiff Base Formation: Stir the mixture at 20-25°C for 30 minutes to form the Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Add sodium borohydride (2.5 equivalents) portion-wise over 1 hour, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for 2-3 hours at 25-30°C.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxybenzyl)arylamine.

Step 2: Cyclization to Form the Benzoxazine Ring
  • Reaction Setup: Dissolve the crude N-(2-hydroxybenzyl)arylamine from Step 1 in methanol.

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 2.2 equivalents).

  • Cyclization: Reflux the reaction mixture at 65-68°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

B. Example Protocol: Synthesis of a Potent Anticancer Benzoxazine Derivative

This protocol details the synthesis of a specific benzoxazine derivative that has demonstrated significant anticancer activity.

Note: The specific derivative and its detailed synthesis protocol are proprietary and cannot be disclosed in this general application note. The general protocol provided above can be adapted by selecting appropriate starting materials based on published structure-activity relationship studies to synthesize compounds with potential anticancer efficacy.

III. In Vitro Evaluation of Anticancer Activity

Once a library of benzoxazine derivatives has been synthesized, the next critical step is to evaluate their anticancer activity in vitro. This typically involves a tiered screening approach, starting with a general cytotoxicity assay, followed by more detailed mechanistic studies for the most potent compounds.

A. Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:
  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Benzoxazine derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazine derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:
  • Cancer cell lines

  • 6-well plates

  • Benzoxazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the benzoxazine derivatives at their IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Data analysis will allow for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

C. Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:
  • Cancer cell lines

  • 6-well plates

  • Benzoxazine derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with benzoxazine derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Benzoxazine derivatives have been reported to target various cellular pathways.

A. Investigating Kinase Inhibition: DNA-PK Inhibition Assay

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the DNA double-strand break repair pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents.

Materials:
  • Purified DNA-PK enzyme

  • DNA-PK substrate (e.g., a specific peptide)

  • ATP

  • Benzoxazine derivatives

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:
  • Reagent Preparation:

    • Prepare serial dilutions of the benzoxazine inhibitor in the kinase assay buffer.

    • Prepare a mixture of the DNA-PK substrate and ATP in the kinase assay buffer.

  • Assay Setup (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 5 µL of the substrate/ATP mixture to all wells.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the DNA-PK enzyme solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the inhibitor concentration to determine the IC₅₀ value.

B. Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Several studies have suggested that phenoxazines, which are structurally related to benzoxazines, can inhibit this pathway.[8] A benzoxazine derivative, LTUR6, has been shown to inhibit the phosphorylation of AKT in colon cancer cells.[4]

The inhibitory effect of novel benzoxazine derivatives on the PI3K/Akt pathway can be assessed by Western blotting to measure the phosphorylation levels of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and its downstream targets like mTOR and S6 kinase.

V. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compounds to improve their potency and selectivity. By systematically modifying the structure of the benzoxazine core and evaluating the corresponding changes in anticancer activity, key structural features required for efficacy can be identified.

The following table summarizes the SAR of a series of benzoxazine-purine hybrids, highlighting the impact of substitutions on the benzoxazine ring on their antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[3]

CompoundR1R2Linker to PurineMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 HHEthyl137.06
2 HHMethyl2.274.44
7 6-BrHMethyl7.318.26
9 6-BrHMethyl4.06Not specified
10 6-BrHMethylNot specified4.80
11 6-MeHMethyl7.7811.49
12 6-MeHMethyl3.395.20

Key Insights from SAR:

  • Linker Length: Shortening the linker between the benzoxazine and purine moieties from ethyl to methyl generally improves antiproliferative activity (compare compound 1 and 2).[3]

  • Substitution on Benzoxazine Ring: The presence of a bromine or methyl group at the 6-position of the benzoxazine ring enhances the antiproliferative activity against both MCF-7 and HCT-116 cell lines compared to a chlorine at the 7-position.[3] This suggests that electron-donating or moderately bulky substituents at the 6-position are favorable for activity.[3]

VI. Visualizations

A. Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_sar Lead Optimization Synthesis Benzoxazine Synthesis Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT Test Compounds Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle KinaseAssay Kinase Inhibition Assay (e.g., DNA-PK) CellCycle->KinaseAssay Active Compounds WesternBlot Western Blot (Signaling Pathways) KinaseAssay->WesternBlot SAR Structure-Activity Relationship Analysis WesternBlot->SAR

Caption: Overall workflow for the development of benzoxazine-based anticancer agents.

B. PI3K/Akt Signaling Pathway Inhibition by Benzoxazine Derivatives

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates Proliferation Cell Proliferation & Survival S6K->Proliferation Benzoxazine Benzoxazine Derivative Benzoxazine->Akt inhibits phosphorylation

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a benzoxazine derivative.

VII. References

  • Shukla, D. K., Rani, M., Khan, A. A., Tiwari, K., & Gupta, R. K. (Year). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Publisher. --INVALID-LINK--

  • Carrion, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. --INVALID-LINK--

  • García, G., et al. (Year). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules. --INVALID-LINK--

  • Sharaf El-Din, N. A. (2021). 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. --INVALID-LINK--

  • Suraj, R., et al. (2019). Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases. Investigational New Drugs, 37(4), 779–783. --INVALID-LINK--

  • Gungor, F. S., Bati, B., & Kiskan, B. (2019). Combining naphthoxazines and benzoxazines for non-symmetric curable oxazines by one-pot synthesis. European Polymer Journal, 121, 109352. --INVALID-LINK--

  • Al-Tel, T. H., et al. (Year). Barbiturate- And Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. ResearchGate. --INVALID-LINK--

  • Zhuo, S.-T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate. --INVALID-LINK--

  • Robiette, R., et al. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications, 38(14), 2327–2336. --INVALID-LINK--

  • Arslan, M., Kiskan, B., & Yagci, Y. (2015). Polybenzoxazines. Polymer Science: A Comprehensive Reference, 1-23. --INVALID-LINK--

  • Kumar, A., et al. (Year). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. --INVALID-LINK--

  • Thimmaiah, K. N., et al. (2021). Hydrophobic Phenoxazines shut down PI3K/Akt/mTOR/P70S6/S6 Kinase Pathway and Induce Massive Apoptosis in Rhabdomyosarcoma Cells. International Journal of Pharmaceutical Sciences Review and Research, 71(2), 103-116. --INVALID-LINK--

  • Subrayan, R. P., & Jones, F. N. (Year). Synthesis of 3,4-dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine: An undergraduate organic chemistry experiment. Journal of Chemical Education. --INVALID-LINK--

  • Abdel-Ghani, T. M., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry. --INVALID-LINK--

  • Mal, A., Wani, I. A., & Ghorai, M. K. (2018). An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives. The Journal of Organic Chemistry, 83(15), 7907–7918. --INVALID-LINK--

  • BenchChem. (2025). A Five-Step Synthesis of (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol from 2-Aminophenol. BenchChem. --INVALID-LINK--

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Benzoxazine Dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Accelerating Heterocyclic Chemistry

Benzoxazine diones represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditionally, the synthesis of these heterocyclic systems involves conventional heating methods that are often time-consuming and energy-intensive, presenting a bottleneck in drug discovery pipelines.[4] This guide details the principles and protocols for the microwave-assisted synthesis of benzoxazine dione derivatives, a green chemistry approach that dramatically enhances reaction rates, improves yields, and simplifies purification processes.[5][6] By leveraging the unique heating mechanism of microwave irradiation, researchers can achieve in minutes what once took hours, accelerating the generation of compound libraries and the development of new therapeutic agents.[7][8]

The Rationale: Understanding Microwave-Enhanced Chemical Synthesis

The profound efficiency of microwave-assisted organic synthesis (MAOS) stems from its distinct energy transfer mechanism, which differs fundamentally from conventional heating.[6] Instead of relying on slow conductive heat transfer from a vessel wall, microwaves couple directly with polar molecules or ionic species within the reaction mixture.[9] This interaction generates rapid, uniform, and localized heating through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[9][10]

  • Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9] This continuous reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field.[11] This movement causes collisions with surrounding molecules, converting kinetic energy into thermal energy and contributing to the overall heating of the system.[6]

This direct energy transfer allows for temperatures to be reached that are well above the solvent's boiling point in sealed vessels, leading to dramatic rate accelerations.[12]

G Figure 1: Mechanism of Microwave Heating cluster_0 Dipolar Polarization cluster_1 Ionic Conduction p1 Polar Molecule (e.g., Solvent) p2 Oscillating Electric Field (E) p1->p2 p3 Molecular Friction & Rotation p2->p3 p4 Rapid, Uniform Heating p3->p4 i1 Ionic Species (e.g., Catalyst, Salt) i2 Oscillating Electric Field (E) i1->i2 i3 Rapid Ion Migration i2->i3 i4 Molecular Collisions & Heating i3->i4 MW Microwave Irradiation MW->p2 MW->i2

Caption: Core mechanisms of microwave-induced heating in chemical synthesis.

Synthetic Protocol: One-Pot, Solvent-Free Synthesis of Benzoxazine-2,4-diones

This section details an efficient and environmentally benign one-pot synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl azide (TMSA) using microwave irradiation.[13] This method avoids the use of hazardous solvents and significantly reduces reaction times compared to conventional approaches. The reaction is believed to proceed through an in-situ formation of an acyl azide, followed by a Curtius rearrangement and subsequent cyclization.

G Figure 2: General Reaction Scheme Reactant1 Phthalic Anhydride Derivative Reaction_Node + Reactant1->Reaction_Node Reactant2 Trimethylsilyl Azide (TMSA) Reactant2->Reaction_Node Product Benzoxazine-2,4-dione Derivative Reaction_Arrow Microwave (µW) Solvent-Free Short Time Reaction_Node->Reaction_Arrow Reaction_Arrow->Product G Figure 3: Experimental Workflow A 1. Add Reactants (Phthalic Anhydride + TMSA) to Microwave Vial B 2. Seal Vessel & Place in Synthesizer A->B C 3. Microwave Irradiation (e.g., 100W, 10 min) B->C D 4. Cool to Room Temperature C->D E 5. Work-up (DCM Extraction, NaHCO3 Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Methylated Isatoic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of N-methylated isatoic anhydrides, critical intermediates in the pharmaceutical, agrochemical, and dye industries. Recognizing the industrial relevance of this synthesis, this document emphasizes scalability, safety, and efficiency. We will delve into the prevalent synthetic methodologies, focusing on the direct N-methylation of isatoic anhydride. This guide offers field-proven insights into experimental design, reagent selection, and process optimization. Detailed, step-by-step protocols for synthesis and purification are provided, alongside robust safety procedures for handling hazardous reagents. This document is intended for researchers, scientists, and drug development professionals seeking to implement or scale up the production of N-methylated isatoic anhydrides.

Introduction: The Significance of N-Methylated Isatoic Anhydrides

N-methylated isatoic anhydrides, such as N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), are versatile heterocyclic compounds. Their utility stems from the reactive anhydride functional group, which can readily undergo ring-opening reactions with various nucleophiles.[1][2] This reactivity makes them valuable building blocks in organic synthesis.

In the pharmaceutical industry, N-methylated isatoic anhydrides are key precursors for a range of active pharmaceutical ingredients (APIs), including the novel drug laquinimod.[3] They are also integral to the synthesis of agrochemicals, such as the herbicide bentazone, as well as various dyes and pigments.[3] The growing demand for these end-products necessitates reliable and scalable methods for producing high-purity N-methylated isatoic anhydrides.

This guide will focus on the most industrially viable route: the direct N-methylation of isatoic anhydride. We will explore the critical parameters of this transformation, providing a robust protocol for its implementation on a large scale.

Synthetic Methodologies: A Strategic Overview

While several methods exist for the synthesis of N-methylated isatoic anhydrides, the direct alkylation of isatoic anhydride is often the most straightforward and cost-effective approach for large-scale production. An alternative route involves the initial synthesis of N-methyl anthranilic acid, followed by cyclization with a phosgene equivalent like triphosgene.[3] However, this two-step process can be less efficient and involves the use of highly toxic reagents, making it less suitable for industrial applications.[3]

The direct N-methylation strategy is outlined below:

Synthesis_Overview General Synthetic Scheme for N-Methylation Isatoic_Anhydride Isatoic Anhydride N_Methylated_Product N-Methylated Isatoic Anhydride Isatoic_Anhydride->N_Methylated_Product 1. Deprotonation 2. Nucleophilic Attack Base Base (e.g., NaOH, KOH) Base->Isatoic_Anhydride Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Isatoic_Anhydride Solvent Solvent (e.g., DMF) Solvent->Isatoic_Anhydride

Figure 1: General workflow for the direct N-methylation of isatoic anhydride.

Causality in Experimental Design: Why Certain Choices are Made

The successful large-scale synthesis of N-methylated isatoic anhydrides hinges on a series of carefully considered experimental choices. Here, we dissect the reasoning behind the selection of key reagents and conditions.

Choice of Methylating Agent: Dimethyl Sulfate vs. Methyl Iodide

The two most common methylating agents for this transformation are dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I).[4][5] For industrial-scale synthesis, dimethyl sulfate is overwhelmingly preferred. The primary drivers for this choice are:

  • Cost-Effectiveness: Dimethyl sulfate is significantly more affordable than methyl iodide, a critical factor in large-scale manufacturing.

  • Reactivity and Efficiency: It is a potent alkylating agent, leading to faster reaction times and higher throughput.[5]

However, the high reactivity of dimethyl sulfate is coupled with extreme toxicity and carcinogenicity.[6][7][8] Therefore, its use mandates stringent safety protocols and specialized handling equipment. Methyl iodide, while also toxic, is generally considered less hazardous but its higher cost makes it less economically viable for bulk production.

Selection of Base and Solvent

The choice of base is crucial for the deprotonation of the N-H group of isatoic anhydride, forming a nucleophilic anion that attacks the methylating agent. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[5][9]

  • Sodium and Potassium Hydroxide: These are strong, inexpensive bases that are highly effective in this reaction. They are readily available and suitable for large-scale use.

  • Potassium Carbonate: A milder base that can also be employed, though it may require longer reaction times or higher temperatures.

  • Sodium Hydride (NaH): While effective, NaH is a highly flammable reagent that generates hydrogen gas upon reaction. Its use on a large scale presents significant safety challenges and is generally avoided in favor of hydroxides or carbonates.

Dimethylformamide (DMF) is a common solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.[5]

Detailed Protocols and Methodologies

The following protocols are designed to be scalable. All operations involving dimethyl sulfate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Large-Scale Synthesis of N-Methylisatoic Anhydride

This protocol is adapted from established patent literature and is suitable for scaling.[5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Isatoic Anhydride (96% purity or higher)

  • Sodium Hydroxide (solid, 97% assay or higher)

  • Dimethyl Sulfate (99% purity or higher)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven (vacuum compatible)

Experimental Workflow:

Synthesis_Protocol Step-by-Step Synthesis Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prep 1. Charge reactor with NaOH and anhydrous DMF under N₂. Add_IA 2. Prepare a solution of Isatoic Anhydride in DMF. Slow_Add_IA 3. Slowly add Isatoic Anhydride solution to the NaOH suspension at 30°C. Add_IA->Slow_Add_IA Stir_1 4. Stir the mixture for 15-30 minutes. Slow_Add_IA->Stir_1 Add_DMS 5. Add Dimethyl Sulfate dropwise, maintaining temperature below 45°C. Stir_1->Add_DMS Stir_2 6. Stir at ambient temperature for 30-60 minutes. Add_DMS->Stir_2 Quench 7. Quench unreacted DMS (see Protocol 4.2). Stir_2->Quench Precipitate 8. Add water to the reaction mixture to precipitate the product. Quench->Precipitate Filter 9. Filter the solid product. Precipitate->Filter Wash 10. Wash the product with deionized water. Filter->Wash Dry 11. Dry the product under vacuum. Wash->Dry

Figure 2: Detailed workflow for the large-scale synthesis of N-methylisatoic anhydride.

Step-by-Step Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with solid sodium hydroxide (1.45 molar equivalents) and anhydrous DMF.

  • Isatoic Anhydride Solution: In a separate vessel, dissolve isatoic anhydride (1.0 molar equivalent) in anhydrous DMF.

  • Addition: With vigorous stirring, slowly add the isatoic anhydride solution to the sodium hydroxide suspension in the reactor over 30 minutes. Maintain the temperature at 30°C.

  • Stirring: Stir the resulting mixture for an additional 15 minutes.

  • Methylation: Add dimethyl sulfate (1.1 molar equivalents) dropwise over 20-30 minutes, ensuring the temperature does not exceed 45°C. An exotherm will be observed.

  • Completion: Stir the reaction mixture at ambient temperature for a further 30 minutes.

  • Quenching: Quench any unreacted dimethyl sulfate by slowly adding a 10% aqueous ammonia solution.

  • Precipitation: Add 2 parts of water to the reaction mixture to precipitate the N-methylisatoic anhydride as a colorless crystalline solid.

  • Isolation: Collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization

For applications requiring high purity, the isolated product can be recrystallized.

Procedure:

  • Dissolve the crude N-methylisatoic anhydride in a minimal amount of hot 95% ethanol (approximately 30 mL per gram).[10]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

Data Presentation and Analysis

The following table summarizes typical reaction parameters and expected outcomes based on patent literature.

ParameterValue/RangeRationale/CommentsReference
Molar Ratio (Isatoic Anhydride:Base:DMS) 1 : 1.45 : 1.1A slight excess of base ensures complete deprotonation. A slight excess of DMS drives the reaction to completion.[5]
Solvent Anhydrous DMFExcellent solubility for reactants and facilitates the Sₙ2 mechanism.[5]
Temperature 30-45°CProvides a good reaction rate without significant decomposition or side reactions. Temperature control is critical during DMS addition.[5]
Reaction Time 1.5 - 2.5 hoursTypically sufficient for high conversion.[5]
Isolation Method Precipitation with waterA simple and effective method for isolating the crude product.[4][5]
Expected Yield 85-95%High yields are achievable with optimized conditions.[3][5]
Purity (Crude) ~97%Can be achieved directly from precipitation.[5]
Purification Method Recrystallization from EthanolEffective for removing impurities.[10]
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

  • Gas Chromatography (GC): Can also be used for purity assessment.[5]

  • Melting Point: Compare with the literature value (approx. 165°C, with decomposition).[11][12]

  • FTIR Spectroscopy: To confirm the presence of characteristic functional groups.

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

Safety Precautions: Handling Dimethyl Sulfate

Dimethyl sulfate is a highly toxic, corrosive, and probable human carcinogen.[6][7][8] All handling must be performed with extreme caution.

Engineering Controls:

  • Work must be conducted in a dedicated, well-ventilated fume hood or a closed-system reactor.

  • Ensure the availability of emergency eyewash stations and safety showers.

Personal Protective Equipment (PPE):

  • Gloves: Use appropriate chemically resistant gloves (e.g., butyl rubber). Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling open containers.[6]

  • Protective Clothing: Wear a chemically resistant lab coat or apron.

Spill and Waste Management:

  • Spills: Small spills should be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for hazardous waste disposal.[6][7]

  • Quenching Unreacted DMS: Unreacted dimethyl sulfate in the reaction mixture should be quenched by the slow, controlled addition of an aqueous solution of ammonia (10-28%), sodium hydroxide, or sodium carbonate.[13][14] This is an exothermic process and requires cooling.

  • Waste Disposal: All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[7][8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Ensure anhydrous conditions. Moisture can consume the base and hydrolyze the product. - Verify the quality and stoichiometry of reagents. - Increase reaction time or slightly elevate the temperature (not exceeding 50°C).
Poor deprotonation- Use a stronger base or ensure the base is of high purity and anhydrous. - Ensure efficient stirring to maintain a good suspension.
Formation of Byproducts Over-methylation (dialkylation)- Maintain strict control over the stoichiometry of the methylating agent. - Add the methylating agent slowly and at a controlled temperature.
Hydrolysis of isatoic anhydride- Use anhydrous solvents and reagents.
Difficult Purification Oily product or incomplete precipitation- Ensure sufficient water has been added for complete precipitation. - If the product oils out, try adding the reaction mixture to vigorously stirred cold water.
Product contamination with starting material- Optimize reaction conditions for full conversion. - Purify by recrystallization.

Conclusion

The large-scale synthesis of N-methylated isatoic anhydrides via direct methylation of isatoic anhydride is a robust and economically viable process. Success hinges on careful control of reaction parameters, particularly stoichiometry and temperature, and an unwavering commitment to safety when handling hazardous reagents like dimethyl sulfate. The protocols and insights provided in this guide are intended to equip researchers and production chemists with the necessary knowledge to implement this synthesis safely and efficiently, paving the way for the production of vital chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic outcomes.

Section 1: Synthesis Overview and Core Mechanism

The most direct and widely adopted method for preparing 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is through the N-methylation of its precursor, 5-chloroisatoic anhydride (also known as 5-chloro-1H-benzo[d][1][2]oxazine-2,4-dione).[1][3] This reaction proceeds via a classical nucleophilic substitution mechanism.

The core transformation involves two key steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the nitrogen atom (N-1) of the 5-chloroisatoic anhydride ring. This generates a nucleophilic N-anion. The choice of base is critical; a non-nucleophilic base is preferred to avoid competitive ring-opening of the anhydride.[4]

  • Nucleophilic Attack (SN2): The resulting anion attacks the electrophilic methyl group of a methylating agent, typically iodomethane, displacing the iodide leaving group and forming the desired N-methylated product.

Caption: N-methylation of 5-chloroisatoic anhydride.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently below 50%. What are the most likely causes?

A: Persistently low yields typically point to one of three areas: suboptimal reaction conditions for the methylation step, poor quality of the starting 5-chloroisatoic anhydride, or inefficient workup and isolation.

  • Incomplete Methylation: The reaction may not be going to completion. This can be due to insufficient base, low temperature, or short reaction times. Ensure you are using at least one equivalent of a suitable base.[1]

  • Competing Side Reactions: The anhydride ring is susceptible to nucleophilic attack. If a nucleophilic base (like an amine) is used in excess or at high temperatures, it can lead to ring-opening, forming N-substituted anthranilamide derivatives instead of the desired product.[5] Similarly, moisture in the solvent or reagents can hydrolyze the anhydride.

  • Precursor Quality: The purity of your starting 5-chloroisatoic anhydride is paramount. Impurities from its synthesis, such as unreacted 2-amino-5-chlorobenzoic acid, will not methylate and will contaminate the final product, complicating purification and lowering the isolated yield.[6]

Q2: My NMR spectrum shows a significant amount of unreacted 5-chloroisatoic anhydride even after the recommended reaction time. How can I drive the reaction to completion?

A: This is a clear indication of incomplete conversion. Consider the following adjustments:

  • Base Stoichiometry and Type: Verify the stoichiometry of your base. While catalytic amounts of some bases can work, using 1.0 to 1.2 equivalents of a strong, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) is often more effective.[1][4] NaH is an excellent choice as it generates hydrogen gas as the only byproduct, but it requires strictly anhydrous conditions. DIPEA is a liquid amine base that is easier to handle.[1]

  • Reaction Temperature: The reported temperature of 40°C is a good starting point.[1] If conversion remains low, you can cautiously increase the temperature to 50-60°C. Monitor the reaction by TLC or LC-MS to check for the formation of degradation products.

  • Reaction Time: Extend the reaction time. While 5 hours is a published benchmark, some systems may require stirring overnight (12-16 hours) at a controlled temperature to ensure complete consumption of the starting material.[1]

Q3: The isolated product is an off-color solid and shows multiple spots on TLC. What are the probable impurities?

A: The most common impurities are ring-opened byproducts and residual starting materials.

  • Ring-Opened Amide: If you are using an amine base like DIPEA, it can potentially act as a nucleophile (though it is sterically hindered) and open the anhydride ring. The resulting product would be an N,N-diisopropyl-2-(methylamino)-5-chlorobenzamide.

  • Hydrolysis Product: Trace amounts of water can hydrolyze the anhydride to 2-(methylamino)-5-chlorobenzoic acid. This acidic impurity can be removed by washing the crude product with a dilute aqueous bicarbonate solution during workup.

  • Unreacted Precursor: As discussed, leftover 5-chloroisatoic anhydride is a common impurity if the reaction is incomplete.

  • Solvent Residue: High-boiling solvents like DMA or DMF can be difficult to remove completely. Ensure the product is thoroughly dried under high vacuum.

To address this, modify your workup. The product is typically isolated by filtration after being precipitated with water.[1] Thoroughly washing the filtered solid with copious amounts of distilled water is crucial to remove the DMA solvent and water-soluble salts (e.g., DIPEA hydroiodide). If impurities persist, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.

Q4: What are the critical parameters for synthesizing the 5-chloroisatoic anhydride precursor to ensure high quality?

A: A high-quality precursor is the foundation of a successful final reaction. The synthesis of 5-chloroisatoic anhydride from 2-amino-5-chlorobenzoic acid typically uses a phosgene equivalent like triphosgene.[6]

  • Temperature Control: This reaction is exothermic. The dropwise addition of the triphosgene solution must be slow enough to maintain the reaction temperature, often around 80°C in a solvent like 1,2-dichloroethane.[6] Runaway temperatures can lead to the formation of polymeric byproducts and a decrease in yield.[7]

  • Efficient Stirring: As the product precipitates from the reaction mixture, efficient stirring is essential to maintain a homogenous slurry and ensure complete reaction.[7]

  • Stoichiometry: Precise control over the stoichiometry of triphosgene is important. An excess is needed to ensure full conversion of the starting amino acid.[6]

  • Safety: Triphosgene is a solid source of highly toxic phosgene gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Any residual phosgene should be quenched with a suitable reagent (e.g., aqueous ammonia) before workup.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. They include insights to explain the purpose of each step.

Experimental_Workflow cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: N-Methylation P1_Start Charge Reactor with 2-Amino-5-chlorobenzoic Acid & 1,2-Dichloroethane P1_Heat Heat to 80°C P1_Start->P1_Heat P1_Add Slowly Add Triphosgene Solution over 1-2h P1_Heat->P1_Add P1_React Stir at 80°C for 3h P1_Add->P1_React P1_Cool Cool to Room Temp. P1_React->P1_Cool P1_Isolate Filter, Wash with Solvent, & Dry Product P1_Cool->P1_Isolate P1_Product 5-Chloroisatoic Anhydride P1_Isolate->P1_Product P2_Start Suspend Precursor in DMA P2_Add_Base Add DIPEA, Stir for 10 min P2_Start->P2_Add_Base P2_Add_MeI Add Iodomethane P2_Add_Base->P2_Add_MeI P2_React Stir at 40°C for 5h P2_Add_MeI->P2_React P2_Precipitate Pour into Ice Water P2_React->P2_Precipitate P2_Isolate Filter, Wash with Water, & Dry Product P2_Precipitate->P2_Isolate P2_Product Final Product P2_Isolate->P2_Product

Caption: Workflow for the two-stage synthesis.

Protocol 1: Synthesis of 5-Chloroisatoic Anhydride
  • Reagents: 2-Amino-5-chlorobenzoic acid (1 eq.), Triphosgene (0.7 eq., which provides 2.1 eq. of phosgene), 1,2-Dichloroethane.

  • Procedure:

    • To a three-necked flask equipped with a condenser, thermometer, and mechanical stirrer, add 2-amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL).[6]

    • In a separate flask, carefully dissolve triphosgene (21 g, 0.07 mol) in 1,2-dichloroethane (100 mL).

    • Heat the amino acid suspension to 80°C with vigorous stirring.

    • Slowly add the triphosgene solution dropwise to the suspension over 1-2 hours. Scientist's Note: This slow addition is critical to control the exotherm and prevent the release of excess phosgene gas.

    • After the addition is complete, continue stirring the reaction mixture at 80°C for an additional 3 hours.[6] The mixture will become a thick white slurry.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with fresh 1,2-dichloroethane to remove any unreacted starting materials or soluble impurities.

    • Dry the white solid product under high vacuum. Expected yield: 90-97%.[6]

Protocol 2: Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione
  • Reagents: 5-Chloroisatoic anhydride (1 eq.), Iodomethane (4 eq.), N,N-Diisopropylethylamine (DIPEA, ~0.7 eq. based on moles, but volume ratio often used), N,N-Dimethylacetamide (DMA).

  • Procedure:

    • In a round-bottom flask, suspend 5-chloroisatoic anhydride (200 mg, 1.01 mmol) in N,N-dimethylacetamide (DMA, 10 mL).[1]

    • Add N,N-diisopropylethylamine (DIPEA, 1 mL). Scientist's Note: The literature specifies volumes, but for scalability, calculating molar equivalents is best practice. This volume of DIPEA is a large excess, acting as both base and a scavenger for the HI byproduct. Stir the suspension for 10 minutes at room temperature.

    • Add iodomethane (2 mL, a large excess) to the mixture.[1]

    • Heat the reaction mixture to 40°C and stir for 5 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice water to precipitate the product.

    • Collect the solid product by vacuum filtration. Wash the filter cake extensively with distilled water to remove DMA and salts.[1]

    • Dry the product under vacuum. Expected yield: ~70%.[1] The melting point should be around 224°C.[1]

Section 4: Data Summary and Characterization

Properly characterizing the product is essential for validating the success of the synthesis.

ParameterExpected ValueSource
Appearance White to off-white solid[1]
Melting Point 224 °C[1]
¹H NMR (DMSO-d₆) δ 7.78 (t, 1H), 7.42 (m, 2H), 3.45 (s, 3H, -CH₃)[1]
IR (KBr, cm⁻¹) 1774, 1716 (C=O stretching), 1593[1]
Molecular Formula C₉H₆ClNO₃[8]
Molecular Weight 211.60 g/mol [8]

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use dimethyl sulfate (DMS) instead of iodomethane?

    • Yes, DMS is a powerful and less expensive methylating agent. However, it is extremely toxic and must be handled with extreme caution. The reaction conditions would likely need to be re-optimized, starting with a 1:1 molar ratio of DMS to the substrate.

  • FAQ 2: My product yield is good, but the color is slightly yellow. Does this matter?

    • A slight yellow tinge is common for this class of compounds and may not indicate significant impurity.[9] However, if high purity is required (e.g., for pharmaceutical applications), recrystallization or a charcoal treatment may be necessary to decolorize the product.

  • FAQ 3: What is the best way to scale up this reaction?

    • For the precursor synthesis, ensure your reactor has efficient overhead stirring to handle the thick slurry and excellent temperature control. For the methylation step, switching from a large excess of iodomethane and DIPEA to more controlled stoichiometry (e.g., 1.2 eq. of each) will be more cost-effective and environmentally friendly on a larger scale. Using a stronger base like NaH may also be more efficient for large-scale deprotonation.

References

Technical Support Center: Purification of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione by Filtration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the filtration of this compound. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the filtration of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield of Crystalline Product After Filtration

Question: I've completed the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione and attempted to collect the product by vacuum filtration, but my yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low recovery of your crystalline product can stem from several factors, primarily related to its solubility in the wash solvent or mechanical loss during transfer. Here’s a systematic approach to troubleshoot and optimize your yield:

Step 1: Evaluate the Choice of Wash Solvent. The ideal wash solvent should dissolve impurities readily but have minimal solubility for your desired compound, 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, especially at low temperatures.

  • Causality: If the wash solvent has a significant affinity for your product, a substantial amount will be lost in the filtrate. According to synthesis procedures, this compound is often washed with distilled water, which is a good choice due to the compound's low aqueous solubility.[1] However, if you are using an organic solvent, its polarity should be carefully considered.

  • Protocol:

    • Perform a small-scale solubility test. Place a few milligrams of your crude product in a test tube and add a small volume of the intended wash solvent.

    • Observe the solubility at room temperature and then after cooling the mixture in an ice bath.

    • If a significant portion of your product dissolves, even when cold, you must select a less polar or different solvent. A common practice for similar heterocyclic compounds is to use a cold, non-polar solvent like diethyl ether or hexane for washing, provided it doesn't dissolve the desired product.[2]

Step 2: Optimize the Washing Technique. The volume and temperature of the wash solvent are critical.

  • Causality: Using an excessive volume of wash solvent, even a poorly solubilizing one, can lead to product loss. Washing with a room-temperature solvent will dissolve more product than a chilled solvent.

  • Protocol:

    • Always use a minimal amount of ice-cold wash solvent.

    • Wash the filter cake in small portions (aliquots). Allow the vacuum to pull the solvent through completely between each wash. This is more effective at removing impurities than a single large-volume wash.

    • Ensure the solvent has been pre-chilled in an ice bath before use.

Step 3: Minimize Mechanical Losses. Product can be lost during the transfer of the solid from the reaction vessel to the filter and from the filter paper after drying.

  • Causality: Crystalline solids can adhere to glassware and spatulas.

  • Protocol:

    • When transferring the crystal slurry to the Buchner funnel, use a small amount of the cold filtrate to rinse the reaction flask and transfer any remaining crystals.

    • After filtration, allow the filter cake to dry thoroughly under vacuum to make it easier to handle.

    • Carefully scrape the dried product from the filter paper onto a pre-weighed watch glass. Use a flexible spatula to minimize the amount of product left on the paper.

Issue 2: The Filtration Process is Extremely Slow

Question: I'm using vacuum filtration to collect my 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione crystals, but the solvent is passing through the filter paper very slowly. What could be causing this bottleneck?

Answer:

A slow filtration rate is typically due to clogging of the filter paper pores or issues with the vacuum setup.

Step 1: Check for Fine Particulates or Oily Impurities. The presence of very fine solid particles or an oily consistency in the crude product can quickly block the filter paper.

  • Causality: If the crystallization process was too rapid, it can lead to the formation of very small crystals or an amorphous solid, which can clog the filter medium. Oily impurities can also coat the filter paper, preventing the solvent from passing through.

  • Protocol:

    • Improve Crystallization: Ensure the solution cools slowly to encourage the formation of larger, well-defined crystals.[3] This can be achieved by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Solvent Selection: If an oily impurity is present, consider if a different recrystallization solvent might leave the impurity in solution.[4]

    • Filter Aid: In cases with very fine particles, using a filter aid like celite can help. A thin pad of celite is placed over the filter paper before filtration begins. However, this is more common for removing fine impurities rather than collecting the final product, as separating the product from the celite can be challenging.

Step 2: Verify the Integrity of the Filtration Apparatus. A poor seal in the vacuum filtration setup will result in a weak vacuum and, consequently, a slow filtration rate.

  • Causality: Air leaks prevent the creation of the necessary pressure differential to pull the solvent through the filter efficiently.

  • Protocol:

    • Ensure the Buchner funnel forms a tight seal with the filter flask, typically using a rubber or neoprene adapter.[5]

    • Check that the vacuum tubing is thick-walled and not collapsing under the reduced pressure.

    • Moisten the filter paper with a small amount of the filtration solvent before adding the crystal slurry. This helps to seal the paper against the funnel plate.[5]

Step 3: Choose the Correct Filter Paper Porosity. Using a filter paper with a pore size that is too small for the crystal size can lead to slow filtration.

  • Causality: The pore size of the filter paper must be small enough to retain the crystals but large enough to allow the solvent to pass through freely.

  • Protocol:

    • For crystalline solids, a medium-porosity filter paper is generally suitable.

    • If you consistently experience slow filtration with well-formed crystals, consider trying a filter paper with a slightly larger pore size.

Issue 3: Product Purity is Low After Filtration and Washing

Question: After filtering and washing my 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, analytical data (e.g., NMR, melting point) indicates the presence of impurities. How can I improve the purity?

Answer:

Low purity suggests that the filtration and washing steps were insufficient to remove all soluble impurities or that some impurities co-precipitated with your product.

Step 1: Optimize the Recrystallization Process. The purity of the final filtered product is highly dependent on the success of the preceding recrystallization.

  • Causality: If the crude product is not fully dissolved in the minimum amount of hot solvent during recrystallization, insoluble impurities will be collected along with your product.[6] Conversely, if too much solvent is used, the solution may not be saturated enough for efficient crystallization upon cooling, potentially leading to impurities crashing out.

  • Protocol:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[4]

    • Hot Filtration: If there are insoluble impurities in the hot solution, a hot gravity filtration step should be performed before allowing the solution to cool and crystallize.[5][6] This removes impurities that would otherwise contaminate your final product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of pure crystals, as the slower process allows the crystal lattice to form correctly, excluding impurity molecules.[3]

Step 2: Enhance the Washing Procedure. An inadequate washing procedure will leave behind mother liquor, which is rich in dissolved impurities.

  • Causality: The surface of the collected crystals will be coated with the mother liquor. If this is not effectively washed away, the impurities will remain with the final product.

  • Protocol:

    • Break the Vacuum: After collecting the initial filtrate, gently break the vacuum and add a small amount of ice-cold wash solvent.

    • Resuspend (Optional but effective): Gently stir the crystals in the wash solvent with a spatula to create a slurry. This ensures that the entire surface of each crystal comes into contact with the fresh solvent.

    • Reapply Vacuum: Reapply the vacuum to pull the wash solvent through. Repeat this process 2-3 times with small volumes of cold solvent.

    • Dry Thoroughly: Pull air through the filter cake for several minutes after the final wash to evaporate as much of the residual solvent as possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between gravity filtration and vacuum filtration, and when should I use each for purifying 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione?

A1: Gravity filtration is a slower method where the force of gravity pulls the liquid through the filter paper. It is primarily used to remove solid impurities from a liquid you wish to keep (e.g., removing a drying agent or an insoluble byproduct from a solution).[5] Vacuum filtration is a much faster technique that uses a pressure differential to pull the liquid through the filter. It is the preferred method for collecting a desired solid product, such as the crystals of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione after recrystallization.[5]

Q2: How do I select the appropriate filter paper for my filtration?

A2: The selection depends on the nature of the solid and the liquid. Key factors to consider are:

  • Porosity: This determines the size of particles that will be retained. For crystalline products like 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a medium-pore-size paper is usually sufficient.

  • Chemical Compatibility: Ensure the filter paper material is inert to the solvent and any solutes. Standard qualitative filter papers are generally compatible with common organic solvents.

  • Size: The filter paper should be large enough to cover all the holes in the Buchner funnel but small enough to lie flat and not extend up the sides.[5]

Q3: Can I use a syringe filter for this purification?

A3: Syringe filters are typically used for clarifying small volumes of solutions by removing particulate matter, for example, before injection into an HPLC or other analytical instrument. They are not suitable for collecting a bulk solid product like the crystals of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. You might use a syringe filter to clarify the hot, saturated solution during recrystallization if only a small amount of fine, insoluble impurity is present, but this is less common than hot gravity filtration for preparative scale work. When using syringe filters, it is crucial to select a filter membrane that is compatible with your solvent to avoid leaching of contaminants into your filtrate.[7]

Q4: My product appears to be an oil instead of a crystalline solid. Can I still use filtration?

A4: Filtration is not an effective method for purifying an oil. If your product has "oiled out" instead of crystallizing, this indicates a problem with the recrystallization process. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of impurities is very high, disrupting crystal lattice formation.[4] You should attempt to redissolve the oil in a minimal amount of hot solvent and try to induce crystallization again, perhaps by adding a seed crystal or by gently scratching the inside of the flask with a glass rod at the solvent line. Alternatively, a different purification technique, such as column chromatography, may be necessary.

Q5: What are the key properties of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione that I should be aware of during purification?

A5: Key properties include:

  • Molecular Formula: C₉H₆ClNO₃[8]

  • Molecular Weight: 211.60 g/mol [8][9]

  • Appearance: It is a crystalline solid.[2]

  • Melting Point: Approximately 224 °C.[1] A sharp melting point close to the literature value is a good indicator of purity.

  • Solubility: As a heterocyclic compound, its solubility will vary depending on the solvent. It is synthesized and washed with water, indicating low aqueous solubility.[1] Its solubility in various organic solvents should be determined experimentally to choose the best recrystallization and washing solvents.

Section 3: Visualized Workflow and Data

Experimental Protocol: Vacuum Filtration of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione
  • Apparatus Setup: Assemble a vacuum filtration apparatus using a Buchner funnel, a filter flask with a side-arm, a filter adapter, and thick-walled vacuum tubing connected to a vacuum source.

  • Filter Paper Placement: Choose the correct size filter paper and place it in the Buchner funnel, ensuring it lies flat and covers all the holes.

  • Pre-wetting: Wet the filter paper with a small amount of the ice-cold wash solvent (e.g., distilled water) and apply the vacuum to ensure the paper is sealed against the funnel.

  • Transfer Slurry: Turn off the vacuum. Pour the crystalline slurry of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione into the center of the funnel.

  • Apply Vacuum: Re-apply the vacuum to draw the mother liquor through the funnel into the flask.

  • Washing: Break the vacuum. Add a small portion of ice-cold wash solvent to the filter cake. Gently resuspend the solid to wash the crystals thoroughly.

  • Final Filtration: Re-apply the vacuum to pull the wash solvent through. Repeat the wash step 2-3 times.

  • Drying: After the final wash, leave the vacuum on for several minutes to pull air through the filter cake, which helps to partially dry the crystals.

  • Collection: Carefully remove the filter paper with the purified product and place it on a watch glass to dry completely, preferably in a vacuum oven.

Diagram: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield CheckSolvent Step 1: Evaluate Wash Solvent Is the product soluble in the wash solvent? Start->CheckSolvent CheckTechnique Step 2: Optimize Washing Technique Are you using minimal, ice-cold solvent? CheckSolvent->CheckTechnique No Solution1 Solution: Select a new, less polar, or colder solvent. Perform solubility tests. CheckSolvent->Solution1 Yes CheckLoss Step 3: Minimize Mechanical Loss Is product being lost during transfers? CheckTechnique->CheckLoss Yes Solution2 Solution: Use small aliquots of ice-cold solvent for washing. Don't use excessive volumes. CheckTechnique->Solution2 No Solution3 Solution: Rinse glassware with cold filtrate. Scrape filter paper carefully. CheckLoss->Solution3 Yes End Yield Optimized CheckLoss->End No Solution1->CheckTechnique Solution2->CheckLoss Solution3->End

Caption: Troubleshooting workflow for low product yield.

Table 1: Solvent Selection Guide for Purification
Solvent PropertyRecrystallization SolventWash SolventRationale
Solubility of Compound High at boiling point, Low at room temp/coldVery low at all temperatures, especially coldThis differential solubility is the basis for recrystallization. The wash solvent should not dissolve the product to avoid yield loss.[4][6]
Solubility of Impurities Insoluble at high temp OR Very high at low tempHighInsoluble impurities can be removed by hot filtration. Soluble impurities remain in the mother liquor and are washed away.
Boiling Point Moderate (not too high or low)LowA moderate boiling point prevents the solvent from evaporating too quickly but also allows for easy removal from the final product. A low boiling point for the wash solvent aids in quick drying of the product on the filter.
Reactivity InertInertThe solvent must not react with the compound of interest.

References

Technical Support Center: Troubleshooting N-Methylation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-methylation of heterocyclic compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges during this critical synthetic transformation. N-methylated heterocycles are privileged scaffolds in medicinal chemistry, and their synthesis is a cornerstone of drug discovery. However, what may seem like a straightforward methylation can often be fraught with complications ranging from low yields to intractable product mixtures.

This guide moves beyond simple procedural lists to provide in-depth, experience-driven insights into the causality behind common experimental pitfalls. Here, you will find a self-validating system of protocols and troubleshooting logic designed to empower you to diagnose and resolve issues in your own laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low to No Product Formation

Question: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a classic issue often rooted in insufficient reactivity of the chosen reagents or suboptimal reaction conditions. A systematic evaluation of your reaction parameters is crucial.

Probable Causes & Recommended Solutions:

  • Insufficiently Potent Methylating Agent: The electrophilicity of your methylating agent may be too low to react with the nucleophilic nitrogen of your heterocycle.

    • Solution: Switch to a more reactive methylating agent. For instance, if you are using dimethyl carbonate (DMC), consider more potent options like methyl iodide (MeI) or dimethyl sulfate (DMS).[1][2] Be aware that highly reactive agents can also lead to overmethylation if not controlled.[1][2]

  • Inappropriate Base: The base might not be strong enough to deprotonate the N-H bond of the heterocycle, which is often a prerequisite for methylation, especially with less reactive methylating agents.

    • Solution: If using weaker bases like potassium carbonate (K₂CO₃), consider stronger alternatives such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[1][2] The choice of base is highly substrate-dependent and should be carefully considered.

  • Suboptimal Temperature: The reaction may lack the necessary thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of product or starting material decomposition via techniques like TLC or LC-MS.[1][3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates.

    • Solution: For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO are often beneficial. However, in some cases, non-coordinating solvents might be necessary to avoid deactivation of the reagents.[4]

Issue 2: Overmethylation and Formation of Quaternary Ammonium Salts

Question: My primary product is the di-methylated or quaternary ammonium salt, with very little of the desired mono-methylated product. How can I improve selectivity for mono-N-methylation?

Answer: Overmethylation is a common challenge, particularly with nitrogen heterocycles where the mono-methylated product can be more nucleophilic than the starting material.[1] Controlling stoichiometry and reagent reactivity is key.

Probable Causes & Recommended Solutions:

  • Excess Methylating Agent: Using a large excess of a potent methylating agent will inevitably drive the reaction towards multiple methylations.[1][2]

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the methylating agent and add it dropwise to the reaction mixture to maintain a low instantaneous concentration.[1][2]

  • Highly Reactive Methylating Agent: Potent reagents like methyl iodide or dimethyl sulfate can be difficult to control.

    • Solution: Consider using a less reactive methylating agent like dimethyl carbonate (DMC), which can offer higher selectivity for mono-methylation, sometimes through an in-situ protection/deprotection mechanism.[4][5]

  • Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of the thermodynamically stable, overmethylated product.

    • Solution: Attempt the reaction at a lower temperature and monitor its progress closely, quenching it as soon as a significant amount of the desired product has formed.

Issue 3: Poor Regioselectivity in Heterocycles with Multiple Nitrogen Atoms

Question: My heterocyclic starting material has multiple nitrogen atoms, and I'm getting a mixture of N-methylated regioisomers that are difficult to separate. How can I achieve selective methylation at a specific nitrogen?

Answer: This is a significant challenge, especially with tautomerizable heterocycles like imidazoles, pyrazoles, and benzimidazoles, where the nitrogen atoms have very similar reactivity.[6][7][8]

Probable Causes & Recommended Solutions:

  • Tautomerization: The rapid proton exchange between nitrogen atoms leads to a mixture of isomers upon methylation.

    • Solution 1: Steric Hindrance: Exploit steric hindrance around one of the nitrogen atoms. Bulky substituents adjacent to one nitrogen can direct the methylation to the less hindered nitrogen.[9][10]

    • Solution 2: Protecting Groups: Temporarily protect one of the nitrogen atoms with a removable protecting group. This strategy, while adding steps, offers a robust way to ensure regioselectivity.

    • Solution 3: Biocatalysis: Engineered methyltransferases can offer exceptional regioselectivity (often >99%) that is difficult to achieve with conventional chemical methods.[6][7][11] These enzymes create a specific binding pocket that orients the substrate for methylation at a single, desired nitrogen.

  • Electronic Effects: The electronic environment of the nitrogen atoms, while similar, may be subtly different.

    • Solution: Computational methods, such as calculating pKa values, can help predict which nitrogen is more nucleophilic and guide the choice of reaction conditions to favor methylation at that site.[12]

Issue 4: Side Reactions and Product Decomposition

Question: I'm observing unexpected byproducts or loss of my desired product during the reaction or workup. What could be happening?

Answer: Side reactions are often a consequence of harsh reaction conditions or the presence of other reactive functional groups in the molecule.

Probable Causes & Recommended Solutions:

  • O-Methylation: If your heterocycle contains hydroxyl groups (e.g., hydroxypyridines), O-methylation can compete with N-methylation.

    • Solution: Employ milder reaction conditions (lower temperature, weaker base) and select a methylating agent with a higher affinity for N-alkylation.[2] Protecting the hydroxyl group prior to N-methylation is another effective strategy.

  • C-Methylation: While less common, methylation at a carbon atom can occur, especially with electron-rich heterocyclic systems.

    • Solution: This is often promoted by very strong bases or highly reactive methylating agents. Milder conditions can help suppress this side reaction.

  • Product Instability: The N-methylated product may be unstable under the reaction conditions (e.g., high heat, strong base) or during acidic/basic workup procedures.

    • Solution: Monitor the reaction for product degradation over time.[3] If instability is suspected, consider a milder workup, such as a direct quench and extraction, and purify the product using methods that avoid extreme pH, like column chromatography on silica gel or neutral alumina.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right methylating agent for my specific heterocycle?

A1: The choice depends on a balance of reactivity, selectivity, cost, and safety.

Methylating AgentReactivityCommon Uses & Considerations
Methyl Iodide (MeI) HighVery effective but can lead to overmethylation.[1] Volatile and requires careful handling.
Dimethyl Sulfate (DMS) HighPotent methylating agent, less volatile than MeI, but highly toxic and carcinogenic.[13]
Dimethyl Carbonate (DMC) ModerateAn environmentally friendly "green" reagent.[5][14] Often requires higher temperatures but can provide excellent mono-methylation selectivity.[4][15]
Methyl Tosylate (MeOTs) HighA powerful methylating agent, less volatile than MeI, but can also lead to overmethylation.[6]
Paraformaldehyde (with a reductant) VariesUsed in reductive amination protocols, which can be a mild and effective method for N-methylation.[16][17]

Q2: My N-methylated product is a quaternary salt, which is highly polar and difficult to extract from the aqueous phase. How can I effectively isolate it?

A2: Isolating polar quaternary salts can be challenging. After the reaction, if the product has precipitated, filtration may be sufficient. If it remains in solution, consider removing the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization or washed with a non-polar solvent to remove organic impurities. In some cases, techniques like ion-exchange chromatography may be necessary.

Q3: Can steric hindrance affect the N-methylation of my heterocycle?

A3: Absolutely. Steric hindrance plays a crucial role, particularly in controlling regioselectivity. A bulky group near a nitrogen atom can shield it from the incoming methylating agent, directing the reaction to a more accessible nitrogen atom.[10] This principle can be strategically used to synthesize the less sterically hindered, and sometimes less thermodynamically stable, regioisomer.[18][19]

Q4: Are there any modern, more selective methods for N-methylation?

A4: Yes, the field is continuously evolving. Biocatalytic methods using engineered methyltransferase enzymes are gaining prominence for their unparalleled regioselectivity in complex heterocycles.[6][7][20] These enzymatic methods can produce single regioisomers in high yields where traditional chemical methods yield inseparable mixtures.[11] Additionally, advances in catalysis, including copper-hydride catalyzed N-methylation, offer new avenues for selective transformations under mild conditions.[17]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Methylation using Methyl Iodide
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic starting material (1.0 eq) and a suitable dry, aprotic solvent (e.g., DMF, THF, or ACN).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes or until gas evolution ceases.

  • Methylation: Add methyl iodide (1.05 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Formation check_sm Starting Material (SM) Consumed? start->check_sm no_sm_consumed No: SM Unreacted check_sm->no_sm_consumed No yes_sm_consumed Yes: SM Consumed, but no product check_sm->yes_sm_consumed Yes increase_reactivity Increase Reactivity no_sm_consumed->increase_reactivity check_stability Check Product Stability yes_sm_consumed->check_stability more_potent_me Use More Potent Methylating Agent (e.g., MeI) increase_reactivity->more_potent_me stronger_base Use Stronger Base (e.g., NaH) increase_reactivity->stronger_base increase_temp Increase Reaction Temperature increase_reactivity->increase_temp product_degraded Product Degraded check_stability->product_degraded milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) product_degraded->milder_conditions milder_workup Use Milder Workup (Avoid strong acid/base) product_degraded->milder_workup

Caption: Decision tree for troubleshooting low-yield N-methylation reactions.

Regioselectivity Challenge in Imidazoles

G cluster_0 Tautomerization cluster_1 Methylation cluster_2 Product Mixture Imidazole Imidazole_Tautomer Imidazole->Imidazole_Tautomer H⁺ Shift MethylatingAgent + CH₃-X - Base Product1 MethylatingAgent->Product1 Attack at N1 Product2 MethylatingAgent->Product2 Attack at N3

Caption: Tautomerization in imidazoles leads to a mixture of regioisomers upon methylation.

References

Technical Support Center: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind best practices for handling this reagent to ensure the reliability and reproducibility of your results.

Introduction to the Stability of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, an N-substituted derivative of isatoic anhydride, is a valuable reagent in various synthetic and biomedical research applications. However, like other cyclic anhydrides, its stability in solution is a critical factor that can significantly impact experimental outcomes. The primary pathway of degradation for this class of compounds is hydrolysis, which leads to the opening of the oxazine ring. Understanding the kinetics and mechanisms of this degradation is paramount for accurate and reproducible research.

The stability of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in solution is predominantly influenced by pH, temperature, and the composition of the solvent. The hydrolysis of the N-methyl derivative of 1,3-benzoxazine-2,4-dione has been shown to proceed quantitatively to the corresponding salicylamide.[1] This guide will delve into the specifics of this degradation pathway and provide practical advice for mitigating these stability issues.

Troubleshooting Guide

This section addresses common problems encountered when working with 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in solution, their probable causes, and recommended solutions.

Issue 1: Inconsistent or Lower-than-Expected Reaction Yields

Symptoms:

  • Your reaction yields are variable across different experimental runs.

  • The final product yield is consistently lower than anticipated.

  • You observe the formation of unexpected byproducts.

Probable Cause: The most likely cause is the degradation of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in your reaction solution prior to or during the reaction. The anhydride moiety is susceptible to hydrolysis, which is significantly accelerated by hydroxide ions.[1]

Solutions:

  • pH Control: Maintain the pH of your stock and reaction solutions within a stable range. For N-substituted 1,3-benzoxazine-2,4-diones, hydrolysis is generally slower in the pH range of 1-4.[1] If your reaction conditions permit, a mildly acidic environment is preferable.

  • Fresh Stock Solutions: Prepare stock solutions of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione immediately before use. Avoid storing the compound in solution for extended periods, especially in neutral or alkaline buffers.

  • Anhydrous Solvents: For non-aqueous reactions, ensure that your solvents are strictly anhydrous. Trace amounts of water can lead to gradual hydrolysis of the anhydride.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.

Issue 2: Appearance of a Crystalline Precipitate in Aqueous Solutions

Symptoms:

  • A white or off-white precipitate forms in your aqueous stock or reaction solution over time.

Probable Cause: This precipitate is likely the hydrolysis product, 2-amino-5-chloro-N-methylbenzamide. The hydrolysis of 1,3-benzoxazine-2,4-dione and its N-methyl derivative leads to the formation of the corresponding salicylamide.[1] The solubility of this degradation product may be lower than that of the parent compound in your specific buffer system.

Solutions:

  • Solubility Assessment: Determine the solubility of the expected degradation product in your experimental buffer. If it is poorly soluble, this confirms the identity of the precipitate.

  • Solvent Modification: If your experimental design allows, consider the use of a co-solvent (e.g., DMSO, DMF) to increase the solubility of both the parent compound and its degradation products.

  • Immediate Use: The most effective solution is to prepare and use the solution immediately to prevent the accumulation of the hydrolysis product.

Issue 3: Drifting Baseline or Emergence of New Peaks in HPLC Analysis

Symptoms:

  • During HPLC analysis of your compound, you observe a drifting baseline.

  • Over time, new peaks, corresponding to degradation products, appear in your chromatograms.

Probable Cause: On-column or in-solution degradation of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is occurring. The mobile phase composition, particularly its pH, can contribute to this instability.

Solutions:

  • Mobile Phase pH: Use a mobile phase with a pH that ensures the stability of the analyte. A slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is often suitable for stabilizing anhydride compounds during HPLC analysis.

  • Sample Diluent: Prepare your HPLC samples in a diluent that minimizes degradation. Ideally, the sample diluent should be similar in composition to the mobile phase.

  • Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to prevent degradation of samples waiting for injection.

  • Method Validation: Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione in solution?

A1: The primary degradation pathway is hydrolysis of the anhydride bond. This results in the opening of the oxazine ring to form 2-amino-5-chloro-N-methylbenzamide and the release of carbon dioxide. This is consistent with the known hydrolysis of isatoic anhydride to anthranilic acid and its N-substituted derivatives to the corresponding N-substituted anthranilamides.[1][2]

Degradation Pathway 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione 2-Amino-5-chloro-N-methylbenzamide 2-Amino-5-chloro-N-methylbenzamide 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione->2-Amino-5-chloro-N-methylbenzamide + H₂O (Hydrolysis) CO₂ CO₂ HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Working_Solution Dilute in Mobile Phase A Stock_Solution->Working_Solution Injection Inject onto C18 Column Working_Solution->Injection Elution Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Injection->Elution Detection UV Detection Elution->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Parent and Degradation Products Integration->Quantification

References

Technical Support Center: Synthesis of Benzoxazine Diones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazine diones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Instead of a generic protocol, we will address the specific, practical challenges and side reactions that frequently arise during synthesis, providing not just solutions, but the underlying chemical reasoning to empower your experimental design.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most common pitfalls encountered during benzoxazine dione synthesis, particularly when starting from common precursors like isatoic anhydride or anthranilic acid derivatives.

Problem 1: Low Yield Due to Premature Ring-Opening of Isatoic Anhydride

Q: My reaction with isatoic anhydride and a nucleophile is giving me N-substituted anthranilamides or esters instead of the cyclized benzoxazine dione. How can I prevent this?

A: This is a classic issue where the nucleophile attacks one of the carbonyl groups, leading to irreversible ring-opening, rather than the desired N-acylation or cyclization pathway. The outcome is highly dependent on the nucleophile's reactivity and the reaction conditions.

Underlying Cause (Mechanism): Isatoic anhydride has two electrophilic carbonyl carbons (C2 and C4). Hard nucleophiles, like primary amines or alcohols, can attack either position. Attack at the C4 carbonyl leads to the formation of an anthranilate ester or amide, releasing CO2. Attack at the C2 carbonyl is often the desired first step for more complex cyclizations, but can also lead to ring-opened products if the intermediate does not cyclize efficiently[1]. The reaction pathway is a competition between these two sites.

Diagnosis:

  • IR Spectroscopy: Look for the disappearance of the characteristic anhydride peaks (~1760-1790 cm⁻¹ and ~1720-1740 cm⁻¹) and the appearance of amide C=O stretches (~1640-1680 cm⁻¹) or ester C=O stretches (~1735-1750 cm⁻¹), along with N-H stretches (~3300-3500 cm⁻¹).

  • ¹H NMR Spectroscopy: The aromatic region will likely show signals consistent with a 1,2-disubstituted benzene ring, but you will see new signals corresponding to the N-substituent and amide/ester protons, and the characteristic signals for the benzoxazine dione will be absent.

Solution & Prevention Protocol: The key is to control the reactivity of the nucleophile and the reaction conditions to favor cyclization.

  • Use a Two-Step Approach: Instead of a one-pot reaction, first synthesize the N-acyl or N-sulfonyl anthranilic acid.

  • Cyclization with a Dehydrating Agent: Take the resulting N-substituted anthranilic acid and cyclize it using a mild dehydrating agent. Acetic anhydride is commonly used for this cyclodehydration step[2][3].

Workflow: Avoiding Premature Ring-Opening

G cluster_0 Standard Conditions (e.g., NaH/DMF) cluster_1 Optimized Conditions (DIPA/TBAB) IA Isatoic Anhydride NaH NaH IA->NaH Deprotonation DIPA DIPA / TBAB IA->DIPA Deprotonation Byproducts Ring-Opening & Other Byproducts NaH->Byproducts Side Reactions LowYield Low Yield of Desired Product NaH->LowYield N_Alkylated N-Alkylated Isatoic Anhydride DIPA->N_Alkylated Clean Alkylation HighYield High Yield (>88%) & Purity N_Alkylated->HighYield

References

Technical Support Center: Optimizing Iodomethane Methylation of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 5, 2026

Introduction

Welcome to the technical support guide for the optimization and troubleshooting of phenol O-methylation using iodomethane. This reaction, a classic example of the Williamson ether synthesis, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2][3] The conversion of a phenolic hydroxyl group to a methyl ether can profoundly alter a molecule's biological activity, solubility, and metabolic stability.

While the reaction appears straightforward—deprotonation of a phenol followed by nucleophilic substitution on iodomethane—achieving high yields and purity can be challenging.[2][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, providing in-depth, experience-based insights to overcome common experimental hurdles.

Core Principles of Phenol O-Methylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Understanding the key parameters that govern this mechanism is critical for optimization and troubleshooting.

  • Phenoxide Formation: A base is required to deprotonate the phenol, forming a more nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol.[3]

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic methyl carbon of iodomethane.[2]

  • Leaving Group Departure: The iodide ion departs, resulting in the formation of the aryl methyl ether.[2]

The success of this SN2 reaction is highly dependent on the interplay of the base, solvent, temperature, and substrate structure.[2]

Reaction Mechanism Diagram

SN2_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base ConjAcid Base-H⁺ Base->ConjAcid Iodomethane CH₃-I Phenoxide->Iodomethane Nucleophilic Attack Ether Ar-O-CH₃ Iodomethane->Ether Ether Formation Iodide I⁻ Iodomethane->Iodide Leaving Group Departure

Caption: SN2 mechanism for phenol O-methylation.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly diagnose and resolve experimental problems.

Q1: My reaction is showing low or incomplete conversion. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate the phenol, especially if the phenol has electron-donating groups, making it less acidic.

    • Solution: Switch to a stronger base. For phenols with pKa > 10, a weak base like potassium carbonate (K₂CO₃) may be insufficient. Consider stronger bases like sodium hydride (NaH), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃).[3][5]

  • Presence of Water: Carbonate bases are often hygroscopic. Water in the reaction will react with iodomethane and can also hinder the formation of the phenoxide.[6]

    • Solution: Dry your glassware thoroughly (flame-dry or oven-dry).[6][7] Ensure your solvent is anhydrous. Dehydrate powdered bases like K₂CO₃ by heating under vacuum before use.[6]

  • Poor Solubility: If the phenoxide salt or the base is not soluble in the reaction solvent, the reaction will be slow or stall.

    • Solution: Switch to a more appropriate solvent. DMF and acetonitrile are excellent choices as they are polar aprotic and tend to dissolve ionic intermediates well.[7][8][9] Acetone is also commonly used but can be "wet."[6][7]

  • Insufficient Reaction Time or Temperature: The reaction may simply be too slow under the current conditions.

    • Solution: Increase the reaction temperature. Refluxing in acetone or heating in DMF to 60-80°C is common.[7][10] Monitor the reaction by TLC to determine the optimal reaction time.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Common Side Reactions & Mitigation Strategies:

  • C-Alkylation: The phenoxide is an ambident nucleophile, meaning methylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen.[2] This is more common with phenols that have electron-rich aromatic rings.

    • Mitigation:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[8][9]

      • Counter-ion: Larger, softer counter-ions (like Cs⁺ from Cs₂CO₃) can favor O-alkylation.

  • Diaryl Ether Formation: If your starting material is a halophenol, the phenoxide can displace the halide on another molecule of the starting material, leading to a diaryl ether byproduct.

    • Mitigation:

      • Controlled Addition: Add the iodomethane slowly to the pre-formed phenoxide to maintain a low concentration of the phenoxide, minimizing the chance of it reacting with the starting material.

  • Elimination (E2) Reaction: While iodomethane itself cannot undergo elimination, if you are using a different, more complex alkyl halide, it might compete with the SN2 reaction.[1][2]

    • Mitigation: This is not an issue with iodomethane, but for other alkyl halides, using a less sterically hindered halide and lower temperatures can favor substitution over elimination.[11]

Q3: My hydroquinone/catechol starting material is turning dark and forming tar. Why is this happening?

Cause & Solution:

  • Oxidation: Hydroquinones and other electron-rich phenols are highly susceptible to oxidation under basic conditions, especially in the presence of air, forming colored quinone-type byproducts.[12]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Use degassed solvents to remove dissolved oxygen. This simple precaution can dramatically improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

1. How do I choose the right base for my phenol?

The choice of base is dictated by the acidity (pKa) of your phenol. A general rule is that the pKa of the conjugate acid of the base should be higher than the pKa of the phenol.

BasepKa of Conjugate AcidTypical Use Case
Potassium Carbonate (K₂CO₃)~10.3Good for phenols with electron-withdrawing groups (pKa < 10).[3]
Potassium Hydroxide (KOH)~15.7A strong, cost-effective base for a wide range of phenols.[10]
Sodium Hydride (NaH)~35A very strong, non-nucleophilic base for less acidic phenols.[5] Reacts to form H₂ gas.
Cesium Carbonate (Cs₂CO₃)~10.3Often gives higher yields and better O-selectivity due to the "cesium effect."

2. Which solvent is best for iodomethane methylation?

Polar aprotic solvents are generally preferred as they solvate the cation of the base but leave the phenoxide anion "naked" and highly reactive, accelerating the SN2 reaction.[8][9]

SolventDielectric ConstantBoiling Point (°C)Notes
DMF37153Excellent solvent, dissolves many salts. Can be difficult to remove.[7]
Acetonitrile37.582Good alternative to DMF, easier to remove.
Acetone2156Commonly used, but can be "wet" and is less polar.[6][7] Often requires reflux.[7]
DMSO47189Very polar, but high boiling point can make workup difficult.

3. What is Phase-Transfer Catalysis (PTC) and when should I use it?

Phase-transfer catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid base and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion into the organic phase to react with the iodomethane.[13]

  • When to Use: PTC is particularly useful when you want to use inexpensive inorganic bases (like NaOH or K₂CO₃) with less polar, non-toxic solvents (like toluene).[14] It can lead to cleaner reactions and easier workups.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low / Incomplete Conversion? Start->LowYield SideProducts Side Products Observed? LowYield->SideProducts No CheckBase Is base strong enough for phenol pKa? LowYield->CheckBase Yes Decomposition Decomposition / Tar Formation? SideProducts->Decomposition No C_Alkylation C-Alkylation? SideProducts->C_Alkylation Yes ReviewMechanism Solution: Re-evaluate substrate reactivity Decomposition->ReviewMechanism No Oxidation Is substrate oxidation-prone (e.g., hydroquinone)? Decomposition->Oxidation Yes CheckWater Is the reaction anhydrous? CheckBase->CheckWater Yes UseStrongerBase Solution: Use stronger base (NaH, KOH) CheckBase->UseStrongerBase No CheckSolubility Are reagents soluble? CheckWater->CheckSolubility Yes DryReagents Solution: Dry solvent & base, use inert atm. CheckWater->DryReagents No CheckConditions Increase temp / time? CheckSolubility->CheckConditions Yes ChangeSolvent Solution: Switch to DMF, Acetonitrile CheckSolubility->ChangeSolvent No OptimizeTimeTemp Solution: Monitor by TLC, increase temp CheckConditions->OptimizeTimeTemp Yes OtherSideRxns Other side reactions? C_Alkylation->OtherSideRxns No O_AlkylationSolvent Solution: Use polar aprotic solvent (DMF) C_Alkylation->O_AlkylationSolvent Yes UseInertAtm Solution: Use N2/Ar atmosphere and degassed solvents Oxidation->UseInertAtm Yes

Caption: A decision-making workflow for troubleshooting common issues.

Experimental Protocols

Safety First: Iodomethane is toxic, volatile, and a suspected carcinogen.[15] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[15][16] Have a quench solution (e.g., dilute ammonia or sodium thiosulfate) readily available.

Protocol 1: General O-Methylation using K₂CO₃ in Acetone

This protocol is suitable for relatively acidic phenols (pKa < 10).

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq, finely ground).

  • Solvent Addition: Add anhydrous acetone to the flask (concentration typically 0.1-0.5 M).

  • Reagent Addition: Begin stirring the suspension. Add iodomethane (1.2-1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reactions can take from a few hours to overnight.[7]

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: O-Methylation of a Less Acidic Phenol using NaH in DMF

This protocol is for phenols that are not readily deprotonated by weaker bases.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1-1.2 eq, as a 60% dispersion in mineral oil).

  • Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Solvent and Substrate Addition: Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of the phenol (1.0 eq) in a small amount of anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C or until hydrogen gas evolution ceases.

  • Reagent Addition: Add iodomethane (1.1-1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride or water at 0 °C.

    • Dilute with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts thoroughly with water and brine to remove DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product as described in Protocol 1.

References

Technical Support Center: Scaling Up 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (CAS 40707-01-5). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production of this important heterocyclic intermediate.

Synthetic Pathway Overview

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a derivative of isatoic anhydride, a versatile building block in organic synthesis. The most direct and commonly reported synthetic route involves the N-methylation of its precursor, 5-chloro-1H-benzo[d][1][2]oxazine-2,4-dione (also known as 5-chloroisatoic anhydride).

The overall two-step synthesis can be visualized as follows:

Step 1: Synthesis of 5-Chloroisatoic Anhydride The precursor is typically synthesized via the cyclization of 2-amino-6-chlorobenzoic acid. This cyclization is often achieved using phosgene or a safer phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). The use of these reagents forms the reactive anhydride ring structure.

Step 2: N-Methylation The subsequent step is the selective methylation of the nitrogen atom at the 1-position. A common laboratory method involves reacting 5-chloroisatoic anhydride with a methylating agent, such as iodomethane, in the presence of a non-nucleophilic base in a polar aprotic solvent.[1]

General Synthetic Workflow Diagram

G A 2-Amino-6-chlorobenzoic acid C 5-Chloro-1H-benzo[d]oxazine-2,4-dione (5-Chloroisatoic Anhydride) A->C Step 1: Cyclization B Cyclizing Agent (e.g., Triphosgene, CDI) B->C E 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (Final Product) C->E Step 2: N-Methylation D Methylating Agent (e.g., Iodomethane) + Base (e.g., DIPEA) D->E

Caption: General two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful N-methylation reaction?

A1: Temperature control is paramount. While the reaction is often heated to 40-50°C to ensure a reasonable rate, excessive temperatures can lead to multiple side reactions.[1] These include decomposition of the anhydride ring, formation of N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) breakdown products, and potential O-methylation, although N-methylation is generally favored. Maintaining a consistent internal temperature is a key challenge during scale-up due to changes in the surface-area-to-volume ratio.

Q2: Which base is recommended for the N-methylation step during scale-up?

A2: The choice of base is a trade-off between reactivity, cost, and ease of handling.

  • N,N-Diisopropylethylamine (DIPEA): Commonly used in lab-scale synthesis due to its good solubility and non-nucleophilic nature.[1] However, it can be costly for large-scale production.

  • Potassium Carbonate (K₂CO₃): A cost-effective and widely used inorganic base. Its primary drawback is its limited solubility in many organic solvents, which can lead to mass transfer limitations and slower reaction rates in large reactors. Fine milling of the K₂CO₃ can improve performance.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that can deprotonate the starting material effectively. However, it is highly flammable, reacting violently with water, and requires careful handling procedures, especially at scale.

For pilot and industrial scale, potassium carbonate is often the preferred choice due to its balance of cost, safety, and effectiveness, provided the engineering challenges of a heterogeneous reaction can be addressed.

BaseProsConsScale-Up Suitability
DIPEA Homogeneous reaction, good yieldsHigh cost, difficult to remove during workupLow to Medium
K₂CO₃ Low cost, easy to removeHeterogeneous reaction, potential for slow kineticsHigh
NaH High reactivity, drives completionSignificant safety hazards (flammability), requires inert atmosphereMedium (with caution)

Q3: Can I use a different methylating agent instead of iodomethane?

A3: Yes, other methylating agents can be used, but each has its own considerations.

  • Dimethyl Sulfate (DMS): A powerful and cost-effective methylating agent. However, it is extremely toxic and a suspected carcinogen, requiring stringent handling protocols.

  • Methyl triflate (MeOTf): A highly reactive methylating agent, but its cost is generally prohibitive for large-scale manufacturing.

Iodomethane remains a common choice due to its high reactivity and boiling point (42 °C), which makes it relatively easy to handle and remove. However, it is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of the N-methylation step (Step 2).

Problem 1: Low or Stagnant Conversion / Incomplete Reaction
Potential Causes:
  • Insufficient Base: The base may be consumed by acidic impurities in the starting material or solvent.

  • Poor Mass Transfer: In the case of a heterogeneous base like K₂CO₃, inefficient stirring in a large reactor can prevent the base from effectively deprotonating the substrate.

  • Low Reaction Temperature: The reaction rate may be too slow if the temperature is not adequately maintained.

  • Deactivated Methylating Agent: Iodomethane can degrade over time, especially if exposed to light or impurities.

  • Water in the Reaction: Water can quench strong bases like NaH and hydrolyze the anhydride starting material.

Recommended Solutions:
  • Verify Reagent Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents).

  • Improve Agitation: For heterogeneous reactions, ensure the reactor's agitator is capable of suspending the solid base effectively. Use of a phase-transfer catalyst (PTC) can sometimes be beneficial.

  • Confirm Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature.

  • Use Fresh Reagents: Use a fresh, unopened bottle of iodomethane. Ensure solvents are anhydrous, especially when using water-sensitive bases.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a second charge of the base or methylating agent may be required.

Problem 2: Formation of Significant Impurities
Potential Causes:
  • Over-alkylation: While less common for this substrate, it's a possibility.

  • Ring-Opening: The benzoxazinedione ring can be opened by nucleophiles, especially at elevated temperatures or if the wrong type of base is used. For example, using a nucleophilic base like sodium methoxide would lead to ring-opened ester products.

  • Solvent-Related Impurities: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile and lead to the formation of amide byproducts.

  • Starting Material Impurities: Impurities in the 5-chloroisatoic anhydride will carry through and potentially react to form other chlorinated byproducts.

Recommended Solutions:
  • Strict Temperature Control: Do not exceed the recommended reaction temperature. Implement a robust cooling system for the reactor to manage any exotherms.

  • Use a Non-Nucleophilic Base: Stick to recommended bases like DIPEA, K₂CO₃, or NaH.

  • Purify Starting Material: Ensure the 5-chloroisatoic anhydride precursor is of high purity (>98%) before starting the N-methylation step. Recrystallization may be necessary.

  • Choose a Stable Solvent: N,N-Dimethylacetamide (DMA) is often more stable at moderate temperatures than DMF. Acetonitrile is another alternative, though substrate solubility may be lower.

Troubleshooting Workflow: Low Product Yield

G Start Low Product Yield Observed Check_Conv Check Reaction Conversion (TLC/HPLC) Start->Check_Conv Incomplete Incomplete Reaction Check_Conv->Incomplete Low Complete Reaction Complete Check_Conv->Complete High Troubleshoot_React Troubleshoot Reaction Conditions (See Problem 1) Incomplete->Troubleshoot_React Check_Workup Analyze Workup & Isolation Steps Complete->Check_Workup Solubility Is product precipitating fully? Check_Workup->Solubility Yes_Sol Optimize anti-solvent/ cooling protocol. Solubility->Yes_Sol No Check_Purity Analyze Product Purity (NMR/LCMS) Solubility->Check_Purity Yes No_Sol Product lost in mother liquor or during transfers. No_Sol->Check_Purity Impure Significant Impurities Present Check_Purity->Impure No Pure Yield loss is mechanical. Review filtration and transfer procedures. Check_Purity->Pure Yes Troubleshoot_Imp Troubleshoot Impurity Formation (See Problem 2) Impure->Troubleshoot_Imp

Caption: A logical workflow for diagnosing low product yield.

Safety Considerations for Scale-Up

Scaling up chemical synthesis introduces hazards that may not be apparent at the lab scale.

Reagent Hazards:

  • Phosgene and Equivalents (for precursor synthesis): Phosgene is an extremely toxic gas that was used as a chemical warfare agent.[2][3] Its use requires specialized equipment, dedicated ventilation, and continuous monitoring.[3][4] Safer alternatives like triphosgene (a solid) or diphosgene (a liquid) are often used, but they readily decompose to phosgene and must be handled with extreme caution under expert supervision.

  • Iodomethane: A toxic and volatile alkylating agent. It is a suspected carcinogen. All transfers and reactions should be conducted in a closed system or a well-ventilated area. Workers should be equipped with appropriate PPE, including respirators with organic vapor cartridges.[5]

  • Solvents (DMA, DMF): These are excellent solvents but are also reproductive toxins and can be absorbed through the skin. Engineering controls should be in place to minimize exposure.

Process Hazards:

  • Exothermic Reactions: The N-methylation can be exothermic. A large reactor has less surface area relative to its volume, making heat dissipation less efficient. A reliable reactor cooling system and potentially a quench protocol are necessary to prevent thermal runaway.

  • Gas Evolution: If using a carbonate base with acidic starting materials, carbon dioxide will be evolved. The reactor must be properly vented to avoid pressure buildup.

  • Handling of Solids: Transferring large quantities of solid reagents like potassium carbonate or the starting material can generate dust. Dust control measures (e.g., vacuum transfer, local exhaust ventilation) are necessary to prevent inhalation.

All personnel involved in the scale-up process must receive thorough training on the specific hazards of the chemicals and the process.[6] A formal Process Hazard Analysis (PHA) should be conducted before pilot-scale production begins.

References

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize impurities and optimize your reaction outcomes.

Overview of Synthetic Pathway

The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is typically achieved through a two-step process starting from 2-Amino-6-chlorobenzoic acid. The first step involves the formation of the heterocyclic core, 5-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione (also known as 5-chloroisatoic anhydride), via cyclization. The second step is the N-methylation of this intermediate to yield the final product. Each step presents unique challenges where impurity formation can occur.

Synthetic_Pathway A 2-Amino-6-chlorobenzoic acid B Step 1: Cyclization (e.g., Triphosgene) A->B Starting Material C 5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione (5-Chloroisatoic Anhydride) B->C Intermediate D Step 2: N-Methylation (e.g., Iodomethane, Base) C->D E 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione D->E Final Product

Caption: General two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part 1: Issues with the Cyclization Step (Formation of 5-Chloroisatoic Anhydride)

Question 1: My cyclization of 2-Amino-6-chlorobenzoic acid is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I fix this?

Answer: This is a common issue often rooted in three areas: the quality of your starting material, the choice and handling of the cyclizing agent, and reaction conditions.

  • Expertise & Causality: The cyclization involves the reaction of both the amino and carboxylic acid groups of 2-Amino-6-chlorobenzoic acid with a phosgene equivalent. The proximity of these functional groups facilitates the ring formation[1]. However, side reactions can easily occur if conditions are not optimal.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: 2-Amino-6-chlorobenzoic acid can contain impurities from its own synthesis (e.g., isomers or related benzoic acids)[3][4]. Verify the purity by NMR and melting point (should be ~140°C)[5]. If necessary, recrystallize from a suitable solvent system like an ethanol/water mixture.

    • Choice of Cyclizing Agent: Phosgene gas is effective but highly toxic. Solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are safer and widely used alternatives for creating benzoxazinone structures[6]. Triphosgene reacts with the amine to form an intermediate that subsequently cyclizes[6]. Ensure your triphosgene is dry and has not decomposed.

    • Control Reaction Temperature: These reactions are often exothermic. Run the reaction at a low temperature (e.g., 0-5°C) during the addition of the cyclizing agent to prevent the formation of polymeric or dimeric impurities.

    • Inert Atmosphere: The intermediates in this reaction can be sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using dry solvents to prevent hydrolysis of the anhydride product back to the starting material.

Cyclization_Troubleshooting cluster_0 Primary Checks cluster_1 Corrective Actions start Low Yield in Cyclization Step sm_purity 1. Verify Purity of 2-Amino-6-chlorobenzoic acid start->sm_purity reagent_quality 2. Check Quality of Cyclizing Agent (e.g., Triphosgene) start->reagent_quality conditions 3. Review Reaction Conditions start->conditions recrystallize Recrystallize Starting Material sm_purity->recrystallize new_reagent Use Fresh/Dry Reagent reagent_quality->new_reagent optimize Optimize: Lower Temp, Use Inert Atmosphere, Control Addition Rate conditions->optimize success Improved Yield & Purity recrystallize->success new_reagent->success optimize->success

Caption: Troubleshooting logic for the cyclization step.

Part 2: Issues with the N-Methylation Step

Question 2: My final product is contaminated with a significant amount of the starting material, 5-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione. How can I drive the N-methylation to completion?

Answer: Incomplete methylation is a frequent challenge, typically related to the choice of base, methylating agent stoichiometry, or reaction temperature. The goal is to deprotonate the nitrogen of the isatoic anhydride to create a nucleophile that attacks the methylating agent.

  • Expertise & Causality: The nitrogen atom in 5-chloroisatoic anhydride is acidic, but a sufficiently strong, non-nucleophilic base is required for complete deprotonation without promoting side reactions.

  • Troubleshooting Protocol:

    • Base Selection: A common and effective base is N,N-Diisopropylethylamine (DIPEA)[7]. It is a strong, sterically hindered base that is less likely to compete as a nucleophile. Ensure the base is anhydrous.

    • Stoichiometry: Use a slight excess of both the base and the methylating agent (e.g., iodomethane). A published procedure suggests using 4 equivalents of iodomethane, though this may be excessive and could be optimized[7]. Start with 1.5-2.0 equivalents of both base and methylating agent and monitor the reaction progress by TLC or LC-MS.

    • Reaction Temperature and Time: While some protocols suggest room temperature, gently heating the reaction mixture to 40-50°C can significantly improve the reaction rate and drive it to completion[7]. A typical reaction time is 5 hours, but should be monitored[7].

    • Solvent Choice: A polar aprotic solvent like N,N-Dimethylacetamide (DMA) or DMF is ideal for this reaction as it effectively dissolves the reactants and intermediates[7]. Ensure the solvent is anhydrous.

Table 1: Recommended Conditions for N-Methylation

ParameterRecommended ConditionRationale
Methylating Agent Iodomethane (CH₃I)Highly reactive and effective for N-methylation.
Base DIPEAStrong, non-nucleophilic; minimizes side reactions.
Solvent Anhydrous DMA or DMFPolar aprotic; good solubility for reactants.
Temperature 40-50 °CIncreases reaction rate to ensure completion.[7]
Stoichiometry 1.5-2.0 eq. CH₃I, 1.5-2.0 eq. DIPEADrives equilibrium towards the product.

Question 3: I am observing an impurity that I suspect is a ring-opened product. Why is this happening and how can I prevent it?

Answer: The oxazine-dione ring is an anhydride and is susceptible to nucleophilic attack, especially under harsh conditions.

  • Expertise & Causality: The presence of strong nucleophiles (other than the intended deprotonated nitrogen) or harsh basic/acidic conditions can lead to the cleavage of the anhydride ring[8]. This can occur if your base is too nucleophilic (e.g., sodium hydroxide) or if water is present in the reaction mixture.

  • Preventative Measures:

    • Use Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere. Water will hydrolyze the anhydride.

    • Use a Non-Nucleophilic Base: As mentioned, a hindered base like DIPEA is preferred over smaller, more nucleophilic bases.

    • Control Temperature: Avoid excessive heating. While moderate heat (40-50°C) can be beneficial, higher temperatures can accelerate decomposition and ring-opening side reactions.

    • Workup Procedure: During the aqueous workup, keep the temperature low and avoid prolonged exposure to strongly acidic or basic conditions. The product is typically isolated by filtration after precipitation from water[7].

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Impurity Formation Pathways A 5-Chloroisatoic Anhydride B N-Methylation (CH3I, DIPEA) A->B D Incomplete Reaction A->D Insufficient Reagents/ Low Temperature E Hydrolysis (Presence of H2O) A->E C Target Product B->C F Ring-Opened Product (N-methyl-2-amino-6- chlorobenzoic acid derivative) E->F Nucleophilic Attack

Caption: Potential impurity formation pathways during N-methylation.

Part 3: Final Product Purification and Analysis

Question 4: What is the most effective method for purifying the final product, 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione?

Answer: The purification strategy depends on the nature of the impurities.

  • For Unreacted Starting Material: Since the starting material (5-chloroisatoic anhydride) is more polar than the N-methylated product, column chromatography on silica gel is highly effective. A gradient elution with a hexane/ethyl acetate system typically provides good separation.

  • For Non-Polar Impurities: If the reaction generates less polar byproducts, a recrystallization or a slurry in a suitable solvent can be effective.

  • General Protocol: A common and effective method involves simply filtering the crude product after the reaction is quenched with water. The precipitated solid is often of high purity. Washing the filtered solid with distilled water and then a non-polar solvent like diethyl ether or hexane can remove residual reagents and soluble impurities[7]. If purity is still insufficient, follow with column chromatography.

Question 5: What analytical techniques are recommended for assessing the purity of the final product?

Answer: A combination of techniques should be used for a comprehensive assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is essential for confirming the structure. For the final product, you should see a characteristic singlet for the N-methyl group around 3.45 ppm (in DMSO-d₆) and aromatic protons in the 7.4-7.8 ppm range[7]. The absence of the N-H proton signal (which is present in the 5-chloroisatoic anhydride intermediate) is a key indicator of successful methylation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying and quantifying impurities. It will confirm the molecular weight of the product (211.60 g/mol ) and help identify any byproducts[9][10].

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is 224°C[7]. A broad or depressed melting range suggests the presence of impurities.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, Cl) and is a final check on purity[7].

Detailed Experimental Protocol
Synthesis of 5-chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione[7]
  • Setup: In a round-bottom flask under an inert atmosphere (N₂), suspend 5-chloroisatoic anhydride (1 eq.) in anhydrous N,N-dimethylacetamide (DMA).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, ~1.5 eq.) to the suspension and stir for 10 minutes at room temperature.

  • Methylation: Add iodomethane (~1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 40°C and stir for approximately 5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding distilled water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with distilled water, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities.

  • Drying: Dry the pure product under vacuum.

References

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione from 5-chloroisatoic anhydride?

The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione from 5-chloroisatoic anhydride and a methylating agent like iodomethane is an N-alkylation reaction. The reaction proceeds via a nucleophilic substitution mechanism. A base is required to deprotonate the nitrogen atom of the isatoic anhydride, forming an anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate and outcome.

G cluster_0 Reaction Mechanism A 5-Chloroisatoic Anhydride C Deprotonation A->C + B Base B->C D Isatoic Anhydride Anion C->D Forms F Nucleophilic Attack (SN2) D->F Attacks E Iodomethane (CH3I) E->F + G 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione F->G Yields H Byproduct F->H +

Caption: Proposed reaction mechanism for N-methylation of 5-chloroisatoic anhydride.

Q2: I am observing a low yield in my reaction. What are the potential causes related to the solvent?

A low yield is a common issue that can often be traced back to your choice of solvent.[1] Here are a few possibilities:

  • Poor Solubility: If your starting materials, particularly the 5-chloroisatoic anhydride, have low solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.

  • Solvent-Induced Side Reactions: The isatoic anhydride ring is susceptible to nucleophilic attack.[2] Protic solvents like alcohols or water can act as nucleophiles, leading to ring-opening and the formation of unwanted byproducts, thus consuming your starting material and reducing the yield of the desired product.

  • Inappropriate Polarity: The polarity of the solvent can influence the stability of the transition state. For an SN2 reaction like this, a polar aprotic solvent is generally preferred as it can solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.

Q3: My final product is impure, showing multiple spots on TLC. How can the solvent be the culprit?

The solvent can significantly impact the purity of your product by promoting side reactions. The most common impurity arises from the ring-opening of the isatoic anhydride.

  • Reaction with Protic Solvents: As mentioned, protic solvents can react with the anhydride. If you are using a solvent like ethanol or methanol, you might be forming ester byproducts.

  • Base-Induced Decomposition: In combination with a strong base, some solvents can promote the decomposition of the starting material or the product. The isatoic anhydride ring is known to be sensitive and can open under strongly basic conditions.[2]

  • Inadequate Washing: Traces of a high-boiling point solvent like DMF or DMA can be difficult to remove and may appear as impurities in your final product analysis. Ensure your work-up procedure includes thorough washing with an appropriate solvent in which your product is insoluble but the reaction solvent is soluble.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are experiencing a very low yield or no formation of the desired 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Low Yield A Low Yield Observed B Check Solubility of Starting Materials A->B C Is Solubility an Issue? B->C D Increase Temperature or Switch to a Better Solvent (e.g., DMA, DMF) C->D Yes E Evaluate Solvent Type C->E No K Optimize Reaction Conditions D->K F Are you using a Protic Solvent? E->F G Switch to a Polar Aprotic Solvent (e.g., Acetone, Acetonitrile, DMA) F->G Yes H Check for Byproduct Formation (TLC/LC-MS) F->H No G->K I Ring-Opened Byproducts Observed? H->I J Lower Reaction Temperature or Use a Milder Base I->J Yes I->K No J->K

Caption: A step-by-step guide to troubleshooting low reaction yields.

Issue 2: Product "Oiling Out" During Crystallization

"Oiling out," where the product separates as a liquid instead of a solid during crystallization, can be a sign of significant impurities or an inappropriate crystallization solvent.

  • Causality: The presence of impurities can lower the melting point of your product, causing it to separate as an oil. The choice of crystallization solvent is also critical; if the product is too soluble, it may not crystallize properly.

  • Solution:

    • Re-dissolve the oil in a larger volume of the hot solvent.

    • If impurities are suspected, treat the solution with activated charcoal to remove colored impurities.

    • Allow the solution to cool very slowly to promote crystal formation. Seeding with a small crystal of the pure product can also be beneficial.

    • If oiling out persists, consider a different solvent or a mixture of solvents for crystallization.

Solvent Effects on Synthesis: A Comparative Overview

The choice of solvent is a critical parameter in the synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. The following table summarizes the expected effects of different solvent classes on the reaction.

Solvent ClassExamplesExpected Effect on YieldExpected Effect on PurityRationale
Polar Aprotic N,N-Dimethylacetamide (DMA), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileHigh High These solvents effectively dissolve the isatoic anhydride and solvate the cation of the base, leaving the nucleophilic anion more reactive. They do not participate in side reactions. A published procedure specifically uses DMA with good results.[3]
Polar Protic Ethanol, Methanol, WaterLow to Moderate Low These solvents can act as nucleophiles and lead to ring-opening of the isatoic anhydride, forming ester or carboxylic acid byproducts and reducing the yield of the desired product.[2]
Nonpolar Toluene, HexaneVery Low Poor The starting materials, particularly the ionic intermediate, will have very poor solubility in nonpolar solvents, leading to a very slow or incomplete reaction.

Recommended Experimental Protocol

Based on available literature and chemical principles, the use of a polar aprotic solvent is highly recommended. The following protocol is based on a reported successful synthesis.[3]

Materials:

  • 5-Chloroisatoic anhydride

  • Iodomethane

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a solution of N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylacetamide (DMA) at room temperature, add iodomethane and stir for 10 minutes.

  • Add 5-chloroisatoic anhydride to the reaction mixture.

  • Heat the reaction mixture to 40 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product thoroughly with distilled water to remove residual DMA and salts.

  • Dry the product under vacuum to obtain 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

References

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique. Its power lies in its ability to provide a detailed atomic-level map of the molecular structure, revealing not only the chemical environment of individual nuclei but also their connectivity through covalent bonds.

This guide provides an in-depth, technically-grounded comparison of NMR methodologies for the structural elucidation of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation, thereby providing a self-validating framework for analysis. The discussion is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

Foundational Analysis: Predicting the ¹H and ¹³C NMR Landscape

Before delving into experimental data, a theoretical assessment of the molecule's structure is essential for predicting the expected NMR signals. This predictive approach is crucial for a logical and efficient spectral assignment.

Molecular Structure: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (C₉H₆ClNO₃)[1].

  • ¹H NMR Predictions:

    • Aromatic Region: The benzene ring is substituted with a chlorine atom and fused to the oxazine ring. This results in three distinct aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the two carbonyl groups, and their splitting patterns will be dictated by their coupling relationships (ortho, meta). We expect to see signals in the δ 7.0-8.0 ppm range.

    • Aliphatic Region: A single methyl group is attached to the nitrogen atom (N-methyl). This will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated around δ 3.4-3.5 ppm.

  • ¹³C NMR Predictions:

    • Carbonyl Carbons: The structure contains two distinct carbonyl groups (a carbamate and an anhydride-like carbonyl), which will appear as two separate signals in the highly deshielded region of the spectrum (typically δ 145-165 ppm).

    • Aromatic Carbons: Six aromatic carbons are present. Four are protonated (CH) and two are quaternary (C). The carbon atom bonded to chlorine (C-Cl) will have a characteristic chemical shift, as will the two quaternary carbons at the ring fusion.

    • Aliphatic Carbon: The N-methyl carbon will produce a single signal in the aliphatic region (typically δ 25-35 ppm).

Experimental Verification: 1D NMR Data Analysis

The primary ¹H NMR data provides the initial, most direct evidence for the structure. Published data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, acquired in DMSO-d₆ at 300 MHz, serves as our reference point.[2]

Table 1: ¹H NMR Spectral Data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
7.78Triplet (t)1HH-7The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-6 and H-8). Its downfield shift is consistent with its position relative to the electron-withdrawing carbonyl groups.
7.42Multiplet (m)2HH-6, H-8This multiplet represents the remaining two aromatic protons. Their overlapping signals are typical for complex splitting patterns in substituted benzene rings.
3.45Singlet (s)3HN-CH₃The sharp singlet with an integration of 3H is the classic signature of a methyl group with no adjacent proton neighbors.

This ¹H NMR spectrum strongly supports the proposed structure. The presence of three aromatic protons and a three-proton N-methyl singlet aligns perfectly with our predictions. For a more robust confirmation, especially for assigning the carbon skeleton, we turn to advanced 2D NMR techniques.

Unambiguous Confirmation: The Power of 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for establishing definitive bond connectivities.[3][4] They correlate signals from different nuclei, allowing us to piece together the molecular puzzle with high confidence.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] For our target molecule, a COSY spectrum would reveal cross-peaks connecting the adjacent aromatic protons, confirming the integrity of the substituted benzene ring spin system.

COSY_Workflow cluster_protons Aromatic Protons cluster_cosy COSY Spectrum H7 H-7 H6 H-6 H7->H6 J-coupling H8 H-8 H7->H8 J-coupling CrossPeak1 Cross-peak (H7-H6) H7->CrossPeak1 CrossPeak2 Cross-peak (H7-H8) H7->CrossPeak2 H6->CrossPeak1 H8->CrossPeak2 caption COSY reveals correlations between coupled protons.

Caption: COSY workflow showing proton coupling correlations.

The HSQC experiment is a cornerstone of structural elucidation, creating a direct correlation between each proton and the carbon atom it is attached to (¹J_CH coupling).[3][6] This allows for the unambiguous assignment of all protonated carbons.

  • Expected HSQC Correlations:

    • A cross-peak connecting the ¹H signal at δ 3.45 ppm to the ¹³C signal of the N-CH₃ carbon.

    • Three distinct cross-peaks in the aromatic region, linking each aromatic proton signal (δ ~7.4-7.8 ppm) to its corresponding aromatic carbon signal.

HSQC_Workflow cluster_pairs Directly Bonded C-H Pairs Protons ¹H Spectrum (F2 Axis) CH3 N-CH₃ ArCH1 C₆-H₆ ArCH2 C₇-H₇ ArCH3 C₈-H₈ Carbons ¹³C Spectrum (F1 Axis) CrossPeak_CH3 HSQC Cross-Peak CH3->CrossPeak_CH3 ¹J_CH CrossPeak_Ar1 HSQC Cross-Peak ArCH2->CrossPeak_Ar1 ¹J_CH caption HSQC correlates directly bonded C-H pairs.

Caption: HSQC workflow for one-bond C-H correlation.

The HMBC experiment is arguably the most powerful tool for confirming the overall carbon skeleton, as it reveals correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[5][7] These long-range correlations are critical for connecting the individual spin systems and identifying quaternary carbons.

  • Key HMBC Correlations for Structural Confirmation:

    • N-CH₃ Protons (δ 3.45): These protons should show a correlation to the adjacent carbamate carbonyl carbon (C-2) and the quaternary aromatic carbon (C-4a). This definitively places the methyl group on the nitrogen atom within the heterocyclic ring.

    • Aromatic Protons (e.g., H-8): This proton should show correlations to the adjacent protonated carbons (C-7) and, crucially, to the quaternary carbon at the ring junction (C-4a) and the carbonyl carbon (C-4).

    • Aromatic Proton (e.g., H-6): This proton should show a correlation to the chlorine-bearing quaternary carbon (C-5), confirming the position of the halogen substituent.

HMBC_Workflow cluster_fragments Key Structural Fragments cluster_hmbc HMBC Spectrum N_CH3 N-CH₃ Protons C2_C4a Quaternary Carbons (C-2, C-4a) N_CH3->C2_C4a ²J, ³J coupling (2-3 bonds) CrossPeak HMBC Cross-Peak N_CH3->CrossPeak C2_C4a->CrossPeak caption HMBC reveals long-range H-C correlations.

Caption: HMBC connects fragments via long-range couplings.

Comparative Analysis with N-Methylisatoic Anhydride

To further solidify our structural assignment, a comparison with a closely related, non-chlorinated analog, N-Methylisatoic Anhydride, is highly instructive.[8][9] The core structure is identical, with the only difference being the absence of the chlorine atom at the C-5 position. The NMR data for N-Methylisatoic Anhydride shows four aromatic protons and the N-methyl singlet, as expected. The chemical shifts of its aromatic protons provide a baseline, allowing us to attribute the specific downfield shifts observed in our target molecule to the electron-withdrawing effect of the chlorine atom at C-5. This comparative approach validates the assignment of the substituent's position.

Standard Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for NMR data acquisition are recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[10][11] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum to singlets.

  • 2D NMR Acquisition:

    • COSY, HSQC, HMBC: These experiments are run using standard, pre-optimized pulse programs available on modern NMR spectrometers. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. Typical acquisition times can range from 30 minutes (for COSY) to several hours (for HMBC on dilute samples).

Conclusion

The structural confirmation of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is systematically and definitively achieved through a multi-faceted NMR approach. The initial ¹H NMR spectrum provides foundational evidence consistent with the proposed structure. However, it is the comprehensive analysis using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—that provides the unambiguous, self-validating proof. COSY confirms the proton-proton connectivity in the aromatic ring, HSQC links protons to their directly attached carbons, and HMBC elucidates the complete carbon framework by revealing long-range connectivities. This logical, evidence-based workflow represents the gold standard in chemical characterization, ensuring the scientific integrity required for advanced research and development.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Analytical Framework

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial building block for more complex molecules.[1][2] Its precise chemical structure, purity, and physical properties are paramount to ensuring the reproducibility, efficacy, and safety of downstream applications. For researchers, scientists, and drug development professionals, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of rigorous scientific investigation.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this molecule. We move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights into generating a robust and self-validating analytical data package. The protocols described herein are designed to deliver not just data, but confidence in the material's identity, purity, and stability.

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the logical starting point for any analytical strategy. These data inform the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C₉H₆ClNO₃PubChem[3]
Molecular Weight 211.60 g/mol PubChem[3]
CAS Number 40707-01-5ChemicalBook[4], PubChem[3]
Melting Point 224 °CChemicalBook[4][5]
Appearance Solid (assumed)General Knowledge

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for unambiguous structure determination. For a molecule like 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, ¹H NMR provides a direct map of the proton environment, confirming the substitution pattern on the aromatic ring and the presence of the N-methyl group. ¹³C NMR complements this by identifying all unique carbon atoms, including the critical carbonyl carbons of the oxazine-dione ring. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its high polarity is often necessary to dissolve crystalline heterocyclic compounds.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Utilize a 300 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving the aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm to ensure the carbonyl carbons are observed.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Data Presentation & Interpretation

Table 1: ¹H NMR Data for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentReference
7.78Triplet (t)1H8.1Aromatic HChemicalBook[4][5]
7.42Multiplet (m)2H-Aromatic HChemicalBook[4][5]
3.45Singlet (s)3H-N-CH₃ChemicalBook[4][5]

The triplet at 7.78 ppm and the multiplet at 7.42 ppm are characteristic of the three protons on the substituted benzene ring. The singlet at 3.45 ppm integrating to three protons is definitive proof of the N-methyl group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300+ MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum (16 scans) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024+ scans) Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Integrate Integrate Peaks & Assign Shifts Calibrate->Integrate Report Structural Report Integrate->Report Final Structure Confirmation GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_analysis Data Analysis Prep Prepare 1 mg/mL Solution in EtOAc Inject Inject 1 µL Prep->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Detect Ions (m/z 40-400) Ionize->Detect Chromatogram Analyze Chromatogram (Purity, Rt) Detect->Chromatogram MassSpec Analyze Mass Spectrum (M+, Isotopes) Detect->MassSpec Report Purity & Identity Report Chromatogram->Report Purity Data MassSpec->Report Identity Data

References

comparing synthesis efficiency of conventional vs microwave methods for benzoxazines

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Guide to Benzoxazine Synthesis: Conventional vs. Microwave Methods

In the realm of high-performance thermosetting polymers, benzoxazines stand out for their exceptional thermal stability, low water absorption, and high char yield.[1] For researchers and professionals in materials science and drug development, the efficient synthesis of benzoxazine monomers is a critical first step. This guide provides an in-depth, objective comparison of conventional and microwave-assisted synthesis methods for benzoxazines, supported by experimental data and mechanistic insights.

The Chemistry of Benzoxazine Formation

Benzoxazine monomers are typically synthesized through a Mannich-like condensation reaction involving a phenol, a primary amine, and formaldehyde.[2][3] The reaction proceeds through the formation of intermediates, leading to the characteristic heterocyclic benzoxazine ring structure.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and maximizing yield and purity.

Mechanism of Benzoxazine Formation:

The synthesis is a multi-step process. Initially, the amine reacts with formaldehyde to form an N-hydroxymethyl amine intermediate. This intermediate then reacts with the phenol at the ortho position to form a Mannich base, which subsequently undergoes cyclization to yield the benzoxazine ring.[4]

Benzoxazine_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenol Phenol Intermediate2 Mannich Base Phenol->Intermediate2 + Intermediate1 Amine Primary Amine Intermediate1 N-Hydroxymethyl Amine Amine->Intermediate1 + Formaldehyde Formaldehyde Formaldehyde Benzoxazine Benzoxazine Monomer Intermediate2->Benzoxazine Cyclization (-H2O)

Caption: General mechanism of benzoxazine formation.

Conventional Synthesis: The Tried-and-True Method

Conventional synthesis of benzoxazines typically involves refluxing the reactants in a suitable solvent for several hours.[2] This method, while reliable, often suffers from long reaction times and potential for side product formation due to prolonged exposure to high temperatures.

Experimental Protocol: Conventional Synthesis of a Bisphenol A-based Benzoxazine
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve bisphenol A (1 equivalent) and a primary amine (e.g., aniline, 2 equivalents) in a solvent such as 1,4-dioxane or toluene.[3]

  • Reaction Initiation: Add paraformaldehyde (4 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 2 to 48 hours, depending on the specific reactants.[2][3]

  • Work-up: After cooling to room temperature, the reaction mixture is typically washed with an aqueous solution (e.g., NaOH) to remove unreacted phenol.[3] The organic layer is then separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization or column chromatography to obtain the pure benzoxazine monomer.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[6][7] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to significant reductions in reaction time and often improved yields and purity.[8]

The advantages of microwave heating stem from its unique mechanism. Microwaves interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[8] This direct energy transfer is much more efficient than conventional heating, which relies on conduction and convection.[6][9]

Experimental Protocol: Microwave-Assisted Synthesis of a Guaiacol-based Benzoxazine
  • Reactant Mixing: In a microwave-safe reaction vessel, combine guaiacol (a lignin derivative), paraformaldehyde, and an amine.[10] This method is often performed under solvent-free conditions.[10][11]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for a short period, typically ranging from a few minutes to less than an hour, at a controlled temperature and power.[10][12] For example, a reaction could be completed in just 6 minutes.[10][13]

  • Work-up and Purification: The work-up and purification steps are similar to the conventional method, involving washing, drying, and purification of the product.[10]

Head-to-Head Comparison: Conventional vs. Microwave Synthesis

The primary advantages of microwave-assisted synthesis over conventional methods are dramatically reduced reaction times and often higher yields.[7][10]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days[2][3]Minutes[10][14]
Yield Moderate to GoodGood to Excellent[10][14]
Energy Consumption Generally higher due to longer reaction times[15]Often lower due to shorter reaction times[16]
Solvent Use Often requires a solvent[2][3]Can often be performed solvent-free[10][11]
Purity May require extensive purificationOften results in cleaner products with fewer byproducts[7]

Data compiled from multiple sources indicating general trends.[2][3][7][10][14][15][16]

A study comparing the synthesis of novel bio-based benzoxazines from guaiacol demonstrated that reactions under microwave irradiation were completed in just 6 minutes, while traditional heating required several hours.[10][13] The yields for the microwave method were also reported to be good.[10] Another study highlighted that microwave irradiation can provide access to products or regioisomers not available through conventional heating.[12]

Workflow Comparison

The following diagrams illustrate the typical workflows for both synthesis methods.

Conventional_Workflow Reactants Mix Reactants (Phenol, Amine, Formaldehyde) in Solvent Reflux Heat to Reflux (Hours to Days) Reactants->Reflux Workup Aqueous Work-up & Solvent Removal Reflux->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Pure Benzoxazine Purification->Product Microwave_Workflow Reactants Mix Reactants (Often Solvent-Free) Microwave Microwave Irradiation (Minutes) Reactants->Microwave Workup Aqueous Work-up & Purification Microwave->Workup Product Pure Benzoxazine Workup->Product

References

A Comparative Analysis of the Biological Activities of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione and 5-chloroisatoic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzoxazine-diones serve as pivotal scaffolds for the development of novel therapeutic agents. Their inherent reactivity and structural features allow for diverse biological interactions. This guide provides an in-depth, objective comparison of the biological activities of two closely related compounds: 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione and its parent compound, 5-chloroisatoic anhydride. By examining their structural nuances, mechanisms of action, and available experimental data, this document aims to equip researchers with the critical insights needed for informed decision-making in their discovery and development endeavors.

Structural and Chemical Profile

At first glance, the two molecules are structurally analogous, with the key distinction being the presence of a methyl group on the nitrogen at position 1 in 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This seemingly minor modification can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its biological activity.

5-chloroisatoic anhydride , also known as 6-chloro-1H-benzo[d][1]oxazine-2,4-dione, is a reactive heterocyclic compound.[2][3][4] The anhydride functionality makes it susceptible to nucleophilic attack, a property often exploited in chemical synthesis.[5] 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is the N-methylated derivative of 5-chloroisatoic anhydride.[6] The methylation of the nitrogen atom can alter the electronic distribution within the heterocyclic ring system and may affect its interaction with biological targets.

Feature5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione5-chloroisatoic anhydride
CAS Number 40707-01-5[7][8]4743-17-3[9][10]
Molecular Formula C₉H₆ClNO₃[7][11]C₈H₄ClNO₃[3][12]
Molecular Weight 211.60 g/mol [7]197.58 g/mol [3]
Key Structural Difference Methyl group at N-1 positionHydrogen at N-1 position
Synonyms 5-chloro-N-methylisatoic anhydride[6]6-Chloro-1H-benzo[d][13][1]oxazine-2,4-dione[2][3][4]

Synthesis Overview

The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione typically starts from 5-chloroisatoic anhydride.[13] This highlights the precursor relationship between the two molecules.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione from 5-chloroisatoic anhydride

This protocol is based on established methylation procedures for similar heterocyclic systems.

Materials:

  • 5-chloroisatoic anhydride

  • Iodomethane (CH₃I)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylacetamide (DMA)

  • Distilled water

Procedure:

  • Suspend 5-chloroisatoic anhydride (1 equivalent) in N,N-dimethylacetamide (DMA).

  • Add N,N-diisopropylethylamine (DIPEA) to the suspension and stir for 10 minutes at room temperature.

  • Add iodomethane (4 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with distilled water to remove any remaining salts.

  • Dry the purified 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label="Reactants"; "5_chloroisatoic_anhydride" [label="5-chloroisatoic anhydride"]; "Iodomethane" [label="Iodomethane"]; "DIPEA" [label="DIPEA (Base)"]; "DMA" [label="DMA (Solvent)"]; }

subgraph "cluster_process" { label="Reaction"; "Mixing" [label="Mixing and Stirring"]; "Heating" [label="Heating (40°C, 5h)"]; }

subgraph "cluster_purification" { label="Workup & Purification"; "Filtration" [label="Filtration"]; "Washing" [label="Washing (H₂O)"]; "Drying" [label="Drying"]; }

"Product" [label="5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

"5_chloroisatoic_anhydride" -> "Mixing"; "Iodomethane" -> "Mixing"; "DIPEA" -> "Mixing"; "DMA" -> "Mixing"; "Mixing" -> "Heating"; "Heating" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Product"; }

Caption: Synthetic workflow for N-methylation of 5-chloroisatoic anhydride.

Comparative Biological Activity

While direct comparative studies are limited, the available literature allows for an inferential comparison based on the activities of the parent compound and the general effects of N-methylation.

5-chloroisatoic anhydride

This compound has been primarily investigated for its utility as a synthetic intermediate in the creation of biologically active molecules.[9][10]

  • Antiproliferative Activity: 5-Chloroisatoic anhydride is a key reagent in the synthesis of 2-acetamidobenzamides that exhibit antiproliferative effects against certain tumor cell lines.[9][10]

  • Enzyme Inhibition: It is also used in the preparation of inhibitors for the enzyme delta-5 desaturase, which is involved in fatty acid metabolism and has implications in various diseases.[9][10]

  • Antimicrobial and Anticancer Potential: Some studies suggest that 5-chloroisatoic anhydride itself may possess antimicrobial and anticancer properties, though these are not as well-documented as its role as a precursor.[1]

  • Anti-inflammatory Activity: Phenylbenzohydrazides synthesized from isatoic anhydride have shown anti-inflammatory activity in both in vivo and in vitro models.[14]

5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

Specific biological data for the N-methylated derivative is less prevalent in the public domain. However, based on the general properties of oxazine derivatives and the influence of N-methylation, we can hypothesize its potential activities.

  • General Biological Potential of Oxazines: The 1,3-oxazine scaffold is a component of many compounds with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[15]

  • Impact of N-Methylation: The introduction of a methyl group can:

    • Increase Lipophilicity: This may enhance membrane permeability and cellular uptake, potentially leading to increased potency.

    • Alter Target Binding: The methyl group can introduce steric hindrance or establish new hydrophobic interactions within a binding pocket, which could either increase or decrease affinity for a biological target compared to the parent compound.

    • Modify Metabolism: N-methylation can block metabolic pathways that would otherwise modify the N-H group, potentially leading to a longer biological half-life.

dot graph "Biological_Activity_Comparison" { layout="neato"; node [shape="ellipse", style="filled", fontcolor="#202124"]; edge [color="#5F6368"];

"Parent_Compound" [label="5-chloroisatoic anhydride", fillcolor="#FBBC05", pos="0,1.5!"]; "Derivative" [label="5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione", fillcolor="#EA4335", pos="4,1.5!"];

"Antiproliferative" [label="Antiproliferative (as precursor)", fillcolor="#F1F3F4", pos="-1,-0.5!"]; "Enzyme_Inhibition" [label="Enzyme Inhibition (as precursor)", fillcolor="#F1F3F4", pos="1,-0.5!"]; "Antimicrobial" [label="Potential Antimicrobial", fillcolor="#F1F3F4", pos="3,-0.5!"]; "Anticancer" [label="Potential Anticancer", fillcolor="#F1F3F4", pos="5,-0.5!"];

"Parent_Compound" -> "Antiproliferative" [label="Documented Use"]; "Parent_Compound" -> "Enzyme_Inhibition" [label="Documented Use"]; "Parent_Compound" -> "Antimicrobial" [style="dashed", label="Suggested"]; "Parent_Compound" -> "Anticancer" [style="dashed", label="Suggested"];

"Derivative" -> "Antimicrobial" [style="dotted", label="Hypothesized"]; "Derivative" -> "Anticancer" [style="dotted", label="Hypothesized"]; }

Caption: Comparative overview of documented vs. hypothesized biological activities.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these two compounds, a series of standardized assays are recommended.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To assess and compare the cytotoxic effects of the two compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione and 5-chloroisatoic anhydride (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • 96-well plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal) and negative control (broth only)

Procedure:

  • Add 50 µL of broth to each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.

  • Add 50 µL of the microbial inoculum to each well.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide has provided a comparative overview of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione and 5-chloroisatoic anhydride. While 5-chloroisatoic anhydride is well-established as a versatile synthetic precursor for biologically active molecules, the biological profile of its N-methylated derivative remains largely unexplored.

The key takeaway for researchers is the significant potential for novel findings with 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. The N-methylation may confer enhanced biological properties, such as increased potency or improved pharmacokinetic profiles. Direct, head-to-head experimental evaluation using the protocols outlined above is essential to elucidate the specific advantages and disadvantages of this structural modification. Such studies will be instrumental in guiding future drug design and development efforts centered around the benzoxazine-dione scaffold.

References

The Evolving Landscape of Benzoxazine Diones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the benzoxazine dione core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzoxazine diones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of these promising compounds. Drawing upon field-proven insights and experimental data, we will dissect the nuanced interplay between chemical structure and biological function, elucidating the key determinants of potency and selectivity across various therapeutic targets.

The Benzoxazine Dione Scaffold: A Versatile Pharmacophore

The 1,3-benzoxazine-2,4-dione and its isomeric 1,4-benzoxazin-3-one counterparts are bicyclic heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties.[1] These scaffolds are attractive starting points for drug discovery due to their synthetic accessibility and the ease with which substitutions can be introduced at multiple positions, allowing for the fine-tuning of their biological profiles.[2][3] The inherent structural features of the benzoxazine dione core, including its hydrogen bonding capabilities and aromatic nature, facilitate interactions with a wide array of biological targets, leading to activities such as anticancer, antimicrobial, and enzyme inhibition.[4][5][6]

Comparative Analysis of Structure-Activity Relationships

The biological activity of substituted benzoxazine diones is profoundly influenced by the nature and position of substituents on both the benzene and the oxazine rings. This section provides a comparative overview of key SAR trends across different therapeutic applications, supported by experimental data.

Anticancer Activity: Targeting Cellular Proliferation

Benzoxazine dione derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular processes like cell proliferation and migration.[4] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds on cancer cell lines.[7]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can significantly modulate anticancer potency. For instance, studies have shown that the position and nature of these substituents can influence the compound's ability to interact with biological targets.[8]

  • N-Substitution on the Oxazine Ring: The nitrogen atom of the oxazine ring presents a crucial site for modification. The introduction of various aryl or alkyl groups at this position can dramatically alter the compound's cytotoxic profile. For example, linking the benzoxazine dione scaffold to other heterocyclic moieties, such as 1,2,3-triazoles, has been shown to enhance anticancer activity against cell lines like A549 (lung cancer).[9]

  • Impact of Halogenation: Halogen substituents, such as fluorine, chlorine, and bromine, on the phenyl ring attached to the benzoxazine core have been observed to influence inhibitory potential, with fluoro groups often leading to increased activity.[10]

Table 1: Comparative Anticancer Activity (IC50) of Substituted Benzoxazinone Derivatives

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
14b 1,2,3-triazole linkageA549 (Lung)7.59 ± 0.31[9]
14c 1,2,3-triazole linkageA549 (Lung)18.52 ± 0.59[9]
Compound 6 PI3K/mTOR inhibitor scaffoldHeLa (Cervical)1.35[9]
Compound 6 PI3K/mTOR inhibitor scaffoldA549 (Lung)1.22[9]
3a p-methylphenylHeLa (Cervical)Potent[8]
3h Specific aryl substitutionHeLa (Cervical)Potent[8]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of benzoxazine dione derivatives on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[3][5] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzoxazine Dione Derivatives A->B 24h attachment C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H Data Analysis

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted benzoxazine diones have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][11] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Key SAR Insights for Antimicrobial Activity:

  • Influence of Substituents on the Benzene Ring: The antimicrobial spectrum and potency can be tuned by altering the substituents on the aromatic ring. A quantitative structure-activity relationship (QSAR) study of 1,4-benzoxazin-3-ones revealed that different structural features are required for activity against fungi versus Gram-positive and Gram-negative bacteria.[6][13]

  • Role of the N-substituent: Modifications at the N-position of the oxazine ring are critical. For example, the introduction of hydrazone and azole moieties to a benzoxazolin-2-one core has been shown to yield compounds with broad-spectrum antibacterial activity.[14]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the molecule, governed by the various substituents, play a significant role in its ability to penetrate microbial cell membranes and interact with intracellular targets.

Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Benzoxazine-3-one Derivatives

Compound SeriesSubstituent TypeTarget MicroorganismMIC Range (µg/mL)Reference
Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetatesVariousGram-positive & Gram-negative bacteria, Candida species6.25 - 100[11]
Benzoxazolin-2-one linked to hydrazones and azolesHydrazones, AzolesE. coli, B. subtilis, S. aureus, S. enteritidisVaried, with some showing broad activity[14]
Benzimidazole-triazole hybridsAliphatic ester vs. Benzyl ringS. aureus, E. coli3.12 - 25[15]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the MIC of benzoxazine dione derivatives.[16][17]

  • Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ CFU/mL.[18]

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate, except for the negative control wells (broth only). Include positive control wells (inoculum without any compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Benzoxazine Diones in 96-well Plate B->C D Incubate for 18-24 hours C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach

Benzoxazinone derivatives have also been identified as potent inhibitors of various enzymes, such as α-chymotrypsin, a serine protease.[2][10] Understanding the SAR for enzyme inhibition is crucial for designing selective and effective therapeutic agents.

Key SAR Insights for α-Chymotrypsin Inhibition:

  • Effect of Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the benzoxazinone core significantly impact inhibitory activity. Preliminary studies suggest that the presence of substituents on the benzene ring can sometimes reduce the inhibitory potential.[10]

  • Halogenation: The introduction of halogen atoms, particularly fluorine, on the phenyl substituent has been shown to increase the inhibitory potential against α-chymotrypsin, followed by chloro and bromo substituents.[10]

  • Positional Isomerism: For compounds with strong electron-donating or withdrawing groups on the phenyl substituent, the inhibitory potential follows the order: ortho > meta > para.[10]

Table 3: Comparative α-Chymotrypsin Inhibitory Activity (IC50) of Substituted Benzoxazinones

Compound SeriesSubstituent TypeIC50 Range (µM)Reference
Benzoxazinones (Compounds 1-18)Various substituted benzoyl chlorides6.5 - 341.1[10]

Future Directions and Concluding Remarks

The structure-activity relationship studies of substituted benzoxazine diones have unveiled a wealth of information for the rational design of novel therapeutic agents. The versatility of this scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitution patterns, investigating their effects on a broader range of biological targets, and employing computational modeling to predict activity and guide synthetic efforts.

This guide has provided a comparative analysis of the SAR of substituted benzoxazine diones, supported by experimental data and detailed protocols. By understanding the intricate relationship between chemical structure and biological function, researchers can more effectively navigate the development of next-generation therapeutics based on this privileged scaffold.

References

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of N-Methylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Challenge of the N-Methyl Group

N-methylated heterocycles are privileged scaffolds, forming the core of countless pharmaceuticals, agrochemicals, and materials.[1][2] The simple addition of a methyl group to a nitrogen atom within a heterocyclic ring can profoundly alter a molecule's biological function, impacting its potency, selectivity, metabolic stability, and solubility.[3]

Historically, the synthesis of these vital compounds has relied on a narrow range of highly reactive, but notoriously hazardous, methylating agents. Reagents like methyl iodide and dimethyl sulfate, while effective, are highly toxic, carcinogenic, and generate significant hazardous waste, posing substantial risks to researchers and the environment.[4][5][6] Consequently, the development of safer, more selective, and environmentally benign alternatives is a critical objective in modern synthetic chemistry.[7]

This guide provides an in-depth comparison of alternative reagents for the N-methylation of heterocycles. Moving beyond a simple list, we will explore the mechanistic rationale behind reagent choice, present comparative data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis to make informed, effective, and safer decisions.

Comparative Analysis of N-Methylation Reagents

The selection of an appropriate methylating agent is a multifactorial decision, balancing reactivity, selectivity, safety, cost, and substrate scope. The following table provides a comparative overview of classical and alternative reagents.

Reagent ClassExamplesMechanismAdvantagesDisadvantagesSafety Profile
Classical Alkyl Halides/Sulfates Methyl Iodide (CH₃I), Dimethyl Sulfate (DMS)Sₙ2High reactivity, well-establishedHighly toxic, carcinogenic, poor atom economy, often poor selectivity (over-methylation)Severe Hazard: Use requires strict engineering controls (fume hood, protective gear)
"Green" Carbonates Dimethyl Carbonate (DMC)Sₙ2 (BAl2)Low toxicity, biodegradable, high atom economy, inexpensiveLower reactivity requires higher temperatures or catalysts[8]Low Hazard: Irritant, flammable liquid
Reductive Amination C1 Sources Formaldehyde/Paraformaldehyde (CH₂O)ₙReductive AminationInexpensive C1 source, high atom economy, versatileRequires a reducing agent (e.g., H₂, Hydrosilanes), can be non-selectiveModerate Hazard: Formaldehyde is a suspected carcinogen; requires careful handling
Diazo Compounds Trimethylsilyldiazomethane (TMSD)Acid-catalyzed methylationSafer alternative to diazomethane, mild reaction conditionsExpensive, can form silyl byproducts, potentially explosiveHigh Hazard: Toxic, potentially explosive, requires specialized handling
Biocatalytic Engineered Methyltransferases (MTs)Enzyme-Catalyzed Sₙ2Exceptional regioselectivity, mild aqueous conditions, preparative scale possible[1][3]Enzyme availability and stability, substrate specificity can be narrowLow Hazard: Generally regarded as safe

Deep Dive into Key Alternative Reagents

Dimethyl Carbonate (DMC): The Green Workhorse

Dimethyl Carbonate has emerged as a leading environmentally friendly methylating agent.[9] Its appeal lies in its low toxicity, biodegradability, and the fact that its byproducts (methanol and CO₂) are relatively benign.[10] However, the lower reactivity of DMC compared to classical reagents necessitates the use of catalysts or higher reaction temperatures.

Mechanism of Action: The N-methylation with DMC typically proceeds through a BAl2 mechanism (bimolecular, alkyl-oxygen cleavage), where the heterocyclic nitrogen attacks the methyl group.[10] However, a competing BAc2 pathway (acyl-oxygen cleavage) can lead to N-methoxycarbonylation, especially with more nucleophilic amines.[10][11] The choice of catalyst can be crucial in directing the reaction towards the desired N-methylation.[11] For instance, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) favor N-methylation of indole, while 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce a mix of methylated and methoxycarbonylated products.[11]

Workflow for DMC-Mediated N-Methylation:

sub Substrate (NH-Heterocycle) react Reaction under Inert Atmosphere sub->react dmc Dimethyl Carbonate (Reagent & Solvent) dmc->react cat Catalyst Selection (e.g., TMEDA, DBU, Zeolite) cat->react heat Heating (90-170 °C) react->heat Requires Energy Input workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify product N-Methylated Heterocycle purify->product

Caption: General workflow for N-methylation using Dimethyl Carbonate (DMC).

Reductive Amination: The C1 Building Block Approach

Reductive amination is a powerful and atom-economical strategy that utilizes formaldehyde (or its polymer, paraformaldehyde) as the C1 source.[12][13] This method avoids the use of pre-formed methylating agents entirely. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ to yield the N-methylated product.

Mechanism & Reagent Choice: The key to this method is the choice of reducing agent. Classical methods like the Eschweiler-Clarke reaction use formic acid as the reductant.[14] Modern protocols employ a wider range of reductants, including molecular hydrogen (H₂) with heterogeneous catalysts (e.g., Ru/C, Pd/C) or hydrosilanes like polymethylhydrosiloxane (PMHS) with copper catalysts.[12][13][15] The choice of catalyst and reductant can influence the selectivity between mono- and di-methylation.

Decision Tree for Choosing a Reductive Amination Strategy:

start Start: N-Methylation via Reductive Amination substrate Substrate Sensitivity? start->substrate h2 Hydrogenation Setup Available? substrate->h2 No (Acid Stable) hydrosilane Hydrosilylation (e.g., CuH/PMHS) substrate->hydrosilane Yes (Acid/Base Sensitive) classical Eschweiler-Clarke (Formaldehyde/Formic Acid) h2->classical No catalytic_h2 Catalytic Hydrogenation (e.g., Pd/C, H₂) h2->catalytic_h2 Yes

Caption: Selecting a suitable reductive amination method.

Trimethylsilyldiazomethane (TMSD): The Milder Diazo Alternative

For substrates that are sensitive to the high temperatures required for DMC or the reducing conditions of reductive amination, trimethylsilyldiazomethane (TMSD) offers a mild and efficient alternative.[16][17] It serves as a much safer, liquid replacement for the highly toxic and explosive diazomethane gas.[16]

Mechanism and Application: TMSD reacts with protic acids, such as the N-H bond of a heterocycle (often in the presence of an alcohol like methanol), to generate a transient methyl diazonium species which then methylates the conjugate base. This method is particularly effective for the methylation of acidic N-H bonds found in indoles, pyrazoles, and triazoles. The reaction proceeds readily at or below room temperature.[18][19]

Caution: While safer than diazomethane, TMSD is still a hazardous reagent. It is toxic, potentially explosive (especially in the absence of solvent), and should be handled with care by trained personnel in a well-ventilated fume hood.[16]

Experimental Protocols

Protocol 1: N-Methylation of Indole using Dimethyl Carbonate (DMC) and TMEDA

This protocol is adapted from a procedure developed for the N-methylation of various NH-containing heterocycles using the organocatalyst N,N,N′,N′-tetramethylethylenediamine (TMEDA).

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole (10 mmol, 1.17 g).

  • Solvent and Reagent Addition: Add dimethyl carbonate (10 mL) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1 mmol, 0.15 mL).

  • Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-methylindole.

Expected Yield: ~90-95%[8]

Protocol 2: Reductive N-Methylation of N-methylaniline using Paraformaldehyde and a CuH Catalyst

This protocol demonstrates a modern, selective N-methylation using a copper hydride catalyst and a hydrosilane reductant, adapted from recent literature.[12][13]

  • Inert Atmosphere: In an oven-dried Schlenk tube under an argon atmosphere, add the N-heterocyclic carbene copper(I) chloride catalyst [(CAAC)CuCl] (2.5 mol%).

  • Reagent Addition: Add N-methylaniline (0.5 mmol), paraformaldehyde (1.5 mmol), and dibutyl ether (2 mL) as the solvent.

  • Reductant Addition: Add polymethylhydrosiloxane (PMHS) (1.5 mmol) dropwise to the stirred suspension.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 18 hours.

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of a 1M aqueous NaOH solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield N,N-dimethylaniline.

Expected Yield: ~91%[13]

Conclusion and Future Outlook

The field of N-methylation has moved significantly beyond its reliance on hazardous classical reagents. Green alternatives like dimethyl carbonate and atom-economical methods such as catalytic reductive amination are now robust and scalable options for a wide range of heterocyclic substrates. For highly sensitive or complex molecules, specialized reagents like TMSD and the highly selective approach of biocatalysis offer powerful solutions.[1][20] As synthetic methodology continues to advance, the emphasis will remain on developing even more efficient, selective, and sustainable catalytic systems that minimize waste and maximize safety, enabling the continued discovery and production of vital N-methylated compounds.

References

A Researcher's Guide to Benzoxazine Derivatives: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the heterocyclic scaffold of benzoxazine has emerged as a versatile and promising pharmacophore.[1] Its unique structural features allow for extensive modification, leading to a diverse library of derivatives with a wide range of biological activities.[2] This guide provides an in-depth comparison of the cytotoxic profiles of various benzoxazine derivatives, offering researchers and drug development professionals a critical analysis of their performance, supported by experimental data and mechanistic insights.

The Benzoxazine Scaffold: A Foundation for Potent Cytotoxicity

Benzoxazines are bicyclic heterocyclic compounds that have garnered significant attention for their potential as anticancer agents.[1][3] Their mechanism of action is often multifaceted, ranging from the inhibition of critical cellular enzymes to the induction of programmed cell death (apoptosis) and cell cycle arrest.[4][5] The true power of this scaffold lies in its amenability to chemical modification. The strategic addition or alteration of substituent groups on the benzoxazine ring system can dramatically influence the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its cytotoxic potency and selectivity against various cancer cell lines.[3][6]

Comparative Cytotoxicity: A Data-Driven Overview

The antiproliferative activity of benzoxazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for representative benzoxazine derivatives against several common human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Benzoxazine-Purine Hybrids in Breast and Colon Cancer Cells

CompoundLinker ModificationBenzoxazine Ring SubstituentMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
1 Ethyl LinkerUnsubstituted13.007.06[5]
2b Shortened Linker6-Methyl2.274.44[5]
4b Shortened Linker6-Methyl3.267.63[5]
9 Shortened Linker6-Bromo4.06Not Reported
12 Shortened Linker6-Methyl3.395.20

Data synthesized from multiple sources, highlighting the impact of structural modifications on cytotoxicity.[5]

Table 2: Cytotoxicity (IC50, µM) of Benzoxazinone Derivatives in Various Cancer Cell Lines

DerivativeHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-29 (Colon Cancer) IC50 (µM)Reference
3 < 10< 10< 10[7]
7 < 10< 10< 10[7]
8 < 10< 10< 10[7]
10 < 10< 10< 10[7]
13 < 10< 10< 10[7]
15 < 10< 10< 10[7]

These derivatives demonstrated significant antiproliferative activity, with a notable feature in the active compounds being the presence of a free amino group.[7]

Unraveling the Mechanisms of Action

The cytotoxic effects of benzoxazine derivatives are underpinned by their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and predicting therapeutic efficacy.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

One of the key mechanisms of action for some benzoxazine derivatives is the inhibition of DNA-Dependent Protein Kinase (DNA-PK).[4][8] DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[8][9] Cancer cells often rely on efficient DNA repair mechanisms to survive the DNA damage caused by rapid proliferation and anticancer therapies like radiation.[9] By inhibiting DNA-PK, these benzoxazine derivatives prevent the repair of DSBs, leading to an accumulation of lethal DNA damage, cell cycle arrest, and ultimately, apoptosis.[4] This makes them potent radiosensitizers, enhancing the efficacy of radiation therapy.

DNA_PK_Inhibition cluster_0 Cancer Cell cluster_1 Intervention DNA_Damage DNA Double-Strand Break (DSB) DNA_PK DNA-PK Complex DNA_Damage->DNA_PK activates NHEJ Non-Homologous End Joining (NHEJ) DNA_PK->NHEJ initiates Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis NHEJ->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest NHEJ->Cell_Cycle_Arrest leads to Benzoxazine Benzoxazine Derivative Benzoxazine->DNA_PK inhibits

Figure 1: Mechanism of DNA-PK Inhibition by Benzoxazine Derivatives.
Modulation of HER2 and JNK Signaling Pathways

Certain benzoxazine-purine hybrids have been shown to exert their cytotoxic effects by modulating the HER2 and JNK signaling pathways.[5][10] HER2, a receptor tyrosine kinase, is overexpressed in several cancers, particularly breast cancer, and its activation promotes cell proliferation and survival.[10][11] The c-Jun N-terminal kinase (JNK) pathway, on the other hand, is a stress-activated pathway that can play a dual role in either promoting cell survival or inducing apoptosis, depending on the cellular context.[12][13] Some benzoxazine derivatives can inhibit HER2 signaling while simultaneously activating the pro-apoptotic functions of the JNK pathway, leading to a potent anticancer effect.[5][10] This dual activity disrupts key oncogenic signaling networks and pushes the cancer cell towards programmed cell death.

HER2_JNK_Pathway cluster_cell Cancer Cell Signaling HER2 HER2 Receptor Proliferation Cell Proliferation & Survival HER2->Proliferation promotes JNK JNK Pathway Apoptosis Apoptosis JNK->Apoptosis induces Benzoxazine Benzoxazine Derivative Benzoxazine->HER2 inhibits Benzoxazine->JNK activates

Figure 2: Dual Modulation of HER2 and JNK Pathways by Benzoxazines.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for two of the most common assays used to evaluate the cytotoxic effects of benzoxazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with Benzoxazine Derivatives seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 3: Experimental Workflow for the MTT Assay.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[16][17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[18]

Step-by-Step Protocol:

  • Cell Treatment: Induce apoptosis in your target cells by treating them with the benzoxazine derivatives for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[16]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorescently labeled Annexin V (e.g., FITC-conjugated) and 1 µL of PI staining solution (e.g., 100 µg/mL working solution).[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][16]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[16][17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. The cell population will be differentiated into four quadrants:

    • Q3 (Annexin V-/PI-): Live, healthy cells.[16]

    • Q4 (Annexin V+/PI-): Early apoptotic cells.[16]

    • Q2 (Annexin V+/PI+): Late apoptotic or necrotic cells.[16]

    • Q1 (Annexin V-/PI+): Necrotic cells.[16]

Conclusion and Future Directions

The benzoxazine scaffold represents a fertile ground for the development of novel anticancer agents. The data clearly demonstrate that subtle structural modifications can lead to significant improvements in cytotoxic potency. The diverse mechanisms of action, including the inhibition of key DNA repair enzymes and the modulation of oncogenic signaling pathways, underscore the therapeutic potential of this class of compounds.

Future research should focus on expanding the structure-activity relationship studies to design derivatives with enhanced selectivity for cancer cells over normal cells, thereby minimizing potential side effects. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of the most potent derivatives. The continued exploration of benzoxazine chemistry holds the promise of delivering next-generation cancer therapeutics.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione

A Senior Scientist's Guide to the Safe Disposal of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper handling and disposal of specialized reagents like 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione are paramount. This guide provides a detailed, step-by-step protocol for its disposal, grounded in chemical principles and regulatory standards, to ensure the safety of laboratory personnel and the integrity of our research environment.

Part 1: Core Chemical Profile and Hazard Assessment

5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, with the molecular formula C₉H₆ClNO₃, is a heterocyclic compound belonging to the class of N-substituted isatoic anhydrides.[1][3] Structurally, it is a type of N-carboxyanhydride (NCA), a class of molecules known for their reactivity, particularly towards nucleophiles and moisture.[4][5] This inherent reactivity is a key consideration in its handling and disposal.

The primary determinant for its disposal pathway is its classification as a halogenated organic compound due to the presence of a carbon-chlorine bond.[2][6] This classification places it under stringent environmental disposal regulations. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related structures exhibit the following hazards:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Given these potential hazards, adherence to strict safety protocols is non-negotiable. The fundamental principle for disposal is preventing its release into the environment and ensuring it is handled in a manner that neutralizes its potential harm.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound, either in pure form or as waste, ensure the appropriate PPE is worn.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust, which can cause respiratory irritation.[8]

In the event of a small spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from becoming airborne.

  • Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

  • Collect: Carefully sweep or scoop the material into a designated, properly labeled hazardous waste container. Use non-sparking tools.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated waste.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione is a systematic process centered on correct identification, segregation, and transfer to a certified waste management facility.

Step 1: Waste Identification and Classification

Immediately classify any waste containing this compound, including pure excess material, contaminated consumables (e.g., weigh boats, gloves, paper towels), and rinsates, as "Hazardous Waste: Halogenated Organic Solid."

Step 2: Strict Waste Segregation

This is the most critical step in the disposal workflow. Due to its chemical nature and regulatory requirements, this waste stream must be kept separate from all others.

  • DO NOT mix with non-halogenated organic waste.[10] Co-mingling increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[10]

  • DO NOT mix with aqueous waste, acids, or bases.[2][10] As an N-carboxyanhydride derivative, it is sensitive to moisture and can undergo hydrolysis.[5] Contact with acids or bases can catalyze decomposition or other unintended reactions.

  • DO NOT dispose of this chemical down the drain.[10][11] This is illegal and environmentally harmful.

The causality behind this segregation is twofold:

  • Safety: Prevents potentially vigorous or hazardous reactions within the waste container.

  • Compliance & Cost: Halogenated wastes require high-temperature incineration for complete destruction, a more specialized and costly process than fuel blending used for non-halogenated solvents.[2][10]

Step 3: Containerization and Labeling
  • Select the Correct Container: Use a dedicated, sealable, and chemically compatible container clearly marked for "Halogenated Organic Solid Waste." The container must be in good condition with a secure, threaded cap to be vapor-tight and spill-proof.[12]

  • Label Correctly: As soon as the first drop of waste is added, the container must be labeled.[10][12] The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione." Do not use abbreviations or chemical formulas.[12]

    • An approximate list or log of other components if it's a mixed waste stream (e.g., contaminated gloves, wipes).

Step 4: Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. Keep the container closed at all times except when actively adding waste.[12] Store away from incompatible materials, heat, and sources of ignition.[9]

Step 5: Final Disposal Pathway

The only acceptable disposal method for halogenated organic compounds is through a licensed hazardous waste management service. This waste will be destined for:

  • High-Temperature Incineration: This process ensures the complete destruction of the halogenated organic molecules, preventing the formation of persistent and toxic byproducts like dioxins.

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the proper disposal of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

Gcluster_0cluster_1Key PrinciplesstartWaste Generated(5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione)classifyClassify as:'Hazardous Waste:Halogenated Organic Solid'start->classifysegregateSegregate from All Other Waste(Non-halogenated, Aqueous, Acids, Bases)classify->segregateCrucial StepcontainerUse Designated Container:- Leak-proof with secure lid- Chemically compatiblesegregate->containerp1NEVER mix with incompatible waste.segregate->p1labelLabel Container Immediately:- 'Hazardous Waste'- Full Chemical Namecontainer->labelstoreStore Securely inSatellite Accumulation Arealabel->storedisposeArrange Pickup by CertifiedHazardous Waste Vendor (via EHS)store->disposeendFinal Disposal:High-Temperature Incinerationdispose->endp2ALWAYS label clearly and fully.p3NEVER dispose down the drain.

Caption: Decision workflow for the safe disposal of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

Navigating the Safe Handling of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione: A Guide for Laboratory Professionals

Navigating the Safe Handling of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the known hazards of structurally similar benzoxazinediones and general best practices for managing halogenated organic compounds.[2][3][4] Your institutional Environmental Health & Safety (EHS) department should be consulted for site-specific guidance.

Hazard Analysis: Understanding the Risks

  • Acute Toxicity: May be harmful if swallowed.[3][5][6]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[3][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][7]

  • Reactivity: The benzoxazinedione ring system can be reactive, and the presence of a chlorine atom may contribute to its chemical reactivity.

These potential hazards necessitate a multi-layered approach to personal protection and handling.

Personal Protective Equipment (PPE): A Comprehensive Plan

A robust PPE plan is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for all procedures involving 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended), a chemically resistant lab coat, and closed-toe shoes.To prevent skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.To minimize the inhalation of dust or vapors, which can cause respiratory irritation.

PPE_Workflowcluster_ppePersonal Protective Equipment (PPE)cluster_handlingSafe Handling ProtocolEye_ProtectionChemical Goggles& Face ShieldWeighingWeighingDissolvingDissolvingReactionReaction SetupWorkupWork-upHand_ProtectionNitrile GlovesBody_ProtectionLab CoatRespiratory_ProtectionFume Hood orRespiratorWeighing->DissolvingTransferDissolving->ReactionAdditionReaction->WorkupQuenchingcaptionFigure 1: PPE is essential at all stages of handling.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is critical to minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Area: All work with 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, spill containment materials (e.g., chemical absorbent pads), and waste containers are readily accessible before starting any work.

  • Review SDS: Although a specific SDS for this compound is not widely available, review the SDS for any other chemicals being used in the procedure.

Handling
  • Weighing:

    • Tare a clean, dry weighing vessel inside the chemical fume hood.

    • Carefully transfer the required amount of the solid compound to the vessel, avoiding the creation of dust.

    • Immediately close the stock container.

  • Dissolving:

    • Add the solvent to the vessel containing the compound within the fume hood.

    • Use gentle agitation (e.g., swirling or a magnetic stirrer) to dissolve the solid.

  • Reaction:

    • Perform all subsequent reaction steps within the fume hood.

    • Keep the sash at the lowest practical height.

Spill Management

In the event of a spill, immediately alert others in the laboratory and follow your institution's spill response procedures. For a small spill, if you are trained and it is safe to do so:

  • Containment: Cover the spill with a chemical absorbent material.

  • Neutralization (if applicable): For acidic or basic spills, neutralize appropriately.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Disposal Plan: Managing Chlorinated Organic Waste

Proper disposal of 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione and any associated waste is crucial to prevent environmental contamination.[1]

  • Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and rinsates, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[2] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Disposal Method: The primary disposal method for chlorinated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[1] This process breaks down the compound into less harmful substances.

  • Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance on container pickup and disposal protocols.

Disposal_Workflowcluster_generationWaste Generationcluster_collectionWaste Collection & DisposalUnused_ChemicalUnused ChemicalSegregationSegregate Halogenated WasteUnused_Chemical->SegregationContaminated_PPEContaminated PPEContaminated_PPE->SegregationRinsateGlassware RinsateRinsate->SegregationLabelingLabel ContainerSegregation->LabelingEHS_DisposalInstitutional EHS DisposalLabeling->EHS_DisposalcaptionFigure 2: Proper disposal workflow for chlorinated waste.

By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with 5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, ensuring the well-being of laboratory personnel and the protection of the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.